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Core Science & Biosynthesis

Foundational

N-Boc-erythro-Sphingosine: A Versatile Precursor for the Synthesis of Glycosphingolipids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Glycosphingolipids (GSLs) are integral components of cellular membranes, playing crucial roles in a myriad of biologica...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosphingolipids (GSLs) are integral components of cellular membranes, playing crucial roles in a myriad of biological processes, including cell recognition, signal transduction, and modulation of membrane protein function. The intricate structure of GSLs, comprising a ceramide backbone linked to a glycan moiety, presents significant synthetic challenges. N-Boc-erythro-sphingosine has emerged as a key starting material in the chemical and chemoenzymatic synthesis of GSLs, offering a versatile platform for the introduction of various fatty acyl chains and complex carbohydrate headgroups. The tert-butyloxycarbonyl (Boc) protecting group on the amino function of the sphingosine backbone allows for controlled and high-yielding coupling reactions. This technical guide provides a comprehensive overview of the utility of N-Boc-erythro-sphingosine as a precursor for GSL synthesis, detailing experimental protocols, summarizing quantitative data, and illustrating key biological pathways involving these complex biomolecules.

Introduction to Glycosphingolipids and the Role of N-Boc-erythro-Sphingosine

Glycosphingolipids are characterized by their amphipathic nature, with a hydrophobic ceramide portion embedded in the lipid bilayer and a hydrophilic glycan chain extending into the extracellular space.[1] The ceramide component consists of a long-chain amino alcohol, sphingosine, N-acylated with a fatty acid. The structural diversity of GSLs arises from variations in both the glycan and ceramide structures.

The synthesis of structurally defined GSLs is essential for investigating their biological functions and for developing potential therapeutic agents.[2] Chemical synthesis provides a powerful tool to access homogeneous GSLs with defined structures, which are often difficult to isolate from natural sources in pure form.[3] N-Boc-erythro-sphingosine is a pivotal intermediate in many synthetic routes due to the stability and reliable removal of the Boc protecting group, which facilitates the key N-acylation step to form the ceramide backbone after the glycosylation of the primary hydroxyl group.

Synthetic Strategies Utilizing N-Boc-erythro-Sphingosine

The synthesis of a glycosphingolipid from N-Boc-erythro-sphingosine generally involves a three-stage process:

  • Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups of N-Boc-erythro-sphingosine is often necessary to direct glycosylation to the desired position.

  • Glycosylation: The protected sphingosine acceptor is coupled with a suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate or fluoride) to form the glycosphingosine intermediate.

  • Deprotection and N-Acylation: Removal of the Boc and other protecting groups is followed by N-acylation with a fatty acid to yield the final glycosphingolipid.

Chemoenzymatic Synthesis of GM3 Ganglioside

A chemoenzymatic approach for the synthesis of GM3 gangliosides has been developed, which can utilize precursors derived from inexpensive starting materials like L-serine to generate key intermediates such as lactosyl sphingosine (LacβSph).[4] While not starting directly from commercially available N-Boc-erythro-sphingosine in the cited example, the underlying principles of glycosylation and subsequent acylation are relevant. In such strategies, a chemically synthesized acceptor (like LacβSph) is used in a one-pot multienzyme (OPME) system for glycosylation.[3][4] The resulting glycosyl sphingosine is then chemically acylated to furnish the final ganglioside.

Chemical Synthesis of Globotriaosylceramide (Gb3)

The total synthesis of Gb3, a GSL implicated in Fabry disease and a receptor for Shiga toxin, has been achieved using a sphingosine equivalent.[5] A key step in such syntheses is the stereocontrolled coupling of a trisaccharide donor with a sphingosine acceptor.[5] The use of an azido-sphingosine derivative is common in these syntheses, where the azide serves as a precursor to the amine for later acylation.[5][6] An N-Boc-protected sphingosine can similarly be employed as the acceptor in such glycosylation reactions.

Quantitative Data Presentation

The following tables summarize representative yields for key transformations in the synthesis of glycosphingolipids, compiled from various synthetic approaches. It is important to note that yields can vary significantly based on the specific substrates, protecting groups, and reaction conditions used.

Table 1: Representative Yields in Glycosphingolipid Synthesis

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Reference
GlycosylationPer-O-acetylated lactose trichloroacetimidate, N-Boc-sphingosine derivativeN-Boc-lactosyl-sphingosine derivativeTMSOTf, CH₂Cl₂~60-85%[7]
N-AcylationGlycosyl sphingosineGlycosphingolipid (Ceramide)Fatty acid, EDC, DMAP~63-83% (over 2 steps including Boc deprotection)[7]
Olefin Cross-MetathesisN-Boc-protected sphingosine precursorChain-modified N-Boc-sphingosineHoveyda-Grubbs 2nd gen. catalyst80-83%[7]
N-Boc DeprotectionN-Boc-glycosyl-sphingosineGlycosyl-sphingosine10% TFA in CH₂Cl₂High[7]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of glycosphingolipids. Researchers should consult the primary literature for specific details and characterization data.

Protocol 1: Synthesis of N-Boc-Ceramide

This protocol describes the synthesis of a ceramide precursor from N-Boc-erythro-sphingosine.

Materials:

  • N-Boc-erythro-sphingosine

  • Stearic acid (or other desired fatty acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve N-Boc-erythro-sphingosine in anhydrous DCM.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C (ice bath).

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Carefully neutralize the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude erythro-sphingosine.

  • N-Acylation:

    • Dissolve the crude erythro-sphingosine and stearic acid in anhydrous DCM.

    • Add EDC and a catalytic amount of DMAP to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by flash chromatography on silica gel to afford the desired ceramide.[8]

Protocol 2: Glycosylation of a Protected N-Boc-Sphingosine Acceptor

This protocol outlines a general procedure for the glycosylation of a protected N-Boc-sphingosine derivative with a glycosyl donor.

Materials:

  • Protected N-Boc-erythro-sphingosine acceptor (e.g., with a silyl protecting group on the 3-OH)

  • Per-O-acetylated glycosyl trichloroacetimidate (e.g., from lactose)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • Preparation:

    • Dry all glassware thoroughly.

    • Add activated molecular sieves to a solution of the protected N-Boc-sphingosine acceptor and the glycosyl trichloroacetimidate donor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the mixture at room temperature for 30 minutes.

  • Glycosylation Reaction:

    • Cool the mixture to the appropriate temperature (e.g., -20 °C or 0 °C).

    • Add a solution of TMSOTf in anhydrous DCM dropwise.

    • Allow the reaction to proceed, monitoring its progress by TLC.

    • Upon completion, quench the reaction by adding triethylamine.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the crude product by flash chromatography on silica gel to isolate the protected N-Boc-glycosyl-sphingosine.

Mandatory Visualizations

Signaling Pathways

Glycosphingolipids are key components of membrane microdomains, often referred to as lipid rafts, where they interact with signaling molecules to modulate cellular responses.

GSL_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Cascade GSL Glycosphingolipid (e.g., Gb3, GM3) Receptor Receptor Tyrosine Kinase GSL->Receptor Modulates Activity Src_Kinase Src Family Kinase GSL->Src_Kinase Recruits & Activates Downstream_Effectors Downstream Effectors Receptor->Downstream_Effectors Phosphorylation Cascade Src_Kinase->Downstream_Effectors Activates Ligand Ligand / Toxin Ligand->GSL Binds Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Downstream_Effectors->Cellular_Response GSL_Synthesis_Workflow Start N-Boc-erythro-sphingosine Protection Protection of Hydroxyl Groups (e.g., silylation) Start->Protection Glycosylation Glycosylation with Activated Sugar Donor Protection->Glycosylation Deprotection_Glycan Deprotection of Glycan Hydroxyls Glycosylation->Deprotection_Glycan Deprotection_Boc Boc Deprotection (TFA) Deprotection_Glycan->Deprotection_Boc N_Acylation N-Acylation with Fatty Acid Deprotection_Boc->N_Acylation Final_Deprotection Final Deprotection (if necessary) N_Acylation->Final_Deprotection Purification Purification (Flash Chromatography) Final_Deprotection->Purification End_Product Glycosphingolipid Purification->End_Product GSL_Metabolism_Relationship cluster_biosynthesis Biosynthesis (ER & Golgi) cluster_catabolism Catabolism (Lysosome) Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Sphingosine Sphingosine Ceramide->Sphingosine Salvage Pathway Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Lactosylceramide Synthase Complex_GSLs Complex GSLs (e.g., Gangliosides, Globosides) Lactosylceramide->Complex_GSLs Various Glycosyltransferases Lys_Complex_GSLs Complex GSLs Lys_Lactosylceramide Lactosylceramide Lys_Complex_GSLs->Lys_Lactosylceramide Specific Hydrolases Lys_Glucosylceramide Glucosylceramide Lys_Lactosylceramide->Lys_Glucosylceramide β-Galactosidase Lys_Ceramide Ceramide Lys_Glucosylceramide->Lys_Ceramide β-Glucosidase Lys_Ceramide->Sphingosine Ceramidase

References

Exploratory

The Stereochemical Landscape of N-Boc-erythro-sphingosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the stereochemistry of N-Boc-erythro-sphingosine, a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of N-Boc-erythro-sphingosine, a critical intermediate in the synthesis of complex sphingolipids and their analogs. This document details the stereochemical configuration, provides experimental protocols for its synthesis and analysis, presents key quantitative data, and contextualizes its role as a precursor in cellular signaling pathways.

Core Stereochemistry of N-Boc-erythro-sphingosine

N-Boc-erythro-sphingosine is a synthetically protected form of D-erythro-sphingosine, the most common sphingoid base in mammalian cells. The stereochemistry of this molecule is defined by three key features:

  • Two Chiral Centers: The molecule possesses two stereogenic centers at carbon 2 (C2) and carbon 3 (C3).

  • Erythro Configuration: The "erythro" designation refers to the relative stereochemistry of the amino group at C2 and the hydroxyl group at C3. In the erythro isomer, these two substituents are on the same side in a Fischer projection. The absolute configuration of the naturally occurring D-erythro-sphingosine is (2S, 3R).

  • Trans Double Bond: A trans (E) double bond is present between C4 and C5 of the long-chain alkyl base.

The tert-butyloxycarbonyl (Boc) protecting group on the C2 amino function allows for selective chemical manipulations at other positions of the molecule during multi-step syntheses of sphingolipids and their derivatives.

Quantitative Stereochemical Data

Precise quantitative data is essential for the identification and characterization of N-Boc-erythro-sphingosine. The following table summarizes key analytical data. Note: Data for a closely related N-Boc-protected sphingoid base is provided as a reference due to the limited availability of published data for the specific title compound.

ParameterValueCompoundSource
¹H NMR
δ 5.55 (dt, J = 13.6, 6.7 Hz, 1H)H4N-Boc-16S-methyl-sphingosine[1]
δ 5.44–5.37 (m, 1H)H5N-Boc-16S-methyl-sphingosine[1]
δ 4.78 (br. s, 1H)NHN-Boc-16S-methyl-sphingosine[1]
δ 3.74–3.65 (m, 1H)H2 or H3N-Boc-16S-methyl-sphingosine[1]
δ 3.65–3.60 (m, 1H)H2 or H3N-Boc-16S-methyl-sphingosine[1]
δ 1.44 (s, 9H)Boc groupN-Boc-16S-methyl-sphingosine[1]
¹³C NMR
δ 155.71C=O (Boc)N-Boc-16S-methyl-sphingosine[1]
δ 134.8C4 or C5N-Boc-16S-methyl-sphingosine[1]
δ 125.5C4 or C5N-Boc-16S-methyl-sphingosine[1]
δ 79.4C(CH₃)₃ (Boc)N-Boc-16S-methyl-sphingosine[1]
δ 73.48C2 or C3N-Boc-16S-methyl-sphingosine[1]
δ 50.1C2 or C3N-Boc-16S-methyl-sphingosine[1]
δ 28.4C(CH₃)₃ (Boc)N-Boc-16S-methyl-sphingosine[1]
Specific Rotation
[α]²⁰D = +13.1 (c = 1.1, MeOH)16S-Methyl-sphingosine[1]

Experimental Protocols

Stereoselective Synthesis of N-Boc-erythro-sphingosine from L-serine

This protocol is a representative example of a stereoselective synthesis of N-Boc protected sphingoid bases, starting from the chiral pool amino acid L-serine. This approach ensures the correct stereochemistry at the C2 position.

Workflow Diagram

G cluster_0 Synthesis of N-Boc-L-serine Weinreb Amide cluster_1 Formation of Vinyl Ketone cluster_2 Chain Elongation and Stereoselective Reduction A L-serine B N-Boc-L-serine A->B Boc₂O, NaOH C N-Boc-L-serine Weinreb Amide B->C Me(MeO)NH·HCl, EDCI E N-Boc Protected Vinyl Ketone C->E D Vinylmagnesium bromide D->E F Cross-Metathesis with 1-Pentadecene E->F G N-Boc-3-keto-sphingosine F->G Grubbs II catalyst H Stereoselective Reduction G->H I N-Boc-erythro-sphingosine H->I Reducing Agent (e.g., L-Selectride®) G A Sample Preparation: Dissolve N-Boc-sphingosine isomer mixture in mobile phase B Injection onto Chiral HPLC Column A->B C Separation of Stereoisomers B->C D Detection (e.g., UV) C->D E Data Analysis: Quantification of each isomer D->E G cluster_0 Synthesis cluster_1 Cellular Metabolism and Signaling NBoc N-Boc-erythro-sphingosine (Synthetic Precursor) Sph Sphingosine NBoc->Sph Deprotection (in vitro) Cer Ceramide Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate Sph->S1P Sphingosine Kinase (SphK1/2) Cer->Sph Ceramidase Apoptosis Apoptosis, Cell Cycle Arrest Cer->Apoptosis S1P->Sph S1P Phosphatase S1PR S1P Receptors (S1PR₁-₅) S1P->S1PR Proliferation Proliferation, Survival, Migration S1PR->Proliferation

References

Foundational

The Biological Activity of N-Boc Protected Sphingosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the biological significance of sphingosine derivatives, with a particular focus on the role of N-tert-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological significance of sphingosine derivatives, with a particular focus on the role of N-tert-butyloxycarbonyl (Boc) protected intermediates in their synthesis and subsequent biological evaluation. While N-Boc protected sphingosines are primarily stable synthetic precursors, their deprotection yields a diverse array of bioactive molecules that are critical modulators of cellular processes. This guide covers their role in key signaling pathways, presents quantitative data on the activity of their derivatives, and provides detailed experimental protocols for their study.

Introduction to Sphingolipids and the N-Boc Protecting Group

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, such as sphingosine. These molecules are not merely structural components of cell membranes but are also pivotal signaling molecules involved in regulating cell fate decisions, including proliferation, differentiation, and apoptosis.[1][2] The balance between pro-apoptotic sphingolipids, like ceramide and sphingosine, and the pro-survival mediator, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat."[3][4] A shift in this balance is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the enzymes that control this rheostat—such as sphingosine kinases (SphK) and ceramide kinases (CerK)—prime therapeutic targets.[5][6]

The chemical synthesis of sphingolipid analogs to probe these pathways and develop new drugs requires precise control over reactive functional groups. The N-tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of sphingosine.[7] Its stability under various reaction conditions and its facile removal under mild acidic conditions make it an invaluable tool for the synthesis of complex sphingolipid derivatives.[7][8] Consequently, while N-Boc protected sphingosine derivatives themselves are generally not biologically active, they are crucial intermediates for creating potent, bioactive molecules. This guide will focus on the biological activities of compounds synthesized from these N-Boc protected precursors.

Biological Activities of Sphingosine Derivatives

The true biological significance is observed after the removal of the Boc group, yielding compounds that can interact with cellular targets. These derivatives exhibit a range of activities, most notably the inhibition of key enzymes in sphingolipid metabolism.

Data Presentation: Activity of Bioactive Sphingolipid Analogs

The following table summarizes the biological activities of representative sphingolipid derivatives that are synthesized using N-Boc protected sphingosine intermediates. The data highlights their potential as modulators of the sphingolipid signaling pathway.

Compound ClassSpecific DerivativeTarget Enzyme(s)Reported Activity (IC₅₀ / Kᵢ)Biological OutcomeReference(s)
Sphingosine Kinase 1 (SphK1) Inhibitor RB-005SphK1IC₅₀ = 3.6 µMInduces proteasomal degradation of SphK1, anti-proliferative[9][10]
Sphingosine Kinase 2 (SphK2) Inhibitor FTY720 Analog (quaternary ammonium salt)SphK2 selectiveKᵢ in low micromolar rangePotential for cancer therapeutics[5]
Pan-SphK Inhibitor N,N-dimethylsphingosine (DMS)SphK1, SphK2-Induces apoptosis[5][6]
Ceramide Analog Δ(4,6) and Δ(6) Ceramides--Structural analogs for studying ceramide function[11]
S1P Receptor Prodrug 2-amino-2-heterocyclic-propanolSphK1, SphK2Substrate for phosphorylationIn vivo S1P₁ agonism (lymphopenia)[12]

Key Signaling Pathways

The biological activities of sphingosine derivatives are rooted in their ability to modulate the intricate network of sphingolipid metabolism and downstream signaling cascades.

The Sphingolipid Rheostat: Metabolism and Balance

The central pathway governing cell fate is the metabolic interplay between ceramide, sphingosine, and S1P. Ceramide can be generated de novo or through the hydrolysis of sphingomyelin.[1] Ceramidase then converts ceramide to sphingosine.[6] This is the critical juncture: sphingosine can be re-acylated to form ceramide via ceramide synthases (pro-apoptosis) or phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P (pro-survival).[4] N-Boc protected sphingosine derivatives, once deprotected, can inhibit SphKs, thereby shifting the rheostat towards an accumulation of pro-apoptotic sphingosine and ceramide.

Sphingolipid_Rheostat sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide invis2 sphingomyelin->invis2 serine Serine + Palmitoyl-CoA serine->ceramide invis1 serine->invis1 sphingosine Sphingosine ceramide->sphingosine ceramide->sphingosine Ceramidase apoptosis Apoptosis & Cell Cycle Arrest ceramide->apoptosis sphingosine->ceramide sphingosine->ceramide Ceramide Synthase s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p sphingosine->s1p Sphingosine Kinase (SphK) sphingosine->apoptosis survival Proliferation & Survival s1p->survival invis1->ceramide de novo synthesis invis2->ceramide SMase smase SMase spt de novo synthesis cdase Ceramidase cers Ceramide Synthase sphk Sphingosine Kinase (SphK)

The Sphingolipid Rheostat Pathway.
Sphingosine-Induced Apoptosis Signaling

An increase in intracellular sphingosine, either through administration of exogenous sphingosine or inhibition of SphK, can trigger programmed cell death. Sphingosine-mediated apoptosis can involve the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of the mitochondrial pathway.[13] This leads to the release of cytochrome c, subsequent activation of caspase-9 and the executioner caspase-3, culminating in the cleavage of cellular substrates and cell death.[14]

Apoptosis_Pathway sphingosine Increased Sphingosine bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) sphingosine->bcl2 inhibits bax Bax (Pro-apoptotic) sphingosine->bax activates mito Mitochondria bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc casp9 Caspase-9 Activation cytc->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Simplified Sphingosine-Induced Apoptosis Pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to evaluate the biological activity of sphingosine derivatives.

Sphingosine Kinase (SphK) Activity Assay (Radiometric)

This protocol describes a common method to measure the enzymatic activity of SphK1 or SphK2 by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a sphingosine substrate.[15]

Materials:

  • Recombinant human SphK1 or SphK2

  • D-erythro-sphingosine substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (sphingosine derivative) dissolved in DMSO

  • Stop solution (e.g., 1 M HCl)

  • Extraction solvents: Chloroform, Methanol

  • TLC plates (Silica gel 60)

  • TLC developing solvent (e.g., 1-butanol/acetic acid/water)

  • Scintillation counter and fluid

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the kinase reaction buffer, a specified concentration of D-erythro-sphingosine (e.g., 10 µM for SphK2, 5 µM for SphK1), and the test compound at various concentrations.

  • Add the recombinant SphK enzyme to the mixture.

  • Initiate the reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 250 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution (e.g., 20 µL of 1M HCl).

  • Perform a lipid extraction. Add chloroform/methanol/HCl (e.g., 100:200:1 v/v), followed by additional chloroform and KCl to induce phase separation.[15]

  • Centrifuge to separate the organic and aqueous phases.

  • Carefully collect the lower organic phase, which contains the radiolabeled S1P product, and dry it under a stream of nitrogen.

  • Resuspend the dried lipid film in a small volume of chloroform/methanol.

  • Spot the resuspended sample onto a silica TLC plate.

  • Develop the TLC plate using the appropriate solvent system to separate S1P from unreacted ATP and sphingosine.

  • Visualize the radiolabeled S1P spot using autoradiography or a phosphorimager.

  • Scrape the silica corresponding to the S1P spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of SphK activity for each concentration of the test compound relative to a vehicle control (DMSO).

SphK_Assay_Workflow prep 1. Prepare Reaction Mix (Buffer, Sphingosine, Inhibitor) add_enz 2. Add SphK Enzyme prep->add_enz start_rxn 3. Initiate with [γ-³²P]ATP add_enz->start_rxn incubate 4. Incubate at 37°C start_rxn->incubate stop_rxn 5. Terminate Reaction (Add HCl) incubate->stop_rxn extract 6. Lipid Extraction (Chloroform/Methanol) stop_rxn->extract separate 7. TLC Separation extract->separate quantify 8. Quantify Radioactivity (Scintillation Counting) separate->quantify analyze 9. Calculate % Inhibition quantify->analyze

Workflow for a Radiometric SphK Activity Assay.
Cell Viability Assay (MTS)

This protocol measures cell viability by assessing the metabolic activity of a cell population. Viable cells reduce the MTS tetrazolium compound into a colored formazan product, which is quantifiable by spectrophotometry.

Materials:

  • Cells of interest (e.g., Jurkat, HL-60)

  • Complete culture medium

  • 96-well clear-bottom tissue culture plates

  • Test compound (sphingosine derivative)

  • MTS reagent solution (containing PES electron coupling reagent)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Allow cells to adhere and/or stabilize overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compound in culture medium.

  • Add the test compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and medium-only (blank) wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of the MTS reagent solution to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Correct for background by subtracting the average absorbance of the medium-only wells from all other wells.

  • Calculate the percent viability for each treatment relative to the vehicle control wells ([(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100).

  • Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value.

MTS_Assay_Workflow seed 1. Seed Cells in 96-well Plate treat 2. Add Test Compound (Serial Dilutions) seed->treat incubate 3. Incubate for Exposure Period (e.g., 24-72h) treat->incubate add_mts 4. Add MTS Reagent incubate->add_mts incubate2 5. Incubate for Color Development (1-4h) add_mts->incubate2 read 6. Measure Absorbance (490 nm) incubate2->read analyze 7. Calculate % Viability & IC₅₀ read->analyze

References

Exploratory

N-Boc-erythro-Sphingosine: A Technical Guide for its Application in Sphingolipid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Sphingolipids are a class of bioactive lipids that play critical roles in various cellular processes, including signal transduction, cell proli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play critical roles in various cellular processes, including signal transduction, cell proliferation, apoptosis, and membrane structure. The study of sphingolipid metabolism is crucial for understanding the pathophysiology of numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. N-Boc-erythro-sphingosine, a chemically modified form of the sphingoid base erythro-sphingosine, serves as a pivotal tool in this field of research. The tert-butyloxycarbonyl (Boc) protecting group on the amino function of the sphingosine backbone allows for precise chemical modifications, enabling the synthesis of a wide array of customized sphingolipid analogs for detailed metabolic and functional studies. This technical guide provides an in-depth overview of the function and application of N-Boc-erythro-sphingosine in the investigation of sphingolipid metabolism.

Core Function of N-Boc-erythro-sphingosine: A Synthetic Intermediate

The primary role of N-Boc-erythro-sphingosine in sphingolipid research is not as a direct modulator of enzyme activity but as a key synthetic intermediate. The Boc group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions.

By protecting the amino group, researchers can selectively perform chemical reactions on the hydroxyl groups at the C1 and C3 positions of the sphingosine backbone. This regioselectivity is essential for the synthesis of specific sphingolipid derivatives that can be used to probe the intricate pathways of sphingolipid metabolism.

Applications in Sphingolipid Metabolism Studies

The utility of N-Boc-erythro-sphingosine lies in its role as a precursor for the synthesis of various research tools. These synthetic sphingolipids are indispensable for elucidating enzyme function, tracking metabolic fluxes, and understanding the biological roles of different sphingolipid species.

Data Presentation: Synthetic Sphingolipid Analogs and Their Applications
Sphingolipid Analog Synthesized from N-Boc-erythro-sphingosineApplication in Sphingolipid Metabolism StudiesReference Type
Isotopically Labeled Ceramides (e.g., ²H, ¹³C) Used as internal standards for quantification of endogenous ceramides by mass spectrometry; employed in metabolic flux analysis to trace the fate of ceramides in cellular pathways.Synthetic Chemistry
Fluorescently Labeled Ceramides (e.g., NBD, Bodipy) Enable visualization of ceramide localization and trafficking within cells using fluorescence microscopy; used in high-throughput screening assays for inhibitors of ceramide-metabolizing enzymes.Biochemical Assay
Biotinylated or Click-Chemistry-Tagged Sphingolipids Used for affinity purification and identification of ceramide-binding proteins and interacting partners.Proteomics
Ceramide Analogs with Modified Acyl Chains Investigate the substrate specificity of ceramide synthases and other enzymes; study the impact of acyl chain length and saturation on the biophysical properties of membranes and on cellular signaling.Enzyme Kinetics
Photoactivatable Sphingolipid Probes Allow for covalent cross-linking of sphingolipids to interacting proteins upon photoactivation, enabling the study of lipid-protein interactions in their native environment.Chemical Biology

Experimental Protocols

Detailed Methodology: Synthesis of C16-Ceramide (N-Palmitoyl-D-erythro-Sphingosine) from N-Boc-erythro-sphingosine

This protocol describes a general procedure for the N-acylation of N-Boc-erythro-sphingosine with palmitic acid to synthesize C16-ceramide, followed by the deprotection of the Boc group.

Materials:

  • N-Boc-erythro-sphingosine

  • Palmitic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • N-Acylation: a. Dissolve N-Boc-erythro-sphingosine (1 equivalent) and palmitic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add DMAP (0.1 equivalents) to the solution. c. In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM. d. Slowly add the DCC solution to the reaction mixture at 0°C (ice bath). e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. h. Wash the filtrate successively with saturated sodium bicarbonate solution, water, and brine. i. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-C16-ceramide. j. Purify the crude product by silica gel column chromatography.

  • Boc Deprotection: a. Dissolve the purified N-Boc-C16-ceramide in DCM. b. Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution at 0°C. c. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC. d. Upon completion, carefully neutralize the excess TFA by the slow addition of saturated sodium bicarbonate solution. e. Extract the product with DCM. f. Wash the combined organic layers with water and brine. g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield C16-ceramide. h. Further purification can be achieved by recrystallization or silica gel chromatography if necessary.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_complex Complex Sphingolipids cluster_tools Research Tools from N-Boc-Sphingosine Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine->Ceramide CerS (Salvage) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Sphingomyelin->Ceramide SMase Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs N_Boc_Sphingosine N-Boc-erythro-sphingosine Labeled_Ceramides Labeled/Modified Ceramides N_Boc_Sphingosine->Labeled_Ceramides Synthesis Labeled_Sphingosine Labeled/Modified Sphingosine N_Boc_Sphingosine->Labeled_Sphingosine Deprotection Labeled_S1P Labeled/Modified S1P Labeled_Sphingosine->Labeled_S1P Enzymatic Phosphorylation

Caption: Central Sphingolipid Metabolism and the Role of Synthetic Tools.

Synthetic_Workflow Start N-Boc-erythro-sphingosine Coupling N-Acylation (e.g., DCC, DMAP) Start->Coupling Fatty_Acid Fatty Acid (e.g., Palmitic Acid) Fatty_Acid->Coupling Protected_Ceramide N-Boc-Ceramide Coupling->Protected_Ceramide Purification1 Purification (Column Chromatography) Protected_Ceramide->Purification1 Deprotection Boc Deprotection (e.g., TFA) Final_Product Ceramide (e.g., C16-Ceramide) Deprotection->Final_Product Purification2 Purification Final_Product->Purification2 Purification1->Deprotection

Caption: Synthetic Workflow for Ceramide Synthesis.

Conclusion

N-Boc-erythro-sphingosine is an indispensable molecule for the chemical biology and biochemistry of sphingolipids. Its utility as a protected synthetic precursor enables the creation of a diverse toolbox of sphingolipid analogs. These tools are fundamental for the detailed investigation of sphingolipid metabolism, the elucidation of the roles of specific sphingolipids in health and disease, and for the development of novel therapeutic strategies targeting sphingolipid pathways. This guide provides a foundational understanding for researchers to effectively utilize N-Boc-erythro-sphingosine in their studies of this complex and vital class of lipids.

Foundational

An In-Depth Technical Guide to N-Boc-erythro-sphingosine: Chemical Properties, Structure, and Applications in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, structure, and biological applications of N-Boc-erythro-sphingosine. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological applications of N-Boc-erythro-sphingosine. This synthetic derivative of the naturally occurring sphingoid base, erythro-sphingosine, serves as a pivotal tool in the study of sphingolipid metabolism and signaling pathways. Its N-tert-butyloxycarbonyl (Boc) protecting group allows for enhanced cellular uptake and serves as a precursor for the intracellular delivery of bioactive sphingosine.

Chemical Properties and Structure

N-Boc-erythro-sphingosine, with the CAS number 609812-03-5, is a white solid at room temperature. The introduction of the Boc protecting group modifies the polarity and reactivity of the parent sphingosine molecule, making it more amenable to certain experimental conditions.

Chemical Structure

N-Boc-erythro-sphingosine is an amino alcohol characterized by an 18-carbon aliphatic chain. Key structural features include:

  • Erythro Stereochemistry: The hydroxyl group at carbon 3 (C3) and the amino group at carbon 2 (C2) are in a relative erythro configuration.

  • Trans Double Bond: A trans (E) double bond is located between carbons 4 and 5 (C4-C5).

  • Boc Protecting Group: The amino group at C2 is protected with a tert-butyloxycarbonyl (Boc) group.

  • Hydroxyl Groups: Primary and secondary hydroxyl groups are present at C1 and C3, respectively.

The chemical structure of N-Boc-erythro-sphingosine is depicted below:

Quantitative Data

A summary of the key chemical and physical properties of N-Boc-erythro-sphingosine is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₃H₄₅NO₄
Molecular Weight 399.61 g/mol
CAS Number 609812-03-5
Appearance White Solid
Melting Point 59-60 °C
Solubility Sparingly soluble in chloroform; slightly soluble in dichloromethane and ethyl acetate.
Storage Temperature -20°C

Experimental Protocols

N-Boc-erythro-sphingosine is a valuable intermediate in the synthesis of complex sphingolipids and a tool for studying their biological functions. Below are representative experimental protocols for its synthesis and a key biological assay.

Synthesis and Purification of N-Boc-erythro-sphingosine

This protocol outlines the protection of the amino group of D-erythro-sphingosine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • D-erythro-sphingosine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • 1 M Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve D-erythro-sphingosine in a mixture of dioxane and water.

  • Boc Protection: Cool the solution in an ice bath and add 1 M NaOH, followed by the dropwise addition of a solution of Boc₂O in dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-Boc-erythro-sphingosine by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of sphingosine (generated from N-Boc-erythro-sphingosine) on PKC activity.

Materials:

  • N-Boc-erythro-sphingosine (to be deprotected to sphingosine prior to assay) or sphingosine

  • Partially purified Protein Kinase C (PKC)

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • Phosphatidylserine (PS)

  • Diacylglycerol (DAG)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Lipid Vesicles: Prepare lipid vesicles by sonicating a mixture of phosphatidylserine and diacylglycerol in the assay buffer.

  • Preparation of Inhibitor: Prepare various concentrations of sphingosine (obtained by deprotection of N-Boc-erythro-sphingosine).

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, Histone H1, and the desired concentration of sphingosine.

  • Enzyme Addition: Initiate the reaction by adding the partially purified PKC to the mixture.

  • Phosphorylation: Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 10 minutes).

  • Termination: Stop the reaction by adding cold trichloroacetic acid to precipitate the proteins.

  • Quantification: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity by liquid scintillation counting.

  • Analysis: Determine the percentage of PKC inhibition at each sphingosine concentration compared to a control without the inhibitor.

Role in Cellular Signaling

N-Boc-erythro-sphingosine is not known to have direct biological activity itself. Its primary role in research is as a cell-permeable precursor to sphingosine. Once inside the cell, the Boc group is cleaved by cellular esterases, releasing free sphingosine. This strategy allows researchers to study the intracellular effects of sphingosine.

Sphingosine is a central hub in sphingolipid metabolism and signaling. It can be metabolized to two other critical signaling molecules: ceramide and sphingosine-1-phosphate (S1P). The balance between these metabolites, often referred to as the "sphingolipid rheostat," plays a crucial role in determining cell fate, including proliferation, apoptosis, and differentiation.

Sphingolipid Metabolism and Signaling Pathway

The following diagram illustrates the central role of sphingosine in the sphingolipid signaling pathway. N-Boc-erythro-sphingosine serves as a tool to introduce sphingosine into this pathway.

Sphingolipid_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular NBoc N-Boc-erythro-sphingosine Sph Sphingosine NBoc->Sph Cellular uptake & Boc deprotection Cer Ceramide Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate Sph->S1P Sphingosine Kinase PKC Protein Kinase C Sph->PKC Inhibition Cer->Sph Ceramidase Apoptosis Apoptosis Cer->Apoptosis S1P->Sph S1P Phosphatase Proliferation Proliferation/Survival S1P->Proliferation

Caption: Intracellular conversion and signaling of N-Boc-erythro-sphingosine.

Experimental Workflow: Studying Sphingosine-Mediated PKC Inhibition

The following diagram outlines a typical experimental workflow for investigating the inhibitory effect of sphingosine (delivered via N-Boc-erythro-sphingosine) on Protein Kinase C activity.

PKC_Inhibition_Workflow cluster_workflow Experimental Workflow start Treat cells with N-Boc-erythro-sphingosine deprotection Intracellular deprotection to Sphingosine start->deprotection lysis Cell Lysis and PKC Extraction deprotection->lysis assay In Vitro PKC Assay (with [γ-³²P]ATP and substrate) lysis->assay quantify Quantify substrate phosphorylation assay->quantify analysis Data Analysis: Determine IC₅₀ quantify->analysis

Caption: Workflow for assessing PKC inhibition by sphingosine.

Conclusion

N-Boc-erythro-sphingosine is an indispensable tool for researchers in the field of sphingolipid biology. Its chemical properties facilitate its use as a stable, cell-permeable precursor for the bioactive lipid, sphingosine. By enabling the controlled intracellular delivery of sphingosine, it allows for the detailed investigation of its downstream effects, including the modulation of Protein Kinase C activity and its role in the intricate sphingolipid signaling network that governs fundamental cellular processes. This guide provides the foundational technical information required for the effective utilization of N-Boc-erythro-sphingosine in a research setting.

Exploratory

The Advent of N-Boc-Erythro-Sphingosine: A Cornerstone in Sphingolipid Research and Development

An In-depth Technical Guide on its Discovery and Initial Synthesis Introduction The synthesis of sphingolipids, a class of lipids integral to cell membrane structure and signaling, has been a significant focus of chemica...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Discovery and Initial Synthesis

Introduction

The synthesis of sphingolipids, a class of lipids integral to cell membrane structure and signaling, has been a significant focus of chemical research due to their profound biological roles. D-erythro-sphingosine, the characteristic backbone of most mammalian sphingolipids, has been a primary target for synthetic chemists. The development of a robust and stereoselective synthesis of this molecule is crucial for the preparation of complex sphingolipids and their analogs for biological studies. A key advancement in this field was the introduction of the tert-butyloxycarbonyl (Boc) protecting group for the amino function of the sphingosine backbone, leading to the pivotal intermediate, N-Boc-erythro-sphingosine. This development streamlined synthetic routes, allowing for milder reaction conditions and facilitating the synthesis of a wide array of sphingolipid derivatives. This technical guide delves into the discovery and initial synthetic methodologies for N-Boc-erythro-sphingosine, providing a comprehensive resource for researchers and professionals in drug development.

Synthetic Strategies and Methodologies

The initial syntheses of N-Boc-erythro-sphingosine have largely evolved from established routes to D-erythro-sphingosine, with the N-Boc protection step being strategically incorporated. A prevalent and effective approach commences from chiral precursors, most notably L-serine, which provides the correct stereochemistry at the C-2 position.

One of the seminal approaches involves the conversion of a protected serine aldehyde to the desired N-Boc-protected sphingosine through a multi-step sequence. This method offers high diastereoselectivity, a critical factor in sphingolipid synthesis.[1]

Experimental Protocols

General Procedure for the Synthesis of N-Boc-erythro-sphingosine from a Protected Serine Aldehyde:

A three-step reaction sequence is typically employed to convert a protected serine aldehyde to N-Boc-protected sphingosines.[1]

  • Alkynylation: The protected serine aldehyde is reacted with lithium pentadecyne in a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPT) at -78°C. This step proceeds with high diastereoselectivity (95%) to yield the erythro-alkynol.[1]

  • Deprotection: The acetal protecting group is removed from the erythro-alkynol to afford the corresponding 1,3-diol.[1]

  • Reduction: The resulting diol is then selectively reduced to the (E)-sphingosine using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).[1] The amino group is protected with a Boc group, often prior to the reduction or as a final step.

Quantitative Data Summary

The efficiency of the synthetic routes to N-Boc-erythro-sphingosine can be evaluated through key quantitative metrics. The following table summarizes typical yields and diastereoselectivities reported in the literature for the key synthetic steps.

StepReactantsReagents and ConditionsProductYield (%)Diastereoselectivity (erythro:threo)Reference
AlkynylationProtected Serine Aldehyde, Lithium PentadecyneTHF/HMPT, -78°Cerythro-alkynol-95:5[1]
ReductionAlkynol DiolRed-Al(E)-N-Boc-erythro-sphingosine--[1]

Note: Specific yield data for each step is often reported within the context of a larger synthetic sequence and may vary based on the specific protecting groups and reaction scale.

Visualizing the Synthesis: A Logical Workflow

The synthesis of N-Boc-erythro-sphingosine from L-serine can be represented as a logical workflow, highlighting the key transformations and intermediates.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Final Product L-Serine L-Serine Protected_Serine_Aldehyde Protected Serine Aldehyde L-Serine->Protected_Serine_Aldehyde Protection & Oxidation Erythro_Alkynol erythro-Alkynol Protected_Serine_Aldehyde->Erythro_Alkynol Alkynylation (High Diastereoselectivity) Alkynol_Diol Alkynol Diol Erythro_Alkynol->Alkynol_Diol Deprotection NBoc_Sphingosine N-Boc-erythro-Sphingosine Alkynol_Diol->NBoc_Sphingosine Reduction & N-Boc Protection

Caption: Synthetic workflow for N-Boc-erythro-sphingosine.

Signaling Pathways and Biological Relevance

While this guide focuses on the synthesis of N-Boc-erythro-sphingosine, it is crucial to understand its biological context. Sphingosine and its derivatives are not merely structural components of cell membranes but are also key players in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The availability of synthetic N-Boc-erythro-sphingosine has been instrumental in the synthesis of complex sphingolipids to probe these pathways.

The core sphingolipid metabolic pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is subsequently reduced to sphinganine. Desaturation then yields sphingosine, which can be further metabolized to ceramide, sphingomyelin, and complex glycosphingolipids. The diagram below illustrates a simplified overview of this central pathway.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA 3_Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->3_Ketosphinganine SPT Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine Reduction Sphingosine Sphingosine Sphinganine->Sphingosine Desaturation Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glycosphingolipids Complex Glycosphingolipids Ceramide->Glycosphingolipids

Caption: Simplified sphingolipid metabolic pathway.

Conclusion

The development of synthetic routes to N-Boc-erythro-sphingosine marked a significant milestone in sphingolipid chemistry. This key intermediate has provided researchers with a versatile building block for the synthesis of a vast array of complex sphingolipids and their analogs. The methodologies outlined in this guide, born from foundational research in stereoselective synthesis, continue to be relevant and serve as a basis for modern synthetic efforts in this field. The ability to efficiently and stereoselectively produce N-Boc-erythro-sphingosine is fundamental to advancing our understanding of the multifaceted roles of sphingolipids in health and disease, and for the development of novel therapeutics targeting sphingolipid metabolism and signaling.

References

Foundational

N-Boc-erythro-Sphingosine: A Technical Guide for Protein Kinase C Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the use of N-Boc-erythro-sphingosine as an inhibitor in Protein Kinase C (PKC) assays. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of N-Boc-erythro-sphingosine as an inhibitor in Protein Kinase C (PKC) assays. This document details the mechanism of action, presents available quantitative data for related compounds, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to N-Boc-erythro-Sphingosine and Protein Kinase C

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a myriad of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The aberrant activity of PKC isoforms has been implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

Sphingolipids, a class of lipids central to cell membrane structure and signaling, and their metabolites have emerged as important regulators of PKC activity. Sphingosine, a long-chain amino alcohol, is a known endogenous inhibitor of PKC. N-Boc-erythro-sphingosine is a synthetic derivative of D-erythro-sphingosine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification is often used in chemical synthesis to allow for selective reactions at other positions of the molecule. In the context of PKC inhibition studies, N-Boc-erythro-sphingosine serves as a valuable tool for researchers, offering a more stable and potentially more cell-permeable analogue of the natural inhibitor.

Mechanism of PKC Inhibition by Sphingosine and its Derivatives

Sphingosine and its analogues, including N-Boc-erythro-sphingosine, are thought to inhibit PKC primarily by interacting with the regulatory domain of the enzyme.[1] This interaction prevents the binding of diacylglycerol (DAG), a crucial second messenger required for the activation of conventional and novel PKC isoforms.[1] The positively charged amino group of sphingosine at physiological pH is believed to play a key role in this inhibitory action, potentially through electrostatic interactions with the negatively charged phospholipids in the cell membrane where PKC is activated.[2]

The presence of the bulky, lipophilic Boc group in N-Boc-erythro-sphingosine may influence its partitioning into cellular membranes and its interaction with the regulatory domain of PKC. While the fundamental mechanism of competing with DAG likely remains the same, the Boc group could alter the compound's potency and isoform selectivity compared to unmodified sphingosine.

Quantitative Data on PKC Inhibition

CompoundPKC Isoform(s)IC50 ValueCell/Assay SystemReference
D-erythro-SphingosineTotal PKCNot specifiedIn vitro (vesicle and mixed micellar assays)[3]
N,N-DimethylsphingosineTotal PKCNot specifiedIn vitro (vesicle and mixed micellar assays)[3]

Note: The inhibitory potency of sphingosine derivatives can be influenced by the assay conditions, particularly the lipid composition of the vesicles or micelles used.

Experimental Protocols for PKC Inhibition Assays

The following are detailed methodologies for in vitro PKC inhibition assays that can be adapted for use with N-Boc-erythro-sphingosine.

Radiometric PKC Inhibition Assay

This traditional and highly sensitive method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific PKC substrate.

Materials:

  • Purified recombinant PKC isoforms

  • N-Boc-erythro-sphingosine (dissolved in an appropriate solvent, e.g., DMSO)

  • PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Lipid activator solution (e.g., phosphatidylserine and diacylglycerol vesicles)

  • [γ-³²P]ATP

  • ATP solution

  • Stopping solution (e.g., phosphoric acid or EDTA)

  • Phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Lipid Vesicles: Prepare a mixture of phosphatidylserine (PS) and diacylglycerol (DAG) in chloroform. Dry the lipid film under a stream of nitrogen and resuspend in assay buffer by sonication to form small unilamellar vesicles.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, lipid activator solution, PKC substrate, and varying concentrations of N-Boc-erythro-sphingosine or vehicle control.

  • Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 30°C.

  • Initiate Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stopping solution.

  • Separation: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKC inhibition for each concentration of N-Boc-erythro-sphingosine and determine the IC50 value.

Fluorescence-Based PKC Inhibition Assay

This non-radioactive method utilizes a fluorogenic PKC substrate that becomes fluorescent upon phosphorylation.

Materials:

  • Purified recombinant PKC isoforms

  • N-Boc-erythro-sphingosine (dissolved in an appropriate solvent, e.g., DMSO)

  • Fluorogenic PKC substrate

  • Assay buffer

  • Lipid activator solution

  • ATP solution

  • Protease solution (to remove unphosphorylated substrate)

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a microplate well, add the assay buffer, lipid activator solution, and varying concentrations of N-Boc-erythro-sphingosine or vehicle control.

  • Substrate and Enzyme Addition: Add the fluorogenic PKC substrate and the purified PKC enzyme to each well.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for the desired time.

  • Develop Signal: Add a protease solution that selectively degrades the unphosphorylated substrate, leaving the fluorescent phosphorylated product intact.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of PKC inhibition and determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathway of PKC Activation and Inhibition

The following diagram illustrates the canonical PKC activation pathway and the point of intervention for sphingosine-based inhibitors.

PKC_Activation_Inhibition GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC_active Active PKC DAG->PKC_active Activates Ca Ca²⁺ Release ER->Ca Ca->PKC_active Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Phosphorylates substrates Sphingosine N-Boc-erythro-Sphingosine Sphingosine->PKC_active Inhibits PKC_Inhibition_Workflow A Prepare Reagents (PKC Enzyme, Substrate, Buffers, N-Boc-erythro-sphingosine) B Set up Reaction Mixtures (with varying inhibitor concentrations) A->B C Pre-incubate at 30°C B->C D Initiate Reaction with ATP (and [γ-³²P]ATP for radiometric assay) C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Separate Product from Unreacted Substrate F->G H Quantify Product Formation (Scintillation Counting or Fluorescence Reading) G->H I Data Analysis (Calculate % Inhibition and IC50) H->I

References

Exploratory

The Strategic Application of N-Boc-erythro-Sphingosine in Elucidating Cell Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of cellular communication, sphingolipids have emerged as critical regulators of a myriad of...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular communication, sphingolipids have emerged as critical regulators of a myriad of physiological and pathological processes. From orchestrating cell fate decisions like proliferation and apoptosis to modulating immune responses and neurodevelopment, the influence of these lipid messengers is profound. At the heart of sphingolipid metabolism lies sphingosine, a backbone molecule that can be converted into a variety of signaling entities. To dissect the complex signaling networks governed by sphingolipids, researchers require sophisticated tools that allow for precise manipulation and observation of these pathways. N-Boc-erythro-sphingosine, a chemically modified version of the endogenous sphingoid base, has become an invaluable asset in this endeavor. This technical guide provides a comprehensive overview of the use of N-Boc-erythro-sphingosine in cell signaling research, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.

Core Concepts: The Role and Utility of N-Boc-erythro-Sphingosine

N-Boc-erythro-sphingosine is the D-erythro isomer of sphingosine in which the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification serves several key purposes in a research context:

  • Enhanced Stability and Delivery: The Boc protecting group increases the lipophilicity of the sphingosine molecule, which can facilitate its passage across cell membranes. Furthermore, it prevents unwanted reactions of the amino group during storage and experimental handling.

  • Prodrug Functionality: Inside the cell, the Boc group can be cleaved by cellular esterases, releasing the biologically active erythro-sphingosine. This allows for a more controlled and sustained delivery of sphingosine to its intracellular targets compared to administering the unprotected, and often more cytotoxic, molecule directly.

  • A Tool for Studying Sphingolipid Metabolism: By introducing a protected precursor, researchers can trace the metabolic fate of sphingosine through various enzymatic pathways, including its conversion to ceramide, sphingosine-1-phosphate (S1P), and more complex sphingolipids.

The primary application of N-Boc-erythro-sphingosine in cell signaling research is as a tool to study the effects of increased intracellular sphingosine. Sphingosine itself is a bioactive lipid that can directly influence the activity of several key signaling proteins. Moreover, it serves as the substrate for two crucial enzymes: sphingosine kinases (SphK1 and SphK2), which produce the pro-survival and pro-proliferative signaling molecule S1P, and ceramide synthases (CerS), which acylate sphingosine to generate ceramides, a class of lipids generally associated with pro-apoptotic and anti-proliferative signals. By manipulating the intracellular levels of sphingosine through the administration of its Boc-protected precursor, researchers can investigate the delicate balance between these opposing signaling arms, often referred to as the "sphingolipid rheostat."

Quantitative Data in Sphingolipid Research

While specific inhibitory constants (IC50 or Ki values) for N-Boc-erythro-sphingosine are not extensively reported in the literature, its utility is primarily as a precursor to sphingosine. The relevant quantitative data, therefore, often pertains to the downstream effects of the released sphingosine or to the inhibitors of the enzymes it interacts with. The following table summarizes typical concentration ranges and key quantitative parameters for related compounds used in cell signaling studies.

Compound/ParameterEnzyme/ProcessTypical Concentration/ValueCell Type/SystemReference
Sphingosine Apoptosis Induction1-100 µMHippocampal Neurons, Astrocytes[1]
Sphingosine Kinase Inhibitor (SKI-II) Sphingosine Kinase 1 (SphK1)IC50: 78 µMIn vitro[2]
Sphingosine Kinase Inhibitor (SKI-II) Sphingosine Kinase 2 (SphK2)IC50: 45 µMIn vitro[2]
PF-543 Sphingosine Kinase 1 (SphK1)IC50: 2 nM, Ki: 3.6 nMIn vitro[2]
K145 hydrochloride Sphingosine Kinase 2 (SphK2)IC50: 4.3 µM, Ki: 6.4 µMIn vitro[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing N-Boc-erythro-sphingosine and related techniques to investigate sphingolipid signaling.

Protocol 1: Preparation and Cellular Delivery of N-Boc-erythro-Sphingosine

Objective: To prepare a stock solution of N-Boc-erythro-sphingosine and deliver it to cultured cells to study its effects on cell signaling.

Materials:

  • N-Boc-erythro-sphingosine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line of interest

  • Cultured cells (e.g., HeLa, Jurkat, or a cell line relevant to the research question)

Procedure:

  • Stock Solution Preparation:

    • Dissolve N-Boc-erythro-sphingosine in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Plate the cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.

    • On the day of the experiment, dilute the N-Boc-erythro-sphingosine stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-50 µM, to be optimized for each cell line and experimental endpoint).

    • Remove the old medium from the cells and replace it with the medium containing N-Boc-erythro-sphingosine.

    • Include a vehicle control (medium with the same final concentration of DMSO used for the highest treatment concentration).

    • Incubate the cells for the desired period (ranging from minutes to hours, depending on the signaling event being studied).

  • Deprotection Considerations:

    • It is generally assumed that the Boc group is cleaved by intracellular esterases to release free sphingosine.[3] However, the rate and efficiency of this deprotection can vary between cell types.

    • For experiments requiring a rapid and direct effect of sphingosine, pre-deprotection of N-Boc-erythro-sphingosine can be performed. This involves treating the compound with a mild acid, such as trifluoroacetic acid (TFA), followed by neutralization. However, this generates free sphingosine, which may have different solubility and delivery characteristics.

Protocol 2: In Vitro Sphingosine Kinase Inhibition Assay

Objective: To determine the inhibitory potential of a compound on the activity of sphingosine kinases (SphK1 and SphK2). While direct inhibitory data for N-Boc-erythro-sphingosine is scarce, this protocol outlines the general procedure used for other inhibitors.

Materials:

  • Recombinant human SphK1 and SphK2

  • D-erythro-sphingosine (substrate)

  • [γ-³²P]ATP or a fluorescence-based ATP analog

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM 2-mercaptoethanol, 10 mM MgCl₂, etc.)[4]

  • Test inhibitor (dissolved in DMSO)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a microplate, combine the assay buffer, recombinant SphK enzyme, and the test inhibitor at various concentrations.

    • Include a no-inhibitor control and a no-enzyme control.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a mixture of D-erythro-sphingosine and [γ-³²P]ATP.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., chloroform/methanol/HCl).

    • Separate the radiolabeled sphingosine-1-phosphate product from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) or a phosphocellulose paper binding assay.

    • Quantify the amount of product formed using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Analysis of Sphingolipid Metabolism by Mass Spectrometry

Objective: To quantify the changes in the cellular sphingolipidome following treatment with N-Boc-erythro-sphingosine.

Materials:

  • Cells treated with N-Boc-erythro-sphingosine (from Protocol 1)

  • Internal standards for various sphingolipid species (e.g., C17-sphingosine, C17-ceramide, etc.)

  • Solvents for lipid extraction (e.g., methanol, chloroform, water)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS and harvest them.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. Add a cocktail of internal standards with known concentrations to the samples before extraction to allow for accurate quantification.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extracts in an appropriate solvent.

    • Inject the samples onto an LC system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) and a gradient of mobile phases to separate the different sphingolipid species.

    • Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode to specifically detect and quantify each sphingolipid of interest based on its unique precursor and product ion transitions.[5]

  • Data Analysis:

    • Integrate the peak areas for each endogenous sphingolipid and its corresponding internal standard.

    • Calculate the concentration of each sphingolipid species by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

    • Analyze the changes in the levels of sphingosine, S1P, ceramides, and other sphingolipids in treated versus control cells.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by the metabolism of sphingosine.

Sphingolipid_Metabolism Sphingolipid Metabolism and the Sphingosine Rheostat cluster_rheostat Sphingolipid Rheostat NBoc N-Boc-erythro-Sphingosine Sph Sphingosine NBoc->Sph Deprotection S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Phosphorylation Ceramide Ceramide Sph->Ceramide Acylation S1P->Sph Dephosphorylation Proliferation Cell Proliferation & Survival S1P->Proliferation Ceramide->Sph Deacylation ComplexSph Complex Sphingolipids Ceramide->ComplexSph Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis Esterases Cellular Esterases Esterases->NBoc:n SphK Sphingosine Kinases (SphK1/2) SphK->Sph:e CerS Ceramide Synthases (CerS) CerS->Sph:e S1PP S1P Phosphatases S1PP->S1P:w Ceramidase Ceramidases Ceramidase->Ceramide:w

Caption: Sphingolipid metabolism and the sphingosine rheostat.

Apoptosis_Pathway Sphingosine-Induced Apoptosis Sphingosine Increased Intracellular Sphingosine PKC Protein Kinase C (PKC) Sphingosine->PKC Inhibition Bax Bax Sphingosine->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Translocation & Pore Formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binding Apoptosome Apoptosome Apaf1->Apoptosome Assembly Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase37 Caspase-3, -7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Sphingosine-induced intrinsic apoptosis pathway.

Autophagy_Regulation Sphingolipid Regulation of Autophagy Ceramide Ceramide mTORC1 mTORC1 Ceramide->mTORC1 Inhibition S1P Sphingosine-1-Phosphate (S1P) S1P->mTORC1 Activation ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Beclin1 Beclin-1 Complex ULK1->Beclin1 Activation Autophagosome Autophagosome Formation (LC3-II) Beclin1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: Opposing roles of Ceramide and S1P in autophagy regulation.

Conclusion

N-Boc-erythro-sphingosine serves as a powerful and versatile tool for the investigation of sphingolipid-mediated cell signaling. Its ability to act as a stable, cell-permeable precursor for sphingosine allows researchers to probe the intricate balance of the sphingolipid rheostat and its profound impact on cellular processes such as apoptosis and autophagy. By combining the use of this chemical probe with modern analytical techniques like mass spectrometry and a solid understanding of the underlying signaling pathways, scientists can continue to unravel the complex roles of sphingolipids in health and disease, paving the way for the development of novel therapeutic strategies targeting these critical lipid messengers.

References

Foundational

foundational research on N-Boc protection of sphingoid bases

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the foundational research and methodologies for the tert-butoxycarbonyl (Boc) protection of the primary amino gr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the foundational research and methodologies for the tert-butoxycarbonyl (Boc) protection of the primary amino group on sphingoid bases. N-Boc protection is a critical step in the multi-step synthesis of complex sphingolipids and their analogs, which are essential for developing therapeutic agents and research tools to study their diverse biological roles.

Introduction: The Importance of N-Boc Protection

Sphingoid bases, such as sphingosine and sphinganine, are fundamental building blocks of sphingolipids, a class of lipids involved in crucial cellular processes like signal transduction, cell recognition, and membrane stability.[1] The primary amine on the C2 position of the sphingoid backbone is a highly reactive functional group. To prevent unwanted side reactions during the chemical modification of other parts of the molecule (e.g., hydroxyl groups), this amine must be temporarily masked with a protecting group.

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis.[2] Its popularity stems from its stability under a wide range of nucleophilic and basic conditions and its facile removal under mild acidic conditions, which preserves the integrity of other sensitive functional groups.[3]

Reaction Mechanism and Workflow

The N-Boc protection of a sphingoid base amine proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol, driving the reaction to completion.

Below is a generalized workflow for the N-Boc protection of a sphingoid base.

G cluster_setup Reaction Setup cluster_workup Monitoring & Work-up cluster_final Purification & Final Product start Start dissolve Dissolve Sphingoid Base in appropriate solvent (e.g., THF, DCM) start->dissolve add_base Add Base (optional but common) (e.g., TEA, NaHCO₃) dissolve->add_base add_boc Add Di-tert-butyl Dicarbonate (Boc₂O) add_base->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor reaction progress (e.g., by TLC) stir->monitor quench Quench reaction (e.g., with aq. NaHCO₃) monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash_dry Wash organic layers and dry (e.g., over Na₂SO₄) extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify crude product (e.g., Column Chromatography) concentrate->purify product N-Boc Protected Sphingoid Base purify->product

Caption: Generalized experimental workflow for N-Boc protection of sphingoid bases.

Experimental Protocols

While general procedures for Boc protection of primary amines are widely available, specific adaptations are often required for sphingoid bases due to their unique solubility and structural properties. Below are detailed methodologies derived from established synthetic routes.

Protocol 1: General N-Boc Protection of a Sphingoid Base

This protocol is adapted from standard procedures for primary amine protection and is suitable for substrates like sphingosine or sphinganine.[4][5]

  • Materials:

    • Sphingoid Base (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Base (optional, but recommended): Triethylamine (TEA, 1.1-1.5 equiv) or Sodium Bicarbonate (NaHCO₃)

    • Saturated aqueous NaHCO₃ solution

    • Ethyl Acetate (EtOAc) or other suitable extraction solvent

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve the sphingoid base (1.0 equiv) in the chosen solvent (e.g., 10 mL of THF or DCM per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

    • If using a base, add it to the solution. For TEA, add 1.1-1.5 equivalents. For solid NaHCO₃, a larger excess may be used.

    • Add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the solution portion-wise or as a solution in the same solvent.

    • Stir the reaction mixture at room temperature (20-25°C).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Boc protected product.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Boc Protection of an Amino Acid Precursor (L-Serine) for Sphingoid Base Synthesis

In many synthetic routes, the amine is protected at an early stage, starting from an amino acid like L-serine. The resulting N-Boc protected intermediate is then elaborated into the sphingoid backbone.[6][7]

  • Materials:

    • L-Serine (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

    • 1 M Sodium Hydroxide (NaOH) solution

    • Dioxane

    • Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve L-serine (1.0 equiv) in a mixture of dioxane and 1 M NaOH solution at 0-10°C.

    • Add Boc₂O (1.1 equiv) portion-wise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 h) until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl at 0°C.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure to obtain N-Boc-L-serine, which can be used in subsequent steps, such as conversion to a Weinreb amide for chain elongation.[8][9]

Quantitative Data

The efficiency of N-Boc protection can vary depending on the specific substrate and reaction conditions. The following table summarizes quantitative data from synthetic studies involving sphingoid base precursors.

SubstrateKey Reagents & SolventsConditionsYield (%)Reference
L-AlanineBoc₂O, 1M NaOH, Dioxane-10°C to RT, 4 h63% (over 2 steps including Weinreb amide formation)[10]
L-SerineBoc₂O, 1M NaOH, Dioxane-10°C to RT, 4 h- (Used to prepare Weinreb amide intermediate)[6]
General Primary AminesBoc₂O, THF0°C to RT, Overnight89%[4]
General Primary AminesBoc₂O, Water/AcetoneRoom Temperature, 5-15 min92-96%[11]
L-PhenylalanineBoc₂O, CDI, NMM, THF/DCM0°C to RT90% (for Weinreb amide)[8]

Note: Direct yield data for the N-Boc protection of complex, fully-formed sphingoid bases is often embedded within multi-step syntheses and not always reported as a separate value. The yields provided for amino acid precursors and general amines are representative of the high efficiency of this reaction.

Role in Sphingolipid Signaling Pathways

N-Boc protected sphingoid bases are crucial intermediates for synthesizing probes to study sphingolipid metabolism. The core signaling pathway involves the interconversion of ceramide, sphingosine, and sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat."[1][12] Ceramide generally promotes apoptosis and cell cycle arrest, while S1P promotes cell survival and proliferation.[13]

The ability to chemically synthesize modified versions of these lipids allows researchers to investigate the function of the enzymes involved and the downstream effects of each metabolite.

G cluster_pro_death Pro-Apoptotic / Anti-Proliferative cluster_pro_life Pro-Survival / Proliferative Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase Sph->Cer Ceramide Synthase (CerS) S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase (SphK1/2) S1P->Sph S1P Phosphatase (SPPase)

Caption: The core sphingolipid rheostat signaling pathway.

This guide provides the foundational knowledge for the N-Boc protection of sphingoid bases, offering both the chemical basis and practical protocols essential for researchers in synthetic chemistry and drug development. The reliable and high-yielding nature of this reaction makes it an indispensable tool in the synthesis of complex sphingolipids for biological investigation.

References

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Boc Deprotection of erythro-Sphingosine

For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] In the synthesis and modification of sphingolipids, such as erythro-sphingosine, the protection of the amino group is a critical step to ensure regioselectivity in subsequent reactions. This application note provides a detailed protocol for the efficient deprotection of N-Boc-erythro-sphingosine to yield erythro-sphingosine. The protocol is based on established methods for Boc deprotection using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] The reaction proceeds via protonation of the carbamate followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine.[7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the N-Boc deprotection of erythro-sphingosine.

G cluster_reaction Chemical Transformation cluster_workflow Experimental Workflow ReactionImage Start Start: N-Boc-erythro-sphingosine Dissolve Dissolve in Dichloromethane (DCM) Start->Dissolve Cool Cool to 0 °C (ice bath) Dissolve->Cool AddAcid Add Trifluoroacetic Acid (TFA) dropwise Cool->AddAcid Stir Stir at 0 °C to Room Temperature AddAcid->Stir Monitor Monitor Reaction by TLC Stir->Monitor Evaporate Evaporate Solvent and Excess Acid Monitor->Evaporate Upon Completion Workup Aqueous Work-up (Neutralization) Evaporate->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Column Chromatography) Concentrate->Purify End End: erythro-Sphingosine Purify->End

Caption: N-Boc Deprotection Reaction and Workflow.

Experimental Protocols

Two common and effective protocols for the N-Boc deprotection of erythro-sphingosine are provided below. The choice of acid can depend on the presence of other acid-sensitive functional groups and desired work-up procedure.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[2][4]

Materials:

  • N-Boc-erythro-sphingosine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvent system (e.g., DCM:Methanol 9:1)

Procedure:

  • Dissolve N-Boc-erythro-sphingosine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. The concentration can typically be in the range of 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is a 1:1 to 1:4 mixture of DCM to TFA by volume.[4][9]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[10]

  • Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • For the work-up, carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[11]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and isopropanol.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude erythro-sphingosine.

  • If necessary, the product can be further purified by silica gel column chromatography.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

This method provides the product as a hydrochloride salt, which can be advantageous for purification and storage.[5][12]

Materials:

  • N-Boc-erythro-sphingosine

  • 4M HCl in 1,4-dioxane or Methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-erythro-sphingosine (1 equivalent) in a minimal amount of methanol or 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[5][12]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is usually complete within 1-4 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue is the hydrochloride salt of erythro-sphingosine. To precipitate the salt, diethyl ether can be added to the residue, followed by filtration.

  • The crude product can often be used without further purification, or it can be purified by recrystallization. To obtain the free base, a basic work-up as described in Protocol 1 can be performed.[11]

Data Presentation

The following table summarizes typical reaction conditions for the N-Boc deprotection of amines, which are applicable to erythro-sphingosine.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 4 hours
Work-up Basic aqueous work-upEvaporation / Precipitation
Product Form Free baseHydrochloride salt
Typical Yield >90%>90%

Concluding Remarks

The protocols described provide reliable methods for the N-Boc deprotection of erythro-sphingosine. The choice between TFA and HCl will depend on the specific requirements of the subsequent synthetic steps and the desired final form of the product (free base or hydrochloride salt). It is always recommended to monitor the reaction progress by TLC to ensure complete conversion and to avoid potential side reactions. For substrates with other acid-sensitive groups, milder deprotection conditions may need to be explored.[13]

References

Application

Application Notes and Protocols for the Solid-Phase Synthesis of N-Boc-erythro-Sphingosine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction Sphingolipids and their metabolites, such as sphingosine and sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids and their metabolites, such as sphingosine and sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes including proliferation, apoptosis, and cell migration.[1][2] The incorporation of sphingosine moieties into peptides offers a powerful strategy to develop novel therapeutic agents, molecular probes, and research tools to investigate sphingolipid-protein interactions and signaling pathways.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of sphingosine-containing peptides using N-Boc-erythro-sphingosine in solid-phase peptide synthesis (SPPS). The protocols are based on the tert-butyloxycarbonyl (Boc) protection strategy, a robust method for SPPS.[5][6]

Application Notes

The synthesis of peptides containing lipid modifications, often termed lipopeptides, presents unique challenges due to the dual hydrophilic and hydrophobic nature of the target molecules. The incorporation of N-Boc-erythro-sphingosine requires careful consideration of several factors to ensure successful synthesis and high purity of the final product.

Key Considerations:

  • Steric Hindrance: The bulky nature of the sphingosine molecule can impede coupling efficiency. Therefore, the use of potent coupling reagents and potentially longer reaction times or double coupling steps is recommended.[7]

  • Solubility: The growing lipopeptide chain can exhibit poor solvation in standard SPPS solvents like Dimethylformamide (DMF), leading to aggregation and incomplete reactions. The use of solvent mixtures or chaotropic salts may be necessary to disrupt secondary structures and improve reaction kinetics.[7]

  • Orthogonal Protection: The hydroxyl groups of the erythro-sphingosine backbone must be protected with groups that are stable throughout the synthesis and can be removed during the final cleavage step without degrading the peptide. In the context of Boc/Bzl SPPS, benzyl-based protecting groups are a suitable choice.[5][8]

  • Cleavage: The final cleavage from the resin and removal of side-chain protecting groups requires a strong acid, typically Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) in the Boc/Bzl strategy. The cleavage cocktail should contain scavengers to prevent side reactions with sensitive residues and the sphingosine moiety.[5]

Analytical Characterization:

The purification and characterization of sphingosine-containing peptides require specialized techniques due to their amphiphilic nature.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purification. A C4 or C8 column may be more suitable than a C18 column to avoid irreversible binding of the highly hydrophobic lipopeptide.

  • Characterization:

    • Mass Spectrometry: Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[9]

    • Amino Acid Analysis: To confirm the amino acid composition of the purified peptide.

    • NMR Spectroscopy: For detailed structural elucidation of the final product.

Signaling Pathway Context

Sphingosine is a central molecule in the sphingolipid signaling pathway. It is generated from the hydrolysis of ceramide and can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[10] S1P is a potent signaling molecule that can act both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PRs).[11] The balance between ceramide, sphingosine, and S1P levels is crucial for cell fate decisions, often referred to as the "sphingolipid rheostat." Synthetic peptides incorporating sphingosine can be designed to modulate the activity of enzymes in this pathway or to act as mimetics or antagonists at S1P receptors.

Sphingolipid_Signaling_Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinases (SphK1, SphK2) Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) S1P->Cellular_Responses S1P Receptors

Caption: Simplified Sphingolipid Signaling Pathway.

Experimental Workflow

The overall workflow for the solid-phase synthesis of a sphingosine-containing peptide using Boc chemistry is outlined below.

SPPS_Workflow start Start resin_prep Resin Swelling and Preparation start->resin_prep first_aa Coupling of First Amino Acid resin_prep->first_aa spps_cycle Iterative SPPS Cycles (Deprotection, Washing, Coupling) first_aa->spps_cycle sphing_coupling Coupling of N-Boc-erythro-Sphingosine (with protected hydroxyls) spps_cycle->sphing_coupling final_spps Completion of Peptide Chain sphing_coupling->final_spps cleavage Cleavage from Resin and Deprotection final_spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, AAA) purification->characterization end End characterization->end

Caption: SPPS Workflow for Sphingosine-Containing Peptides.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents
  • Resin: Merrifield or PAM resin (for C-terminal acid) or Benzhydrylamine (BHA) resin (for C-terminal amide).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Diethyl ether (cold).

  • Reagents:

    • N-Boc-erythro-sphingosine with protected hydroxyl groups (e.g., as benzyl ethers).

    • Boc-protected amino acids with appropriate side-chain protection.

    • Deprotection: Trifluoroacetic acid (TFA).

    • Neutralization: N,N-Diisopropylethylamine (DIEA).

    • Coupling: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), or more efficient reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Cleavage: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), with scavengers such as anisole, p-cresol, and thioanisole.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with DMF.

Protocol 2: Boc-SPPS Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling:

    • Pre-activation: In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin substitution) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) and stir for 10 minutes at 0°C. Alternatively, for HBTU/HATU activation, dissolve the Boc-amino acid (3 eq.) and HBTU/HATU (3 eq.) in DMF, then add DIEA (6 eq.).

    • Add the pre-activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A blue color indicates an incomplete reaction. If the test is positive, continue coupling for another hour or perform a double coupling.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Incorporation of N-Boc-erythro-Sphingosine

This protocol assumes the use of N-Boc-erythro-sphingosine with its hydroxyl groups protected as benzyl ethers.

  • Follow the deprotection and neutralization steps as described in Protocol 2.

  • Coupling:

    • Due to potential steric hindrance, use a more efficient coupling reagent such as HATU.

    • Pre-activation: Dissolve N-Boc-erythro-sphingosine(O-Bzl)₂ (2-3 eq.), HATU (2-3 eq.), and HOAt (2-3 eq.) in DMF. Add DIEA (4-6 eq.) and allow to react for 5-10 minutes.

    • Add the activated sphingosine solution to the resin.

    • Agitate for 2-4 hours, or overnight if necessary.

    • Monitor the reaction using the ninhydrin test.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

Protocol 4: Cleavage and Deprotection

This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, especially when using HF.

  • Dry the peptide-resin under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., 1 mL of anisole per gram of resin).

  • Cool the apparatus to -5 to 0°C.

  • Carefully distill HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by vacuum distillation.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration and wash several times with cold ether.

  • Dry the crude peptide under vacuum.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from the synthesis of sphingosine-containing peptides. Actual yields will vary depending on the peptide sequence and synthesis conditions.

Table 1: Reagent Equivalents for Coupling Reactions

ReagentStandard Amino Acid Coupling (eq.)N-Boc-erythro-Sphingosine Coupling (eq.)
Protected Amino Acid/Sphingosine32-3
Coupling Reagent (e.g., HBTU/HATU)32-3
HOBt/HOAt32-3
DIEA64-6

Table 2: Typical Synthesis Yield and Purity

Peptide SequenceSynthesis Scale (mmol)Crude Peptide Yield (mg)Purity by HPLC (%)
Example-Sph-Peptide0.180-12050-70
User-defined peptide

Orthogonal Protection Strategy

The Boc/Bzl strategy relies on differential acid lability for the selective removal of protecting groups. This is a quasi-orthogonal system.[5][8]

Orthogonal_Protection PeptideResin Fully Protected Peptide-Resin (Boc-AA...-Sph(Bzl)₂-...-Resin) Deprotection Nα-Boc Deprotection PeptideResin->Deprotection 50% TFA in DCM (Repeated Cycles) Cleavage Final Cleavage and Side-Chain Deprotection PeptideResin->Cleavage Strong Acid (e.g., HF) (Single Final Step) Deprotection->PeptideResin Coupling of next Boc-AA FreePeptide Free Sphingosine-Peptide Cleavage->FreePeptide

Caption: Boc/Bzl Orthogonal Protection Scheme.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted and optimized by qualified personnel. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Method

applications of N-Boc-erythro-sphingosine in drug discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction N-Boc-erythro-sphingosine is a chemically modified derivative of erythro-sphingosine, a fundamental long-chain...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-erythro-sphingosine is a chemically modified derivative of erythro-sphingosine, a fundamental long-chain amino alcohol that serves as the structural backbone for a vast array of complex sphingolipids. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino function of sphingosine renders it a versatile tool in drug discovery and chemical biology. This strategic modification temporarily masks the reactive amine, enabling selective chemical manipulations at other positions of the molecule. Its primary applications lie in its role as a key intermediate for the synthesis of sophisticated molecular probes and potential therapeutic agents targeting the intricate sphingolipid signaling network. Furthermore, upon deprotection, it can serve as a precursor to generate erythro-sphingosine for various biochemical and cellular assays.

Key Applications in Drug Discovery

N-Boc-erythro-sphingosine is instrumental in several key areas of drug discovery research, primarily centered around the modulation and investigation of the sphingolipid metabolic pathway.

  • Precursor for Sphingolipid Probe Synthesis: The Boc protecting group allows for the selective modification of the sphingosine backbone to create advanced chemical biology tools. These include fluorescently labeled sphingolipids for tracking their subcellular localization and metabolism, as well as photoactivatable and clickable analogs for identifying novel protein-sphingolipid interactions.

  • Synthesis of Bioactive Sphingolipid Analogs: It serves as a crucial starting material for the synthesis of novel sphingosine analogs and derivatives. Researchers can introduce various modifications to the lipid chain or the hydroxyl groups to explore the structure-activity relationships (SAR) of compounds targeting sphingolipid-metabolizing enzymes or receptors.

  • Generation of Sphingosine for In Vitro Assays: Following a straightforward deprotection step, N-Boc-erythro-sphingosine provides a source of high-purity erythro-sphingosine. This is essential for use as a substrate in enzyme activity assays for key targets like sphingosine kinases (SphKs) and ceramide synthases (CerS).

  • Development of Standards for Analytical Methods: The synthesis of atypical or modified sphingoid bases from N-Boc-erythro-sphingosine is crucial for developing and validating analytical methods, such as mass spectrometry, for their detection and quantification in biological samples.

Data Presentation

While direct quantitative data for N-Boc-erythro-sphingosine as a bioactive molecule is limited due to its primary role as a protected intermediate, the following table summarizes the typical context of its use and the nature of the data generated from its derivatives.

Application AreaDerivative/ProductType of Quantitative Data GeneratedTypical Concentration RangeReference
Enzyme Inhibition Studies Modified Sphingosine AnalogsIC₅₀, Kᵢ values for SphKs, CerSnM to µM
Enzyme Substrate Assays erythro-Sphingosine (post-deprotection)Kₘ, Vₘₐₓ for SphKs, CerSµM[1]
Cell-Based Signaling Assays Fluorescent Sphingolipid ProbesFluorescence Intensity, Subcellular LocalizationnM to µM
Receptor Binding Assays S1P AnalogsKᵢ, EC₅₀ for S1P ReceptorsnM[2][3]

Experimental Protocols

Protocol 1: Deprotection of N-Boc-erythro-Sphingosine to Yield erythro-Sphingosine

This protocol describes the removal of the Boc protecting group to generate the free amino alcohol, erythro-sphingosine, which can then be used in various biological assays.

Materials:

  • N-Boc-erythro-sphingosine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve N-Boc-erythro-sphingosine in DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Add an excess of TFA (e.g., 5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • If necessary, purify the resulting erythro-sphingosine by silica gel column chromatography.

  • Characterize the final product by appropriate analytical methods (e.g., NMR, Mass Spectrometry).

Protocol 2: Synthesis of a Fluorescent NBD-Labeled Sphingosine Analog

This protocol outlines a general procedure for the synthesis of a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-labeled sphingosine analog, using N-Boc-erythro-sphingosine as a starting material, for use in cell imaging and enzyme assays.

Materials:

  • N-Boc-erythro-sphingosine

  • NBD-Cl (4-chloro-7-nitrobenzofurazan)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile or Dichloromethane (DCM) as solvent

  • Materials for deprotection (as in Protocol 1)

  • Materials for purification (TLC, column chromatography)

Procedure:

  • Alkylation: In a light-protected flask, dissolve N-Boc-erythro-sphingosine in the chosen solvent.

  • Add an excess of a base such as TEA or DIPEA (e.g., 2-3 equivalents).

  • Add NBD-Cl (1.1-1.5 equivalents) to the solution and stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, quench the reaction and purify the N-Boc-NBD-sphingosine derivative by silica gel chromatography.

  • Deprotection: Subject the purified N-Boc-NBD-sphingosine to the deprotection conditions described in Protocol 1 to remove the Boc group.

  • Purify the final NBD-labeled sphingosine probe by chromatography.

  • Store the final product protected from light at -20°C.

Protocol 3: In Vitro Sphingosine Kinase (SphK) Activity Assay Using Generated erythro-Sphingosine

This protocol describes how to use the deprotected erythro-sphingosine as a substrate to measure the activity of SphK1 or SphK2.

Materials:

  • erythro-Sphingosine (from Protocol 1)

  • Recombinant human SphK1 or SphK2

  • [γ-³²P]ATP or a fluorescence-based ATP analog

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1% Triton X-100)

  • Lipid extraction solvents (e.g., chloroform/methanol/HCl)

  • TLC plates and developing solvent system

  • Phosphorimager or appropriate detector

Procedure:

  • Prepare a stock solution of erythro-sphingosine in a suitable solvent (e.g., ethanol or DMSO).

  • In a reaction tube, add the assay buffer, a known amount of recombinant SphK enzyme, and the erythro-sphingosine substrate at the desired concentration.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the lipid extraction solvents.

  • Extract the lipids, and separate the phosphorylated product (sphingosine-1-phosphate) from the unreacted substrate and ATP by TLC.

  • Visualize and quantify the radiolabeled sphingosine-1-phosphate using a phosphorimager.

  • Calculate the enzyme activity based on the amount of product formed over time.

Visualizations

Signaling Pathways and Experimental Workflows

Sphingolipid_Metabolism_and_Probe_Synthesis cluster_synthesis Synthesis of Probes cluster_application Drug Discovery Applications NBocSph N-Boc-erythro- sphingosine Deprotection Deprotection (Protocol 1) NBocSph->Deprotection Modification Chemical Modification (Protocol 2) NBocSph->Modification Sphingosine erythro-Sphingosine Deprotection->Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK Substrate CerS Ceramide Synthase (CerS) Sphingosine->CerS Substrate Probes Fluorescent/ Photoactivatable Probes Modification->Probes Probes->SphK Investigate Interactions Probes->CerS Investigate Interactions S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Product Ceramide Ceramide CerS->Ceramide Product S1PR S1P Receptors S1P->S1PR Ligand

Caption: Workflow from N-Boc-erythro-sphingosine to drug discovery applications.

Sphingolipid_Signaling_Pathway Ceramide Ceramide Apoptosis Apoptosis/ Cell Cycle Arrest Ceramide->Apoptosis Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine CerS Ceramide Synthase (CerS) Sphingosine->CerS SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1P_Phosphatase S1P Phosphatase S1P->S1P_Phosphatase S1PR S1P Receptors S1P->S1PR Proliferation Cell Proliferation/ Survival Ceramidase->Sphingosine CerS->Ceramide SphK->S1P S1P_Phosphatase->Sphingosine S1PR->Proliferation

Caption: The sphingolipid rheostat: Ceramide vs. S1P signaling.

Experimental_Workflow_SphK_Assay start Start: Prepare Reagents step1 Incubate erythro-Sphingosine with SphK and [γ-³²P]ATP start->step1 step2 Stop Reaction & Extract Lipids step1->step2 step3 Separate Products by TLC step2->step3 step4 Quantify Radiolabeled S1P step3->step4 end End: Calculate Enzyme Activity step4->end

Caption: Workflow for an in vitro Sphingosine Kinase (SphK) assay.

References

Application

Application Notes and Protocols: N-Boc-erythro-sphingosine Coupling Reactions with Fatty Acids

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the synthesis of ceramides (N-acyl-sphingosines) through the coupling of fatty acids with N-Boc-ery...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of ceramides (N-acyl-sphingosines) through the coupling of fatty acids with N-Boc-erythro-sphingosine. The protocols detailed herein describe a robust two-step synthetic route involving the deprotection of the N-Boc group followed by the N-acylation of the resulting free amine of erythro-sphingosine. This methodology is fundamental for the preparation of various ceramide species for use in biological and pharmaceutical research.

Introduction

Ceramides are a class of lipid molecules composed of a sphingosine backbone linked to a fatty acid via an amide bond. They are central players in cellular signaling, regulating a multitude of processes including apoptosis, cell proliferation, and differentiation. The synthesis of specific ceramide species is crucial for studying their biological functions and for the development of potential therapeutic agents that target sphingolipid metabolism.

The use of N-Boc-erythro-sphingosine as a starting material offers the advantage of a protected amine, allowing for selective modifications at other positions of the sphingosine molecule if desired. The subsequent deprotection and coupling with a fatty acid of choice provides a versatile method for the synthesis of a wide array of ceramides.

Experimental Protocols

The synthesis of ceramides from N-Boc-erythro-sphingosine is typically performed in a two-step sequence:

  • Step 1: Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine of N-Boc-erythro-sphingosine to yield erythro-sphingosine.

  • Step 2: N-Acylation: Coupling of the deprotected erythro-sphingosine with a fatty acid to form the desired ceramide.

Protocol 1: Synthesis of N-Palmitoyl-D-erythro-sphingosine

This protocol details the synthesis of N-palmitoyl-D-erythro-sphingosine (a C16 ceramide) from N-Boc-D-erythro-sphingosine.

Materials:

  • N-Boc-D-erythro-sphingosine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Palmitic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol mixtures)

Step 1: Boc Deprotection of N-Boc-D-erythro-sphingosine

  • Dissolve N-Boc-D-erythro-sphingosine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 10-20 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). To ensure complete removal of TFA, the residue can be co-evaporated with toluene.

  • The resulting crude erythro-sphingosine trifluoroacetate salt is typically used directly in the next step without further purification.

Step 2: N-Acylation with Palmitic Acid

  • Dissolve the crude erythro-sphingosine trifluoroacetate salt from Step 1 in anhydrous dimethylformamide (DMF).

  • In a separate flask, dissolve palmitic acid (1.1 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DMF.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the palmitic acid/HOBt solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the pre-activated fatty acid solution to the solution of erythro-sphingosine.

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5-3.0 equivalents) to neutralize the trifluoroacetate salt and facilitate the coupling reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to afford the pure N-palmitoyl-D-erythro-sphingosine.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of ceramides from N-Boc-erythro-sphingosine. The yields can vary depending on the specific fatty acid used and the optimization of reaction conditions.

StepReactionReactantsKey ReagentsTypical Yield (%)
1Boc DeprotectionN-Boc-erythro-sphingosineTFA>95 (crude)
2N-Acylation (Coupling)erythro-Sphingosine, Fatty Acid (e.g., Palmitic Acid)EDC, HOBt60-85
Overall Ceramide Synthesis N-Boc-erythro-sphingosine, Fatty Acid -55-80

Mandatory Visualizations

Experimental Workflow

experimental_workflow start N-Boc-erythro-sphingosine deprotection Step 1: Boc Deprotection start->deprotection sphingosine erythro-Sphingosine (TFA salt) deprotection->sphingosine coupling Step 2: N-Acylation sphingosine->coupling ceramide N-Acyl-erythro-sphingosine (Ceramide) coupling->ceramide reagents1 TFA, DCM reagents1->deprotection reagents2 Fatty Acid, EDC, HOBt, Base, DMF reagents2->coupling

Caption: Synthetic workflow for ceramide synthesis.

Ceramide-Induced Apoptosis Signaling Pathway

ceramide_apoptosis_pathway cluster_mitochondria Mitochondrial Pathway stress Cellular Stress (e.g., TNF-α, FasL, Chemotherapy) smase Sphingomyelinase Activation stress->smase sphingomyelin Sphingomyelin ceramide Ceramide Accumulation sphingomyelin->ceramide  SMase bax_bak Bax/Bak Activation ceramide->bax_bak mom_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mom_perm cyto_c Cytochrome c Release mom_perm->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified ceramide-induced apoptosis pathway.

Method

Application Notes and Protocols for the Purification of N-Boc-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the purification of N-Boc-erythro-sphingosine, a critical intermediate in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of N-Boc-erythro-sphingosine, a critical intermediate in the synthesis of various sphingolipids and their analogs. The following protocols for flash column chromatography, high-performance liquid chromatography (HPLC), and recrystallization are designed to yield high-purity material suitable for downstream applications in research and drug development.

Flash Column Chromatography

Flash column chromatography is a widely used technique for the purification of synthetic intermediates like N-Boc-erythro-sphingosine. It offers a good balance between speed and resolution for obtaining moderately to highly pure compounds.

Experimental Protocol

Materials and Equipment:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvent reservoir

  • Air or nitrogen source with a pressure regulator

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

  • Rotary evaporator

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 DCM:MeOH). The amount of silica gel should be approximately 50-100 times the weight of the crude N-Boc-erythro-sphingosine.

  • Column Packing: Pour the silica gel slurry into the chromatography column, ensuring even packing without air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude N-Boc-erythro-sphingosine in a minimal amount of the initial elution solvent or DCM. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin the elution with the initial non-polar solvent system and gradually increase the polarity. A common gradient is from 100% DCM to a mixture of DCM and MeOH. For basic compounds like N-Boc-erythro-sphingosine, it is often beneficial to add a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking and improve peak shape.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. A suitable TLC mobile phase would be a mixture of DCM and MeOH (e.g., 95:5). Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to obtain the purified N-Boc-erythro-sphingosine.

Data Presentation
ParameterValue/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System Dichloromethane (DCM) / Methanol (MeOH) Gradient
Initial Eluent 100% DCM
Final Eluent 95:5 DCM:MeOH
Additive 0.1 - 1% Triethylamine (TEA)
Typical Yield 70 - 90% (highly dependent on crude purity)
Achievable Purity >95% (as determined by HPLC and NMR)

Experimental Workflow

flash_chromatography_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude N-Boc-erythro-sphingosine dissolve Dissolve in minimal solvent crude->dissolve load Load Sample dissolve->load slurry Prepare Silica Slurry pack Pack Column slurry->pack pack->load elute Elute with Gradient (DCM/MeOH + TEA) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc pool Pool Pure Fractions tlc->pool Identify Pure Fractions evaporate Evaporate Solvent pool->evaporate pure_product Purified Product evaporate->pure_product

Flash Chromatography Workflow

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>99%), reversed-phase HPLC is the method of choice. This technique separates compounds based on their hydrophobicity.

Experimental Protocol

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • HPLC grade solvents: Acetonitrile (ACN), Water

  • Trifluoroacetic acid (TFA) or Formic acid

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the partially purified N-Boc-erythro-sphingosine in the initial mobile phase composition (e.g., 70:30 ACN:Water). Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phases. A typical system consists of:

    • Mobile Phase A: Water with 0.1% TFA or Formic acid

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic acid

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the sample.

    • Run a gradient elution, for example, from 70% B to 100% B over 30 minutes.

    • Monitor the elution at a suitable wavelength, typically around 210-220 nm for the Boc-carbamate group.

  • Fraction Collection: Collect the peak corresponding to N-Boc-erythro-sphingosine.

  • Product Isolation: Combine the pure fractions and remove the organic solvent (Acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to recover the purified product.

Data Presentation
ParameterValue/Range
Stationary Phase Reversed-Phase C18 Silica
Mobile Phase System Acetonitrile (ACN) / Water Gradient
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 70% to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 210-220 nm
Achievable Purity >99% (as determined by analytical HPLC)

Experimental Workflow

hplc_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation sample Partially Pure Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject on C18 Column filter->inject gradient Run Gradient (ACN/Water + TFA) inject->gradient collect Collect Peak Fractions gradient->collect pool Pool Pure Fractions collect->pool remove_acn Remove Acetonitrile pool->remove_acn lyophilize Lyophilize or Extract remove_acn->lyophilize high_purity_product High Purity Product lyophilize->high_purity_product

HPLC Purification Workflow

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent system can be found.

Experimental Protocol

Materials and Equipment:

  • Crystalline or semi-solid N-Boc-erythro-sphingosine

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Solvents: Ethyl Acetate, Hexane, Diethyl Ether

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the N-Boc-erythro-sphingosine in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate). Add a less polar solvent in which the compound is poorly soluble (e.g., hexane) dropwise until turbidity persists. This will be your recrystallization solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude material in the minimum amount of the hot primary solvent (ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add the anti-solvent (hexane) dropwise to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature. For better crystal formation, the flask can then be placed in an ice bath or refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or the cold anti-solvent (hexane).

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation
ParameterValue/Range
Primary Solvent Ethyl Acetate or Diethyl Ether
Anti-Solvent Hexane or Pentane
Procedure Slow cooling followed by chilling
Typical Yield 60 - 80% (dependent on crude purity and losses)
Achievable Purity >98%

Logical Relationship Diagram

recrystallization_logic start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent 1 (High Solubility) start->dissolve add_anti_solvent Add Hot Solvent 2 (Low Solubility) to Saturation dissolve->add_anti_solvent cool Slow Cooling to Room Temperature add_anti_solvent->cool chill Further Cooling (Ice Bath) cool->chill filter Vacuum Filtration chill->filter wash Wash with Cold Solvent filter->wash impurities Impurities Remain in Solution filter->impurities dry Dry Under Vacuum wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Recrystallization Process

Purity Analysis

The purity of N-Boc-erythro-sphingosine should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Analytical HPLC: To determine the purity of the final product with high accuracy.

By following these detailed protocols, researchers can obtain high-purity N-Boc-erythro-sphingosine essential for advancing their work in the field of sphingolipid research and drug development.

Application

Application Notes and Protocols: N-Boc-erythro-sphingosine Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the solubility characteristics of N-Boc-erythro-sphingosine in common organic solvents. Due to the li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility characteristics of N-Boc-erythro-sphingosine in common organic solvents. Due to the limited availability of precise quantitative solubility data for this specific compound, this document also includes solubility information for structurally related sphingolipids to guide solvent selection. Furthermore, detailed protocols for determining solubility and preparing stock solutions are provided to assist researchers in their experimental workflows.

Introduction to N-Boc-erythro-sphingosine

N-Boc-erythro-sphingosine is a synthetically modified form of sphingosine, a fundamental component of sphingolipids, which are crucial regulators of various cellular processes. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for selective chemical manipulations at other positions of the molecule. Understanding the solubility of N-Boc-erythro-sphingosine is critical for its effective use in in vitro and cell-based assays, as well as for its application in the synthesis of more complex sphingolipids and their analogs.

Chemical Structure:

  • IUPAC Name: tert-butyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate

  • CAS Number: 609812-03-5

  • Molecular Formula: C₂₃H₄₅NO₄

  • Molecular Weight: 399.61 g/mol

Physical and Chemical Properties
  • Appearance: White solid[1]

  • Melting Point: 59-60°C

  • Storage: Recommended storage in a refrigerator or freezer[1]

Solubility Profile

Direct quantitative solubility data for N-Boc-erythro-sphingosine is not widely published. However, qualitative information and data from analogous sphingolipid compounds provide a strong basis for solvent selection and handling.

Qualitative Solubility of N-Boc-erythro-sphingosine:

SolventSolubility
ChloroformSparingly Soluble[1]
DichloromethaneSlightly Soluble[1]
Ethyl AcetateSlightly Soluble[1]

Quantitative Solubility of Related Sphingolipids:

The solubility of the parent compound, sphingosine, and other related lipids can offer insights into suitable solvents for N-Boc-erythro-sphingosine. The presence of the bulky, nonpolar Boc group may slightly decrease polarity compared to the free amine of sphingosine.

CompoundSolventSolubility
Sphingosine (d17:1)EthanolMiscible
Dimethyl Sulfoxide (DMSO)~2 mg/mL
Dimethylformamide (DMF)~10 mg/mL
Sphinganine (d18:0)EthanolMiscible
Dimethyl Sulfoxide (DMSO)~2 mg/mL
Dimethylformamide (DMF)~10 mg/mL
N-palmitoyl-D-erythro-sphingosineDimethyl Sulfoxide (DMSO)5 mg/mL (with heating and sonication)
Methanol10 mg/mL (with heating and sonication)
Ethanol:Water (95:5)10 mg/mL (with heating and sonication)

Based on this comparative data, it is anticipated that N-Boc-erythro-sphingosine will exhibit good solubility in alcohols such as ethanol and methanol, and moderate solubility in aprotic polar solvents like DMSO and DMF. Halogenated solvents like chloroform and dichloromethane are also viable options, although the solubility may be lower.

Experimental Protocols

Protocol 1: Determination of N-Boc-erythro-sphingosine Solubility

This protocol outlines a method for determining the approximate solubility of N-Boc-erythro-sphingosine in a chosen organic solvent.

Materials:

  • N-Boc-erythro-sphingosine

  • Selected organic solvent(s) (e.g., ethanol, DMSO, DMF, methanol, chloroform)

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Thermostatic shaker (optional)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes

Procedure:

  • Preparation: Accurately weigh out a small amount (e.g., 1-5 mg) of N-Boc-erythro-sphingosine and place it into a microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of the selected solvent (e.g., 100 µL) to the tube.

  • Dissolution Attempts:

    • Vortex the tube vigorously for 30-60 seconds.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle heating (e.g., up to 40°C) may be applied if the compound is heat-stable, as is common for many lipids.

    • Visually inspect the solution for any remaining solid particles.

  • Incremental Solvent Addition: If the solid has not dissolved, add another precise aliquot of the solvent (e.g., 100 µL) and repeat step 3.

  • Endpoint Determination: Continue adding solvent incrementally until the solid is completely dissolved.

  • Calculation: Calculate the approximate solubility using the total volume of solvent added and the initial mass of the compound.

    Solubility (mg/mL) = Initial Mass (mg) / Total Volume of Solvent (mL)

  • Confirmation: To confirm saturation, the solution can be allowed to stand at room temperature for a period to see if any precipitation occurs.

Protocol 2: Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of N-Boc-erythro-sphingosine at a desired concentration.

Materials:

  • N-Boc-erythro-sphingosine

  • Chosen solvent in which the compound is known to be soluble (e.g., Ethanol, DMSO)

  • Analytical balance

  • Volumetric flask or appropriate glass vial

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of N-Boc-erythro-sphingosine. For example, to prepare a 10 mM stock solution from its molecular weight of 399.61 g/mol , you would weigh out 3.996 mg for 1 mL of solvent.

  • Transfer: Carefully transfer the weighed compound into a volumetric flask or glass vial.

  • Solvent Addition: Add approximately half of the final desired volume of the chosen solvent.

  • Dissolution: Vortex and sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Final Volume Adjustment: Once dissolved, add the solvent to reach the final desired volume.

  • Mixing and Storage: Mix the solution thoroughly. Store the stock solution in a tightly sealed container at -20°C for long-term stability. Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.

Visualizations

G Workflow for Solubility Determination start Start weigh 1. Weigh N-Boc-erythro-sphingosine start->weigh add_solvent 2. Add initial aliquot of solvent weigh->add_solvent mix 3. Vortex and sonicate add_solvent->mix check_dissolved 4. Is solid fully dissolved? mix->check_dissolved add_more_solvent 5. Add another solvent aliquot check_dissolved->add_more_solvent No calculate 6. Calculate solubility check_dissolved->calculate Yes add_more_solvent->mix end End calculate->end

Caption: A flowchart of the experimental workflow for determining the solubility of N-Boc-erythro-sphingosine.

G Simplified Sphingolipid Metabolism cluster_synthesis Synthesis cluster_signaling Signaling & Catabolism serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine SPT ceramide Ceramide sphinganine->ceramide Ceramide Synthase ceramide_breakdown Ceramide sphingomyelin Sphingomyelin ceramide->sphingomyelin SMS complex_glyco Complex Glycosphingolipids ceramide->complex_glyco GCS/LCS sphingosine Sphingosine s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p SphK1/2 s1p->sphingosine S1P Lyase / Phosphatase ceramide_breakdown->sphingosine Ceramidase

Caption: A simplified diagram of key pathways in sphingolipid metabolism, highlighting the central role of sphingosine.

References

Method

storage and handling conditions for N-Boc-erythro-sphingosine

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed guidelines for the proper storage, handling, and utilization of N-Boc-erythro-sphingosine in a laboratory setting....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and utilization of N-Boc-erythro-sphingosine in a laboratory setting. The information is intended to ensure the stability and integrity of the compound for reliable experimental outcomes.

Product Information

N-Boc-erythro-sphingosine is a synthetically modified form of erythro-sphingosine, a fundamental component of sphingolipids. The N-tert-butyloxycarbonyl (Boc) protecting group on the amino functional group allows for selective chemical manipulations and serves as a valuable tool in the study of sphingolipid metabolism and signaling pathways. It is often used as a precursor for the synthesis of various sphingolipids and as an inhibitor of protein kinase C (PKC).

Storage and Handling

Proper storage and handling are critical to maintain the quality and stability of N-Boc-erythro-sphingosine.

Storage Conditions

To ensure the long-term stability of N-Boc-erythro-sphingosine, it is recommended to adhere to the following storage conditions. While precise quantitative stability data is not extensively available in the public domain, the following guidelines are based on supplier recommendations and general chemical stability principles.

ParameterRecommended ConditionNotes
Temperature Store at -20°C for long-term storage.[1][2] For short-term use, refrigeration at 2-8°C is acceptable.[3]Freezer storage is recommended to minimize degradation.[4]
Light Store in a light-protected container.Amber vials or storage in a dark location is advised to prevent photodegradation.
Moisture Store in a tightly sealed container in a dry environment.The compound is susceptible to hydrolysis.
Form Supplied as a white solid or a colorless oil.[4][5]The physical form may vary between batches.
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling N-Boc-erythro-sphingosine.

  • Aseptic Techniques: When using the compound in cell culture experiments, employ sterile techniques to prevent contamination.

  • Inert Atmosphere: For preparing stock solutions, it is advisable to handle the compound under an inert gas like argon or nitrogen to prevent oxidation.[1][2]

Solubility

The solubility of N-Boc-erythro-sphingosine is a key consideration for its use in various experimental setups.

SolventSolubilityConcentration
Dimethylformamide (DMF)Soluble~10 mg/mL[1][2]
Dimethyl sulfoxide (DMSO)Soluble~2 mg/mL[1][2]
EthanolMiscible[1][2]-
ChloroformSparingly soluble[4][5]-
DichloromethaneSlightly soluble[4][5]-
Ethyl AcetateSlightly soluble[4][5]-

Note: To prepare aqueous stock solutions for biological experiments, it is recommended to first dissolve the compound in an organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer.[2] Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.[2]

Experimental Protocols

N-Boc-erythro-sphingosine is a versatile tool in lipid research. Below are representative protocols for its use.

Protocol for N-Boc Deprotection to Yield erythro-Sphingosine

This protocol describes the removal of the Boc protecting group to generate the free amine, erythro-sphingosine, which can then be used in various downstream applications.

Materials:

  • N-Boc-erythro-sphingosine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

  • Round bottom flask

  • Stirring bar

  • Rotary evaporator

  • Nitrogen or Argon gas

Procedure:

  • Dissolve N-Boc-erythro-sphingosine in dichloromethane (DCM) in a round bottom flask.

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 1:1 ratio of TFA to DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with methanol several times to ensure complete removal of residual TFA.

  • The resulting product is the trifluoroacetate salt of erythro-sphingosine.

Deprotection_Workflow cluster_procedure N-Boc Deprotection Protocol start Dissolve N-Boc-erythro-sphingosine in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temperature (1-2 hours) add_tfa->react monitor Monitor by TLC react->monitor evaporate Remove Solvent and TFA (Rotary Evaporation) monitor->evaporate Reaction Complete co_evaporate Co-evaporate with Methanol evaporate->co_evaporate end erythro-Sphingosine (TFA salt) co_evaporate->end

Caption: Workflow for the deprotection of N-Boc-erythro-sphingosine.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of N-Boc-erythro-sphingosine on PKC activity.

Materials:

  • N-Boc-erythro-sphingosine

  • Purified PKC enzyme

  • PKC substrate (e.g., histone H1)

  • ATP, [γ-³²P]ATP

  • Phosphatidylserine (PS) and Diacylglycerol (DAG)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., trichloroacetic acid)

  • Scintillation counter

Procedure:

  • Prepare a stock solution of N-Boc-erythro-sphingosine in a suitable solvent (e.g., DMSO).

  • Prepare a lipid mixture of phosphatidylserine and diacylglycerol.

  • In a reaction tube, combine the assay buffer, lipid mixture, PKC substrate, and varying concentrations of N-Boc-erythro-sphingosine or vehicle control.

  • Add the purified PKC enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and a tracer amount of [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Terminate the reaction by adding a stop solution.

  • Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of PKC inhibition at each concentration of N-Boc-erythro-sphingosine.

Signaling Pathways

N-Boc-erythro-sphingosine, upon deprotection to erythro-sphingosine, can influence key cellular signaling pathways. Sphingosine itself is a bioactive lipid that, along with its metabolites like sphingosine-1-phosphate (S1P), plays a crucial role in the "sphingolipid rheostat," which balances cell fate decisions such as proliferation, apoptosis, and differentiation.

Sphingolipid_Metabolism cluster_pathway Simplified Sphingolipid Signaling Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine (from N-Boc-erythro-sphingosine deprotection) SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Apoptosis Apoptosis Cell Cycle Arrest Sphingosine->Apoptosis S1P Sphingosine-1-Phosphate (S1P) S1PP S1P Phosphatase S1P->S1PP Proliferation Proliferation Survival S1P->Proliferation Ceramidase->Sphingosine SphK->S1P S1PP->Sphingosine

Caption: The sphingolipid rheostat and the role of sphingosine.

References

Application

Application Notes and Protocols for the Analytical Characterization of N-Boc-erythro-Sphingosine

For Researchers, Scientists, and Drug Development Professionals Introduction N-Boc-erythro-sphingosine is a crucial intermediate in the synthesis of various sphingolipids and their analogs, which are of significant inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-erythro-sphingosine is a crucial intermediate in the synthesis of various sphingolipids and their analogs, which are of significant interest in drug development and biomedical research due to their diverse roles in cellular processes. Accurate characterization of this N-tert-butoxycarbonyl (Boc) protected sphingoid base is paramount to ensure the purity and identity of starting materials for synthesizing complex sphingolipids used in studying signaling pathways and developing potential therapeutics. These application notes provide detailed protocols for the analytical characterization of N-Boc-erythro-sphingosine using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC).

Data Presentation

The following tables summarize the expected quantitative data for the characterization of N-Boc-erythro-sphingosine based on data from closely related structures and general principles of analytical chemistry.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Technique Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H NMR¹H~5.80 - 5.60m-H-4, H-5
~4.10m-H-3
~3.80m-H-2
~3.70dd~11.0, 3.0H-1a
~3.60dd~11.0, 4.5H-1b
~2.05q~7.0H-6
1.45s-Boc (9H)
~1.25br s--(CH₂)ₙ-
~0.88t~7.0-CH₃
¹³C NMR¹³C~156.0--C=O (Boc)
~134.0--C-4 or C-5
~129.0--C-4 or C-5
~79.5--C(CH₃)₃ (Boc)
~74.0--C-3
~63.0--C-1
~55.0--C-2
~32.0 - 22.0---(CH₂)ₙ- & C-6
~28.5--C(CH₃)₃ (Boc)
~14.0---CH₃

Table 2: Mass Spectrometry (MS) Data

Technique Ionization Mode Parameter Expected Value
ESI-MSPositive[M+H]⁺m/z 400.34
[M+Na]⁺m/z 422.32
ESI-MS/MSPositivePrecursor Ionm/z 400.34
Major Fragment Ionsm/z 344.28 (-C₄H₈), 326.27 (-C₄H₈, -H₂O), 300.29 (-Boc), 282.28 (-Boc, -H₂O)

Table 3: Chromatographic Data

Technique Parameter Value/Conditions
HPLC (Reverse Phase)ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient70% to 100% B over 15 min
Flow Rate1.0 mL/min
DetectionUV (210-220 nm) or ELSD
TLCStationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseChloroform/Methanol (95:5, v/v)
VisualizationStaining with phosphomolybdic acid or ninhydrin (after deprotection) and heating.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and stereochemistry of N-Boc-erythro-sphingosine.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of N-Boc-erythro-sphingosine in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of -10 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; CD₃OD: δ 3.31 for ¹H, δ 49.00 for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. The erythro configuration can be inferred from the coupling constants of the protons on C-2 and C-3.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Boc-erythro-sphingosine, confirming its elemental composition and structure.

Methodology:

  • Sample Preparation: Prepare a dilute solution of N-Boc-erythro-sphingosine (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Full Scan MS Acquisition (Positive Ion Mode):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage to 3-4 kV.

    • Set the source and desolvation temperatures appropriately (e.g., 120 °C and 300 °C, respectively).

    • Acquire data over a mass range of m/z 100-1000.

  • Tandem MS (MS/MS) Acquisition:

    • Select the protonated molecule [M+H]⁺ (m/z 400.34) as the precursor ion.

    • Apply collision-induced dissociation (CID) using argon as the collision gas.

    • Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the theoretical mass of N-Boc-erythro-sphingosine (C₂₃H₄₅NO₃).

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, such as the loss of the Boc group and water molecules.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of N-Boc-erythro-sphingosine.

Methodology:

  • Sample Preparation: Prepare a stock solution of N-Boc-erythro-sphingosine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute further to an appropriate concentration for injection (e.g., 100 µg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions (Reverse Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 70% B, increase linearly to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 215 nm or ELSD.

  • Data Analysis:

    • Integrate the peak area of the chromatogram.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of N-Boc-erythro-sphingosine and monitor reaction progress during synthesis.

Methodology:

  • Sample Preparation: Dissolve a small amount of N-Boc-erythro-sphingosine in a volatile solvent like chloroform or ethyl acetate.

  • TLC Plate: Use a silica gel 60 F₂₅₄ plate.

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., Chloroform/Methanol, 95:5, v/v). Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to dry completely.

    • Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., phosphomolybdic acid or permanganate solution) followed by gentle heating.

  • Analysis:

    • Calculate the retention factor (Rf) value for the main spot.

    • Observe the presence of any impurity spots.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of N-Boc-erythro-sphingosine.

G Analytical Workflow for N-Boc-erythro-sphingosine Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of N-Boc-erythro-sphingosine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS HPLC HPLC (Purity Assessment) Purification->HPLC TLC TLC (Purity Check) Purification->TLC Structure Structure Confirmation NMR->Structure MS->Structure Purity Purity Determination HPLC->Purity TLC->Purity Report Application Note / Report Structure->Report Purity->Report

Caption: Workflow for N-Boc-erythro-sphingosine analysis.

N-Boc-erythro-sphingosine is a synthetic intermediate and not a component of natural signaling pathways. The following diagram illustrates its position within the broader context of sphingolipid metabolism, highlighting its role as a protected precursor for creating tools to study these pathways.

G Role of N-Boc-erythro-sphingosine in Sphingolipid Research cluster_synthesis Chemical Synthesis cluster_derivatization Derivatization cluster_products Bioactive Sphingolipids & Probes cluster_application Biological Application NBoc N-Boc-erythro-sphingosine (Protected Precursor) Deprotection Boc Deprotection NBoc->Deprotection LabeledProbes Labeled Probes (e.g., Fluorescent, Isotopic) NBoc->LabeledProbes Further Modification Acylation N-Acylation Deprotection->Acylation Glycosylation Glycosylation Deprotection->Glycosylation Ceramide Ceramides Acylation->Ceramide Glycosphingolipids Glycosphingolipids Glycosylation->Glycosphingolipids Pathway Studying Sphingolipid Metabolic Pathways Ceramide->Pathway Signaling Investigating Cellular Signaling Ceramide->Signaling Glycosphingolipids->Pathway Glycosphingolipids->Signaling LabeledProbes->Pathway LabeledProbes->Signaling

Caption: Synthesis and application of N-Boc-erythro-sphingosine.

Method

Application Notes and Protocols for N-Boc-erythro-Sphingosine in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals Introduction N-Boc-erythro-sphingosine is a chemically modified form of erythro-sphingosine, a crucial bioactive lipid involved in a multitude of cellular p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-erythro-sphingosine is a chemically modified form of erythro-sphingosine, a crucial bioactive lipid involved in a multitude of cellular processes. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function of the sphingosine backbone makes this compound a versatile tool for studying sphingolipid metabolism and signaling. Its primary applications lie in its use as a precursor for the controlled release of erythro-sphingosine and as a potential modulator of protein kinase C (PKC) activity following deprotection.

This document provides detailed application notes and protocols for the effective use of N-Boc-erythro-sphingosine in various in vitro and cell-based assays.

Chemical Properties and Handling

PropertyValue
Molecular Formula C₂₃H₄₅NO₄
Molecular Weight 399.61 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF.
Storage Store at -20°C for long-term stability.

Note: N-Boc-erythro-sphingosine is intended for research use only. Handle with appropriate personal protective equipment (PPE).

Key Applications

  • Controlled Delivery of erythro-Sphingosine: The Boc protecting group allows for the stable introduction of sphingosine into experimental systems. Subsequent deprotection under acidic conditions releases the bioactive erythro-sphingosine in a controlled manner.

  • Substrate for Sphingolipid Metabolizing Enzymes (post-deprotection): Once deprotected, the resulting erythro-sphingosine can serve as a substrate for enzymes such as sphingosine kinase (SphK) to produce sphingosine-1-phosphate (S1P), or ceramide synthase (CerS) to form ceramide.

  • Investigation of Protein Kinase C (PKC) Inhibition (post-deprotection): Erythro-sphingosine is a known inhibitor of Protein Kinase C (PKC). N-Boc-erythro-sphingosine can be used to study the effects of sphingosine on PKC activity in cellular or in vitro systems following the removal of the Boc group.

Experimental Protocols

Deprotection of N-Boc-erythro-Sphingosine

This protocol describes the removal of the Boc protecting group to yield erythro-sphingosine.

Materials:

  • N-Boc-erythro-sphingosine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve N-Boc-erythro-sphingosine in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution (a 1:1 v/v ratio of DCM:TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution in vacuo to obtain the deprotected erythro-sphingosine.

  • Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Experimental Workflow for N-Boc-erythro-Sphingosine Deprotection

G cluster_0 Reaction Setup cluster_1 Workup and Purification dissolve Dissolve N-Boc-erythro-sphingosine in anhydrous DCM add_tfa Add Trifluoroacetic Acid (TFA) dissolve->add_tfa stir Stir at room temperature (1-2 hours) add_tfa->stir evaporate Remove solvent and TFA (Rotary Evaporation) stir->evaporate extract Dissolve in organic solvent and wash with NaHCO3 and brine evaporate->extract dry Dry organic layer extract->dry concentrate Concentrate to yield erythro-sphingosine dry->concentrate

Caption: Workflow for the deprotection of N-Boc-erythro-sphingosine.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol is designed to assess the inhibitory effect of deprotected erythro-sphingosine on PKC activity.

Materials:

  • Deprotected erythro-sphingosine (from Protocol 1)

  • Purified Protein Kinase C (PKC) enzyme

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL phorbol 12-myristate 13-acetate (PMA))

  • Scintillation counter and vials

  • Phosphocellulose paper

Procedure:

  • Prepare a stock solution of deprotected erythro-sphingosine in an appropriate solvent (e.g., DMSO).

  • Prepare serial dilutions of the erythro-sphingosine solution to test a range of concentrations.

  • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PKC substrate, and the desired concentration of erythro-sphingosine or vehicle control (DMSO).

  • Pre-incubate the mixture at 30°C for 5-10 minutes.

  • Initiate the reaction by adding purified PKC enzyme and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of PKC inhibition for each concentration of erythro-sphingosine relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data:

CompoundTargetIC₅₀Reference
D-erythro-Sphingosine Protein Kinase C~300 µM[1]
Safingol (L-threo-Dihydrosphingosine) Protein Kinase C40 µM

Note: The IC₅₀ of erythro-sphingosine can vary depending on the assay conditions, including the concentrations of substrate, ATP, and lipids.

Signaling Pathway: PKC Inhibition by Sphingosine

G cluster_0 PKC Activation cluster_1 Inhibition cluster_2 Downstream Effects DAG Diacylglycerol (DAG) PKC_active Active PKC DAG->PKC_active PMA Phorbol Esters (PMA) PMA->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active Activation Substrate_P Substrate Phosphorylation PKC_active->Substrate_P Sphingosine erythro-Sphingosine Sphingosine->PKC_active Inhibition Cell_Proliferation Cell Proliferation Substrate_P->Cell_Proliferation Apoptosis Apoptosis Regulation Substrate_P->Apoptosis

Caption: Sphingosine inhibits PKC, blocking downstream signaling.

Sphingosine Kinase (SphK) Assay (using deprotected N-Boc-erythro-sphingosine)

This assay measures the activity of SphK by quantifying the production of sphingosine-1-phosphate (S1P) from erythro-sphingosine.

Materials:

  • Deprotected erythro-sphingosine (from Protocol 1)

  • Recombinant Sphingosine Kinase 1 or 2 (SphK1 or SphK2) or cell lysate containing SphK activity

  • [γ-³²P]ATP or [γ-³³P]ATP

  • SphK assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100)

  • Lipid extraction solvents (e.g., chloroform, methanol, HCl)

  • TLC plates and developing solvent (e.g., butanol/acetic acid/water, 3:1:1, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a stock solution of deprotected erythro-sphingosine.

  • In a reaction tube, combine the SphK assay buffer, erythro-sphingosine, and the enzyme source (recombinant enzyme or cell lysate).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding acidified lipid extraction solvents (e.g., chloroform:methanol:HCl, 100:200:1, v/v/v).

  • Perform a lipid extraction to separate the radiolabeled S1P from unreacted ATP.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram.

  • Visualize the radiolabeled S1P spot using a phosphorimager or by scraping the corresponding band and quantifying using a scintillation counter.

  • Calculate the amount of S1P produced based on the specific activity of the radiolabeled ATP.

Sphingolipid Metabolism: Role of Sphingosine Kinase

G Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine erythro-Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1P_Phosphatase S1P Phosphatase S1P->S1P_Phosphatase Ceramidase->Sphingosine SphK->S1P S1P_Phosphatase->Sphingosine

Caption: Sphingosine is phosphorylated by SphK to form S1P.

Ceramide Synthase (CerS) Assay (using deprotected N-Boc-erythro-sphingosine)

This assay measures the activity of CerS by monitoring the formation of ceramide from erythro-sphingosine and a fatty acyl-CoA.

Materials:

  • Deprotected erythro-sphingosine (from Protocol 1)

  • Fatty acyl-CoA (e.g., palmitoyl-CoA, stearoyl-CoA)

  • Cell or tissue homogenates containing CerS activity

  • CerS assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2.5 mM MgCl₂)

  • Fluorescently labeled sphingosine analog (e.g., NBD-sphinganine) as an alternative substrate for easier detection

  • Lipid extraction solvents

  • TLC plates and developing solvent (e.g., chloroform/methanol/2M NH₄OH, 40:10:1, v/v/v)

  • Fluorescence scanner or HPLC with a fluorescence detector

Procedure:

  • Prepare a stock solution of deprotected erythro-sphingosine.

  • In a reaction tube, combine the CerS assay buffer, erythro-sphingosine, and the enzyme source.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the fatty acyl-CoA.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding lipid extraction solvents.

  • Extract the lipids.

  • Separate the newly formed ceramide from the unreacted sphingosine using TLC.

  • Visualize and quantify the ceramide product. If using a non-labeled substrate, this may require techniques like mass spectrometry. For easier quantification, a fluorescent sphingosine analog can be used, and the product can be quantified using a fluorescence scanner.

Ceramide Synthesis Pathway

G Sphingosine erythro-Sphingosine CerS Ceramide Synthase (CerS) Sphingosine->CerS FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CerS Ceramide Ceramide CerS->Ceramide

Caption: Ceramide is formed from sphingosine and fatty acyl-CoA.

Cell-Based Assays: Apoptosis and Proliferation

Deprotected erythro-sphingosine can be used to treat cells in culture to study its effects on apoptosis and proliferation.

a) Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • Deprotected erythro-sphingosine

  • Cell line of interest

  • Cell culture medium and supplements

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of deprotected erythro-sphingosine or vehicle control for a specified time (e.g., 24-48 hours).

  • Harvest the cells (including any floating cells in the medium).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[2]

b) Proliferation Assay (e.g., MTT or BrdU Assay)

Materials:

  • Deprotected erythro-sphingosine

  • Cell line of interest

  • Cell culture medium and supplements

  • MTT reagent or BrdU labeling reagent and detection kit

  • Plate reader

Procedure (MTT Assay):

  • Seed cells in a 96-well plate.

  • After cell adherence, treat with different concentrations of deprotected erythro-sphingosine for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable, proliferating cells.

Conclusion

N-Boc-erythro-sphingosine is a valuable chemical tool for the study of sphingolipid biology. Its utility stems from its ability to act as a stable precursor to the bioactive lipid, erythro-sphingosine. The protocols provided herein offer a framework for researchers to effectively utilize this compound in a variety of biochemical and cell-based assays to investigate the roles of sphingolipids in health and disease. Careful consideration of the deprotection step is crucial for assays where the free amino group of sphingosine is required for biological activity.

References

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in N-Boc-erythro-sphingosine synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-Boc-eryt...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-Boc-erythro-sphingosine.

Troubleshooting Guide: Low Yield in N-Boc-erythro-sphingosine Synthesis

Low yields in the N-Boc protection of erythro-sphingosine can arise from several factors, including incomplete reactions, side reactions, and purification challenges. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Incomplete Reaction

Symptom: Significant amount of starting material (erythro-sphingosine) remains in the reaction mixture, as observed by TLC or LC-MS analysis.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reagent Increase the molar equivalents of Di-tert-butyl dicarbonate (Boc₂O). A common starting point is 1.1 to 1.5 equivalents.
Inadequate Base Ensure the presence of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. Use at least stoichiometric amounts relative to the starting material.
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating (e.g., to 40°C) may be required to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures.
Short Reaction Time Monitor the reaction progress by TLC. If the reaction has stalled, extend the reaction time.
Problem 2: Formation of Byproducts

Symptom: Multiple spots are observed on the TLC plate, indicating the presence of side products. This can include the formation of di-Boc or O-Boc protected species.

Possible Causes and Solutions:

CauseRecommended Action
Over-protection (Di-Boc or O-Boc) The hydroxyl groups of sphingosine can react with Boc₂O, especially under forcing conditions. To favor N-protection, use milder reaction conditions (e.g., lower temperature, shorter reaction time). The use of a protic solvent like methanol can also help to reduce O-Boc formation.[1][]
Formation of Urea Byproducts Sterically hindered amines can sometimes form urea byproducts.[] While less common for primary amines like sphingosine, ensure proper reaction setup and reagent quality.
Use of DMAP as a Catalyst 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst but can promote O-Boc formation on the hydroxyl groups.[] If used, it should be in catalytic amounts and the reaction should be carefully monitored.
Problem 3: Difficult Purification

Symptom: The desired N-Boc-erythro-sphingosine is difficult to isolate from the reaction mixture, leading to a low isolated yield.

Possible Causes and Solutions:

CauseRecommended Action
Co-elution of Byproducts Byproducts such as di-Boc or O-Boc protected sphingosine may have similar polarities to the desired product, making separation by column chromatography challenging. Optimize the solvent system for chromatography to achieve better separation. A gradient elution may be necessary.
Product Loss During Workup Ensure complete extraction of the product from the aqueous phase during workup. Back-extraction of the aqueous layer may be necessary. Avoid overly acidic or basic conditions during workup, which could potentially cleave the Boc group.
Product Insolubility N-Boc-erythro-sphingosine may have limited solubility in certain solvents. Ensure the chosen solvent for extraction and chromatography is appropriate.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the N-Boc protection of erythro-sphingosine?

A1: While yields can vary depending on the specific conditions and scale of the reaction, a well-optimized procedure should provide a good to excellent yield. For instance, the N-Boc protection of the related compound phytosphingosine has been reported to proceed in quantitative yield.[3]

Q2: What is the best solvent for this reaction?

A2: A variety of solvents can be used, with dichloromethane (DCM) and tetrahydrofuran (THF) being common choices.[4] The use of a protic solvent like methanol may help to suppress the formation of O-Boc byproducts.[]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to separate the starting material, product, and any byproducts. The spots can be visualized using a ninhydrin stain, which will stain the free amino group of the starting material but not the protected product.

Q4: Can I use other Boc protection reagents besides Boc₂O?

A4: Yes, other reagents such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be used. However, Di-tert-butyl dicarbonate (Boc₂O) is the most common and readily available reagent for this transformation.

Q5: Is it necessary to protect the hydroxyl groups of erythro-sphingosine before N-Boc protection?

A5: In many cases, selective N-Boc protection can be achieved without protecting the hydroxyl groups.[5] This is due to the higher nucleophilicity of the amino group compared to the hydroxyl groups. However, for certain applications or if O-Boc formation is a significant issue, protection of the hydroxyl groups may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Boc Protection of Amines

Amine SubstrateReagent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
PhytosphingosineBoc₂O (1.1)-MethanolRT2Quantitative[3]
Various AminesBoc₂O (1.1)TEA (1.2)DCMRT2-485-95General Protocol
Amino AlcoholsBoc₂O (1.2)NaHCO₃ (2.0)Dioxane/WaterRT12>90[]

Experimental Protocols

Detailed Methodology for N-Boc-erythro-sphingosine Synthesis

This protocol is a general procedure adapted for the chemoselective N-Boc protection of D-erythro-sphingosine.

Materials:

  • D-erythro-sphingosine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve D-erythro-sphingosine (1 equivalent) in a mixture of dichloromethane and methanol (e.g., a 4:1 v/v ratio).

  • To this solution, add triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-Boc-erythro-sphingosine.

Mandatory Visualization

G Troubleshooting Low Yield in N-Boc-erythro-sphingosine Synthesis start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains complete Reaction Complete check_reaction->complete No Starting Material troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase Boc₂O equivalents - Add/Increase Base (TEA) - Increase Temperature - Extend Reaction Time incomplete->troubleshoot_incomplete check_byproducts Analyze for Byproducts (TLC, LC-MS) complete->check_byproducts end Improved Yield troubleshoot_incomplete->end byproducts_present Byproducts Present? check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No troubleshoot_byproducts Address Byproduct Formation: - Use Milder Conditions - Avoid/Reduce DMAP - Use Protic Solvent (MeOH) byproducts_present->troubleshoot_byproducts troubleshoot_purification Optimize Purification: - Adjust Chromatography Solvent System - Optimize Workup Procedure no_byproducts->troubleshoot_purification troubleshoot_byproducts->end troubleshoot_purification->end

Caption: Troubleshooting workflow for low yield in N-Boc-erythro-sphingosine synthesis.

G Synthesis Pathway of N-Boc-erythro-sphingosine cluster_reactants Reactants cluster_reaction Reaction cluster_products Products erythro_sphingosine erythro-Sphingosine reaction_step N-Boc Protection (Solvent: DCM/MeOH) erythro_sphingosine->reaction_step boc_anhydride Di-tert-butyl dicarbonate (Boc₂O) boc_anhydride->reaction_step base Base (e.g., TEA) base->reaction_step n_boc_sphingosine N-Boc-erythro-sphingosine reaction_step->n_boc_sphingosine byproducts Byproducts: - t-BuOH - CO₂ - Base·H⁺ reaction_step->byproducts

Caption: Chemical synthesis pathway for N-Boc-erythro-sphingosine.

References

Optimization

Technical Support Center: N-Boc-erythro-sphingosine Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-erythro-sphingosine. The information...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-erythro-sphingosine. The information is designed to help identify and resolve common issues encountered during synthesis and handling.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of N-Boc-erythro-sphingosine, focusing on the identification and mitigation of common side products.

Issue 1: Presence of an Impurity with a Lower Molecular Weight (M-14) Detected by Mass Spectrometry

Question: During the synthesis of N-Boc-erythro-sphingosine via olefin metathesis using a Grubbs catalyst, I've observed a significant side product with a molecular weight that is 14 units less than my target product. What is this impurity and how can I prevent its formation?

Answer:

This common side product is likely an olefin isomer resulting from a 1,3-hydride shift during the ruthenium-catalyzed cross-metathesis reaction. This isomerization shifts the double bond, leading to a constitutional isomer of your desired product.

Troubleshooting Steps:

  • Additive Inclusion: The most effective way to suppress this undesired olefin migration is by incorporating additives into your reaction mixture. The use of 1,4-benzoquinone (10 mol%) and copper(I) iodide (CuI, 2 mol%) has been shown to significantly reduce or eliminate the formation of these isomerization byproducts.

  • Catalyst Choice: While second-generation Grubbs catalysts are highly efficient, they are also more prone to inducing olefin isomerization. If the issue persists, consider screening other metathesis catalysts.

  • Reaction Conditions: While elevated temperatures can increase reaction rates, they can also promote side reactions. If possible, conduct the reaction at room temperature.

Issue 2: Formation of Diastereomers (threo Isomer)

Question: My reaction is producing a mixture of erythro and threo diastereomers of N-Boc-sphingosine. How can I improve the diastereoselectivity for the desired erythro isomer?

Answer:

The formation of the undesired threo diastereomer is a common challenge in sphingosine synthesis. The stereochemical outcome is often dependent on the specific synthetic route and reagents used.

Troubleshooting Steps:

  • Chiral Precursors and Reagents: The choice of chiral starting material and reagents is critical. Syntheses starting from L-serine or other well-defined chiral precursors are designed to control the stereochemistry. Ensure the enantiomeric purity of your starting materials.

  • Reaction Conditions for Stereocontrol:

    • For syntheses involving the addition of a carbon chain to a serine-derived aldehyde, the choice of organometallic reagent and Lewis acid can dictate the diastereoselectivity. For example, the use of specific alkenyl-zirconocene chlorides in the presence of ZnBr₂ has been shown to favor the erythro isomer.

    • Temperature can also play a crucial role. Running reactions at lower temperatures often enhances stereoselectivity.

  • Purification: If the formation of the threo isomer cannot be completely avoided, careful purification by column chromatography is necessary. The two diastereomers can often be separated, although it may be challenging.

Issue 3: Premature Deprotection of the N-Boc Group

Question: I am observing partial or complete loss of the N-Boc protecting group during my reaction or workup. What could be causing this, and how can I prevent it?

Answer:

The N-Boc group is sensitive to acidic conditions. Premature deprotection can occur if the reaction or workup conditions are too acidic.

Troubleshooting Steps:

  • Avoid Acidic Conditions: Ensure that all reagents and solvents are free from acidic impurities. If an acidic reagent is required for a different part of the molecule, consider if an alternative, non-acidic reagent is available.

  • Neutralizing Workup: During the workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before extraction and concentration.

  • Solvent Choice: Be aware that some chlorinated solvents, if not properly stored, can generate small amounts of HCl. Use freshly opened or properly stored solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of N-Boc-erythro-sphingosine?

A1: The most frequently encountered side products are:

  • Olefin Isomers: Arising from double bond migration during olefin metathesis reactions.

  • Diastereomers: Specifically the threo isomer, which can be formed alongside the desired erythro isomer.

  • Products of Incomplete Reaction: Unreacted starting materials or intermediates.

  • Byproducts from Boc Deprotection: If deprotection occurs prematurely, the free amine can undergo side reactions. During intentional deprotection with strong acids like TFA, the liberated tert-butyl cation can cause alkylation of other nucleophilic sites in the molecule.

Q2: How can I purify N-Boc-erythro-sphingosine from its threo diastereomer?

A2: Purification of diastereomers typically relies on differences in their physical properties. Column chromatography on silica gel is the most common method. You may need to screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation. In some cases, techniques like preparative HPLC may be necessary for achieving high diastereomeric purity.

Q3: Are there any specific analytical techniques to quantify the ratio of erythro to threo isomers?

A3: Yes, NMR spectroscopy can be used to determine the diastereomeric ratio. The coupling constants between the protons on the stereogenic centers can differ between the erythro and threo isomers. Additionally, derivatization with a chiral agent, such as Mosher's acid, can create diastereomeric esters that are more easily distinguished and quantified by NMR or HPLC.

Data Presentation

Table 1: Summary of Common Side Products and Mitigation Strategies

Side ProductCommon CauseMitigation StrategyTypical Yield Impact (Qualitative)
Olefin IsomersRuthenium-catalyzed 1,3-hydride shift during olefin metathesis.Addition of 1,4-benzoquinone and CuI to the reaction mixture.Can be a major byproduct without additives, significantly reducing the yield of the desired product.
threo-DiastereomerLack of stereocontrol in the key bond-forming step.Use of appropriate chiral precursors and stereoselective reagents; optimization of reaction temperature.Varies greatly depending on the synthetic route; can range from minor impurity to a significant portion of the product mixture.
Premature Boc DeprotectionExposure to acidic conditions during reaction or workup.Use of neutral or basic conditions; careful workup with a neutralizing wash.Can lead to a complex mixture of products and significantly lower yields of the desired N-Boc protected compound.
Alkylation by tert-butyl cationDuring acidic deprotection of the Boc group.Use of scavengers (e.g., triethylsilane, anisole) during the deprotection step.Primarily a concern during the final deprotection step, not the synthesis of the N-Boc compound itself.

Experimental Protocols

Key Experiment: Synthesis via Olefin Cross-Metathesis with Isomerization Suppression

This protocol is a generalized procedure based on literature reports for the synthesis of an N-Boc protected sphingoid base using a Grubbs catalyst with additives to prevent olefin isomerization.

Materials:

  • N-Boc protected amino alcohol with a terminal olefin

  • Long-chain terminal olefin (e.g., 1-tetradecene)

  • Grubbs 2nd generation catalyst

  • 1,4-benzoquinone

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., dichloromethane or chloroform)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc protected amino alcohol, 1,4-benzoquinone (10 mol%), and CuI (2 mol%) in the anhydrous solvent.

  • Add the long-chain terminal olefin to the mixture.

  • Add the Grubbs 2nd generation catalyst (typically 5-10 mol%) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by opening the flask to air and adding a small amount of a phosphine scavenger (e.g., triphenylphosphine) or by filtering through a pad of silica gel.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-Boc-erythro-sphingosine.

Visualizations

experimental_workflow Reactant1 N-Boc-amino alcohol (with terminal olefin) Reaction Reaction Reactant1->Reaction Reactant2 Long-chain terminal olefin Reactant2->Reaction Catalyst Grubbs 2nd Gen. Catalyst Catalyst->Reaction Additive1 1,4-Benzoquinone Additive1->Reaction Additive2 CuI Additive2->Reaction Solvent Anhydrous DCM Solvent->Reaction Crude Crude Reaction->Crude Quench Quench Crude->Quench Purify Column Chromatography Quench->Purify Product N-Boc-erythro-sphingosine Purify->Product SideProduct1 Olefin Isomers Purify->SideProduct1 SideProduct2 threo-Diastereomer Purify->SideProduct2 troubleshooting_logic Start Problem Observed in N-Boc-erythro-sphingosine Synthesis Impurity Unexpected Impurity by MS or NMR Start->Impurity LowYield Low Yield of Desired Product Start->LowYield M14 Impurity at M-14? Impurity->M14 Diastereomer Diastereomeric Mixture? Impurity->Diastereomer Deprotection Evidence of Boc Deprotection? LowYield->Deprotection M14->Diastereomer No Sol_M14 Olefin Isomerization - Add Benzoquinone/CuI - Lower Temperature M14->Sol_M14 Yes Diastereomer->LowYield No Sol_Diastereomer Poor Stereocontrol - Check Chiral Purity - Optimize Reagents/Temp Diastereomer->Sol_Diastereomer Yes Deprotection->Impurity No Sol_Deprotection Acidic Conditions - Neutralize Reagents - Use Mild Basic Wash Deprotection->Sol_Deprotection Yes

Troubleshooting

optimizing N-Boc deprotection conditions to avoid side reactions

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the optimization of N-Boc deprotection conditions to avoid...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the optimization of N-Boc deprotection conditions to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of N-Boc deprotection?

A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. The deprotection mechanism involves protonation of the carbamate by a strong acid, which leads to the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decomposes to release the free amine and carbon dioxide gas.[1][2][3]

Q2: What are the standard conditions for N-Boc deprotection?

A2: The most common method for N-Boc deprotection is acidic hydrolysis.[4] Standard conditions typically involve treating the N-Boc protected substrate with a strong acid in an organic solvent. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) (often at concentrations of 25-50% v/v) or a 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[1][3] These reactions are typically run at room temperature for 30 minutes to a few hours.[1][5]

Q3: What are the most common side reactions during N-Boc deprotection?

A3: The primary side reaction is the alkylation of nucleophilic functional groups by the electrophilic tert-butyl cation generated during cleavage.[6] Nucleophilic amino acid residues like methionine, tryptophan, and cysteine are particularly susceptible. Other common issues include incomplete deprotection, trifluoroacetylation of the newly formed amine when using TFA, and degradation of other acid-sensitive groups on the substrate.[3][6]

Q4: What is the role of a "scavenger" in N-Boc deprotection?

A4: Scavengers are reagents added to the reaction mixture to "trap" the reactive tert-butyl cation intermediate.[5] By reacting with the carbocation, scavengers prevent it from alkylating sensitive functional groups on the desired product, thereby minimizing side reactions.[6][7] Common scavengers include triisopropylsilane (TIS), thioanisole, and triethylsilane (TES).[4][8]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] On a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.[4] Staining with ninhydrin is often used to visualize the primary amine product.[4] LC-MS can confirm the mass of the desired product and detect any side products.

Q6: Are there milder alternatives to strong acids like TFA and HCl?

A6: Yes, for substrates with other acid-labile functional groups, several milder methods exist. These include using aqueous phosphoric acid, catalytic amounts of iodine, or oxalyl chloride in methanol.[4][9] Thermolytic (thermal) deprotection, which involves heating the substrate in a suitable solvent without any acid catalyst, is another alternative for thermally stable compounds.[1][10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Incomplete deprotection; significant starting material remains.

Possible Cause Recommended Solution
Insufficient Acid The rate of Boc cleavage can have a second-order dependence on acid concentration. Increase the concentration of the acid (e.g., from 25% TFA to 50% TFA) or switch to a stronger acid system.[6]
Insufficient Reaction Time Sterically hindered substrates may require longer reaction times for complete deprotection.[4][6] Monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr) by TLC or LC-MS to determine the optimal duration.[6]
Low Temperature If the reaction is sluggish at 0 °C or room temperature, consider gradually increasing the temperature. However, be cautious as higher temperatures can also increase the rate of side reactions.
Reagent Degradation Ensure the acid used is fresh and has not been compromised by improper storage or exposure to moisture.[4]
Poor Resin Swelling (Solid-Phase) In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin can prevent the acid from accessing all reaction sites.[6] Ensure the chosen solvent system (e.g., DCM) effectively swells the resin. Interestingly, 100% TFA may cause less swelling than a 55% TFA solution in DCM.[6]

Problem 2: Mass spectrometry shows a product with an additional 56 Da (+56).

Possible Cause Recommended Solution
S-Alkylation or C-Alkylation The mass increase of 56 Da corresponds to the addition of a tert-butyl group. This is a classic side reaction where the t-butyl cation alkylates a nucleophilic site, such as the sulfur in methionine or the indole ring of tryptophan.[3][6]
Add a Scavenger Add a scavenger to the deprotection cocktail to trap the t-butyl cation.[4] Triisopropylsilane (TIS) is a common and effective choice. A typical cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.

Problem 3: The desired product is observed, but also a significant side product with an additional 96 Da (+96) when using TFA.

Possible Cause Recommended Solution
N-Trifluoroacetylation The newly deprotected, nucleophilic amine can be acylated by trifluoroacetic acid or its anhydride, which can be present as an impurity in TFA.[3]
Modify Work-up After removing the TFA under reduced pressure, add a mild base during work-up to hydrolyze the trifluoroacetyl group. Alternatively, consider using a different acid system, such as 4M HCl in dioxane, to avoid this specific side reaction.[1]

Problem 4: The product has degraded or other acid-sensitive groups (e.g., esters, other protecting groups) have been cleaved.

Possible Cause Recommended Solution
Harsh Acidic Conditions The substrate contains functional groups that are not stable to the strong acidic conditions required for Boc deprotection.[3]
Use Milder Conditions Switch to a milder deprotection protocol. Options include using aqueous phosphoric acid, oxalyl chloride in methanol, or thermal deprotection.[9][11] These methods can often selectively remove the Boc group while leaving other acid-labile groups intact.[9]

Data Presentation

Table 1: Common Acidic N-Boc Deprotection Conditions

ReagentSolventTypical ConcentrationTemperatureTypical TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[1][5]0 °C to RT30 min - 2 hr[5]Volatile and easy to remove, but can lead to trifluoroacetylation.[3]
Hydrogen Chloride (HCl)1,4-Dioxane or Ethyl Acetate4 M[1]RT1 - 12 hr[1]Cost-effective; product precipitates as HCl salt.[1] Dioxane is a suspected carcinogen.[12]
p-Toluenesulfonic Acid (TsOH)DME or CH₂Cl₂/t-BuOAcCatalytic to stoichiometric40 °C[13]2 hr[13]Non-volatile acid, requires specific work-up for removal.[13]
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF) / WaterAqueous solutionVariableSlower reaction timesMild and selective option.[1]

Table 2: Scavenger Selection Guide

Side Reaction / Sensitive ResidueRecommended Scavenger(s)Mechanism of Action
t-Butylation of Trp, Met, Cys Triisopropylsilane (TIS), Thioanisole, 1,2-Ethanedithiol (EDT)Traps the electrophilic t-butyl cation.[4][6]
Oxidation of Trp 1,2-Ethanedithiol (EDT)Prevents acid-catalyzed oxidation.[14]
Fragmentation of Wang/Rink Resins Triisopropylsilane (TIS)Reduces S-alkylation side products from resin linkers.[8]

Table 3: Milder/Alternative N-Boc Deprotection Conditions

MethodReagentsSolventTemperatureNotes
Oxalyl Chloride Oxalyl Chloride (3 equiv.)[11]MethanolRTFast (1-4 hr) and tolerant of many functional groups, including acid-labile esters.[9][11]
Thermal (Acid-Free) NoneTrifluoroethanol (TFE) or Methanol150-240 °C[10]Excellent for acid-sensitive substrates but requires thermal stability. Selectivity can be tuned by temperature.[10]
Water-Mediated NoneDeionized Water90-100 °C[15]A "green" method; reaction is often complete in under 15 minutes.[15]
Lewis Acid TMSI, ZnBr₂, Sn(OTf)₂DCM, AcetonitrileVariableCan offer different selectivity compared to protic acids.[15][16]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM (Solution-Phase)

  • Preparation : Dissolve the N-Boc protected compound (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[6]

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Acid Addition : Slowly add trifluoroacetic acid (TFA) to the solution to reach a final concentration of 25-50% (v/v). If scavengers are needed, they should be added to the DCM solution before the TFA.

  • Reaction : Stir the mixture at 0 °C to room temperature for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS.[1]

  • Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2-3 times) to remove residual TFA.[6]

  • Neutralization : To obtain the free amine, dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[4]

Protocol 2: Milder Deprotection using Oxalyl Chloride in Methanol

  • Preparation : In a dry round-bottom flask, dissolve the N-Boc protected substrate (1.0 equiv) in methanol (to approx. 0.1-0.2 M).[11]

  • Reagent Addition : Stir the solution at room temperature. Carefully add oxalyl chloride (3.0 equiv) dropwise via syringe. Note: An immediate exotherm and sputtering may be observed.[11]

  • Reaction : Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction's progress by TLC.[11]

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure on a rotary evaporator to remove the solvent and excess reagents.

  • Purification : The resulting amine hydrochloride salt can often be used directly or neutralized as described in Protocol 1. Further purification by column chromatography may be necessary depending on the substrate.[9]

Visualizations

Boc Deprotection Mechanism and Side Reactions cluster_deprotection Deprotection Pathway cluster_side_reactions Side Reactions Boc_Amine R-NH-Boc Protonated R-NH-Boc(H+) Boc_Amine->Protonated + H+ Carbamic_Acid [R-NH-COOH] (Unstable) Protonated->Carbamic_Acid - tBu+ tBu_Cation tBu+ Free_Amine R-NH3+ Carbamic_Acid->Free_Amine - CO2 Alkylated_Product Alkylated Side Product (Nu-tBu) tBu_Cation->Alkylated_Product + Nucleophile Trapped_Cation Scavenger-tBu tBu_Cation->Trapped_Cation + Scavenger Nucleophile Nucleophile (Trp, Met, etc.) Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of acid-catalyzed N-Boc deprotection and competing side reactions.

Experimental Workflow Start Start: N-Boc Protected Substrate Select_Conditions Select Initial Conditions (e.g., 25% TFA/DCM, RT, 1h) Start->Select_Conditions Run_Reaction Run Deprotection Reaction Select_Conditions->Run_Reaction Monitor Monitor Progress (TLC, LC-MS) Run_Reaction->Monitor Analysis Analyze Crude Product Monitor->Analysis Workup Work-up & Purify Analysis->Workup Complete Troubleshoot Troubleshoot Analysis->Troubleshoot Incomplete or Side Products Success Success: Pure Deprotected Amine Workup->Success Troubleshoot->Select_Conditions Optimize Conditions

Caption: General workflow for performing and optimizing N-Boc deprotection.

Troubleshooting Decision Tree Start Analyze Crude Reaction Mixture (LC-MS, TLC) Incomplete Incomplete Reaction? Start->Incomplete Side_Product Side Product (+56 Da)? Incomplete->Side_Product No Increase_Time_Acid Increase Reaction Time or Acid Concentration Incomplete->Increase_Time_Acid Yes Degradation Degradation? Side_Product->Degradation No Add_Scavenger Add Scavenger (e.g., TIS) Side_Product->Add_Scavenger Yes Success Proceed to Work-up Degradation->Success No Milder_Conditions Use Milder Conditions (e.g., Oxalyl Chloride, Thermal) Degradation->Milder_Conditions Yes

References

Optimization

preventing t-butylation during N-Boc removal from sphingosine

This guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and prevent the undesired t-butylation side reaction during the N-Boc deprotection of sphingosine...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and prevent the undesired t-butylation side reaction during the N-Boc deprotection of sphingosine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is t-butylation and why does it occur during N-Boc deprotection of sphingosine?

A1: N-Boc (tert-butyloxycarbonyl) is an acid-labile protecting group commonly removed using strong acids like trifluoroacetic acid (TFA). The deprotection mechanism involves protonation of the Boc group, which then cleaves to form the free amine, carbon dioxide, and a highly stable tertiary carbocation—the t-butyl cation.[1] This reactive t-butyl cation is a potent electrophile. If not neutralized, it can attack nucleophilic sites on the sphingosine molecule in an undesired side reaction known as t-butylation.[2]

Q2: Which specific sites on the sphingosine molecule are vulnerable to t-butylation?

A2: Sphingosine contains two primary nucleophilic sites susceptible to alkylation by the t-butyl cation: the primary hydroxyl group at the C1 position and the secondary hydroxyl group at the C3 position. O-alkylation of these alcohol groups leads to the formation of t-butyl ethers, which are stable, undesired byproducts that can complicate purification and reduce the yield of the target sphingosine. The double bond at the C4-C5 position is also a potential site for electrophilic addition under strongly acidic conditions.

Q3: How can I detect if t-butylation has occurred in my reaction?

A3: The most effective method for detecting t-butylation is mass spectrometry (MS). The addition of a single t-butyl group results in a mass increase of 56 Da. Your MS data would show a peak corresponding to [M+56]+H⁺ (or [M+57]⁺ for the protonated adduct). If both hydroxyl groups are alkylated, a mass increase of 112 Da ([M+112]+H⁺) may be observed. Additionally, High-Performance Liquid Chromatography (HPLC) can be used to identify byproducts. T-butylated sphingosine is more nonpolar than the parent compound and will therefore have a longer retention time on a reverse-phase column, appearing as a distinct, later-eluting peak.

Q4: What are "scavengers" and how do they prevent t-butylation?

A4: Scavengers are reagents added to the deprotection reaction mixture to trap, or "scavenge," the reactive t-butyl cation before it can react with the sphingosine molecule.[2] These scavengers are typically more nucleophilic or are present in a much higher concentration than the substrate's vulnerable functional groups, thus preferentially reacting with the carbocation.[2]

Q5: What are the most effective scavengers to prevent O-alkylation of sphingosine's hydroxyl groups?

A5: To prevent the O-alkylation of hydroxyl groups, the most effective scavengers are those that readily react with carbocations. Common choices include:

  • Trialkylsilanes: Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective as they react with the t-butyl cation to form a stable silyl ether and volatile isobutane.

  • Water: A small percentage of water in the reaction mixture can quench the t-butyl cation to form t-butanol. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]

  • Thioanisole: While often used to protect sulfur-containing residues, it is also an effective general scavenger.[2]

Troubleshooting Guide

Issue: My LC-MS analysis shows a significant peak at [M+57]⁺ after deprotection.

  • Potential Cause: This peak corresponds to your sphingosine product plus a t-butyl group ([M+56]+H⁺). This is a clear indication that O-alkylation has occurred on one of the hydroxyl groups.

  • Solution: Re-run the deprotection reaction and incorporate a scavenger into the reaction mixture. A cocktail of 2.5-5% Triisopropylsilane (TIS) and 2.5-5% water in your TFA/DCM deprotection solution is a highly effective starting point.

Issue: The yield of my desired sphingosine is very low after column chromatography, and I see multiple closely-eluting spots on TLC.

  • Potential Cause: Low yield combined with multiple spots suggests the formation of byproducts. T-butylation at the C1 hydroxyl, C3 hydroxyl, or both, creates diastereomeric mixtures that can be difficult to separate from the desired product and from each other, leading to significant product loss during purification.

  • Solution: First, confirm the identity of the byproducts by LC-MS. If t-butylation is confirmed, optimize the reaction by adding scavengers (see previous point). If byproducts persist, consider switching to a milder deprotection method that is less prone to generating the t-butyl cation, such as using 4M HCl in dioxane.[3]

Issue: I am already using scavengers, but I still observe a small amount of t-butylation.

  • Potential Cause 1: Insufficient Scavenger Concentration. The amount of scavenger may not be enough to quench all the t-butyl cations generated, especially if the reaction is run at a high concentration.

  • Solution 1: Increase the percentage of the scavenger in your deprotection cocktail. For example, increase TIS from 2.5% to 5% or even 10%.

  • Potential Cause 2: Inefficient Scavenger. The chosen scavenger may not be optimal for your specific substrate and conditions.

  • Solution 2: Try a different scavenger or a combination. A mixture of TIS and 1,2-ethanedithiol (EDT) can be very effective, though thiols may require more rigorous post-reaction workup.

  • Potential Cause 3: Reaction Temperature. Higher temperatures can increase the rate of side reactions.

  • Solution 3: Perform the deprotection at 0 °C to slow down the rate of t-butylation relative to the desired deprotection.

Data Summary: Comparison of Deprotection Methods

MethodReagents & Conditionst-Butylation RiskAdvantagesDisadvantages
Standard Acidolysis 20-50% TFA in DCM, RT, 1-2hHigh (without scavengers)Fast, reliable, and well-documented for many substrates.[4]Generates a high concentration of reactive t-butyl cations.
Acidolysis with Scavengers 20% TFA, 5% TIS, 5% H₂O in DCM, 0°C to RT, 1-2hLow Significantly suppresses t-butylation, leading to cleaner reactions.[2]Requires addition of scavengers; silanes can be costly.
Milder Acidolysis 4M HCl in Dioxane, RT, 1-4hModerate Less harsh than TFA; often reduces side reactions.[3]Can be slower; dioxane is a hazardous solvent.
Lewis Acid Catalysis ZnBr₂ in DCM, RTLow to Moderate Mild conditions, can be selective for N-Boc over other groups.[1]May require screening of different Lewis acids and conditions.
Alternative Mild Method Oxalyl Chloride (3 eq.) in Methanol, RT, 1-4hVery Low Avoids strong protic acids and t-butyl cation formation.[5][6]Reagents can be toxic; mechanism is different and may not be universally applicable.

Visualizations

cluster_main N-Boc Deprotection Pathway cluster_side t-Butylation Side Reaction NBoc N-Boc Sphingosine Protonated Protonated Intermediate NBoc->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ tBu t-Butyl Cation (t-Bu⁺) Protonated->tBu Sphingosine Desired Product (Sphingosine) CarbamicAcid->Sphingosine - CO₂ Byproduct O-t-Butyl Sphingosine (Undesired Byproduct) tBu->Byproduct + Sphingosine-OH NBoc_ref N-Boc Sphingosine

Caption: N-Boc deprotection pathway versus the competing t-butylation side reaction.

tBu Reactive t-Butyl Cation SphOH Sphingosine-OH (Nucleophilic Site) tBu->SphOH Undesired Reaction Scavenger Scavenger (e.g., TIS) tBu->Scavenger Desired Interception Byproduct O-t-Butyl Byproduct (Alkylation) Trapped Trapped Intermediate (e.g., t-Bu-H + TIS⁺)

Caption: Mechanism of scavenger action to prevent unwanted t-butylation.

start_node Unexpected peak [M+57]⁺ or low yield observed p1 Confirm byproduct is t-butylated sphingosine via MS/MS start_node->p1 decision_node decision_node process_node process_node end_node Problem Solved: Clean Deprotection d1 Was a scavenger used? p1->d1 p2_no Redo reaction. Add 5% TIS and 5% H₂O to TFA/DCM solution at 0°C. d1->p2_no No p2_yes Increase TIS to 10% OR Lower reaction temp to 0°C. d1->p2_yes Yes d2 Is t-butylation still observed? p2_no->d2 d2->end_node No p3 Switch to a milder method: - 4M HCl in Dioxane - Oxalyl Chloride in MeOH d2->p3 Yes p2_yes->d2 p3->end_node

Caption: Troubleshooting workflow for diagnosing and solving t-butylation issues.

Detailed Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using TFA with a Scavenger Cocktail

This protocol is designed to minimize t-butylation by quenching the t-butyl cation as it forms.

  • Reagent Preparation:

    • Prepare the deprotection cocktail: In a fume hood, mix 8.5 mL of dichloromethane (DCM), 1.0 mL of trifluoroacetic acid (TFA), 0.5 mL of triisopropylsilane (TIS), and 0.5 mL of deionized water. This creates a solution of 10% TFA with 5% TIS and 5% H₂O. Prepare this solution fresh before use.

  • Reaction Setup:

    • Dissolve the N-Boc protected sphingosine in a minimal amount of DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to 0 °C using an ice-water bath.

  • Deprotection:

    • Add the freshly prepared deprotection cocktail to the stirring solution of your substrate at 0 °C. A typical ratio is 10 mL of cocktail per 1 gram of substrate.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (3 x 10 mL) to ensure all residual TFA is removed.

    • The resulting crude amine salt can be purified directly by silica gel chromatography or converted to the free base by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) before extraction and purification.

Protocol 2: Mild N-Boc Deprotection using 4M HCl in Dioxane

This protocol uses a less aggressive acid to reduce the rate of side reactions and is a good alternative if issues persist with TFA.

  • Reagent:

    • Use a commercially available solution of 4M Hydrogen Chloride (HCl) in 1,4-Dioxane.

  • Reaction Setup:

    • In a fume hood, dissolve the N-Boc protected sphingosine in a minimal amount of 1,4-dioxane or a co-solvent like DCM in a round-bottom flask with a stir bar.

    • Cool the solution to 0 °C.

  • Deprotection:

    • Add the 4M HCl/Dioxane solution to the substrate (typically 10-20 equivalents of HCl).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. This method is generally slower than TFA, and reactions may take 2-6 hours or longer.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure. The product will be the hydrochloride salt.

    • The crude salt can be triturated with cold diethyl ether to induce precipitation. Collect the solid by filtration.

    • For purification, the salt can be loaded directly onto a silica gel column or first neutralized to the free base as described in Protocol 1.

References

Troubleshooting

Technical Support Center: Stereoselective Synthesis of erythro-Sphingosine

Welcome to the technical support center for the stereoselective synthesis of D-erythro-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of D-erythro-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of D-erythro-sphingosine?

The primary challenges in synthesizing D-erythro-sphingosine with high stereochemical purity revolve around the precise control of the two chiral centers at C2 (amino group) and C3 (hydroxyl group) to achieve the desired (2S, 3R) configuration. Key difficulties include preventing racemization at the C2 position, especially when starting from serine derivatives, and achieving high diastereoselectivity in the formation of the C2-C3 bond.[1] Additionally, controlling the E-geometry of the double bond at C4 is crucial.[2] Low overall yields and the need for multiple protection and deprotection steps also present significant hurdles.[3]

Q2: What are common starting materials for the synthesis of D-erythro-sphingosine?

Common chiral precursors for the synthesis of D-erythro-sphingosine include L-serine, which provides the C1 and C2 framework with the correct stereochemistry at C2.[1] Other starting materials include carbohydrates like D-galactose and D-ribo-phytosphingosine.[2][4] The choice of starting material significantly influences the synthetic strategy and the challenges that may be encountered.

Q3: How can I minimize racemization at the C2 stereocenter when using L-serine as a starting material?

Racemization at the α-carbon of serine derivatives is a common issue under both acidic and basic conditions.[1] To mitigate this, it is crucial to employ mild reaction conditions. One effective strategy is the use of a palladium-catalyzed, copper(I)-mediated cross-coupling of a thiophenyl ester of N-protected-O-protected L-serine with a boronic acid, which proceeds with high yield and without racemization.[1]

Q4: What are some effective methods for controlling the stereochemistry at C3 to achieve the erythro configuration?

Achieving the desired erythro (anti) stereochemistry at C2 and C3 is a critical step. A highly diastereoselective reduction of a corresponding α-amino ketone precursor is a common and effective method. The use of bulky reducing agents, such as LiAl(O-t-Bu)3H, can provide high diastereoselectivity (up to 99% de).[1] Another approach involves the regioselective opening of a vinyl epoxide, which can be controlled to yield the desired stereoisomer.[5]

Q5: What protecting groups are recommended for the functional groups of sphingosine during synthesis?

The choice of protecting groups is critical to avoid unwanted side reactions. Common protecting groups include:

  • Amino group (C2): Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) are widely used.[6]

  • Hydroxyl groups (C1 and C3): Silyl ethers, such as TBS (tert-Butyldimethylsilyl), are common for their ease of installation and removal.[1] Benzyl (Bzl) ethers can also be employed.[6] The use of orthogonal protecting groups allows for selective deprotection of specific hydroxyl groups.[7]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor erythro:threo Ratio)
Potential Cause Suggested Solution
Inappropriate reducing agent for the α-amino ketone intermediate.Use a sterically hindered reducing agent like Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H) to favor the formation of the erythro isomer.[1]
Poor facial selectivity in the reduction step.Optimize the reaction temperature and solvent. Lower temperatures often lead to higher diastereoselectivity.
Incorrect choice of chiral auxiliary or catalyst.If using an asymmetric reaction, re-evaluate the chiral auxiliary or catalyst. For example, in an asymmetric dihydroxylation, the choice of ligand is critical.[8]
Problem 2: Low Overall Yield
Potential Cause Suggested Solution
Multiple protection/deprotection steps leading to material loss at each stage.Design a more convergent synthetic route to minimize the number of steps.[3] Consider using one-pot reaction sequences where possible.
Unstable intermediates.Ensure intermediates are properly purified and stored under inert conditions if necessary. Analyze intermediates by NMR or MS to confirm their identity and purity before proceeding.
Suboptimal reaction conditions (temperature, solvent, catalyst loading).Systematically screen reaction parameters to find the optimal conditions for each step. For cross-coupling reactions, the choice of catalyst and ligands is crucial.[9]
Isomerization of double bonds.In olefin metathesis reactions, undesired isomerization can occur. The addition of additives like 1,4-benzoquinone and CuI can help suppress this side reaction.[10]
Problem 3: Difficulty in Purification of Intermediates or Final Product

| Potential Cause | Suggested Solution | | Co-elution of diastereomers. | Improve the separation by using a different column or solvent system in column chromatography. Chiral HPLC can be used for analytical and sometimes preparative separation.[11] | | Presence of closely related impurities. | Recrystallization of the final product or key intermediates can be an effective purification method. | | The product is an oil or difficult to crystallize. | Convert the product to a crystalline derivative (e.g., a salt or an ester) for purification, followed by deprotection. |

Quantitative Data Summary

Synthetic Method Starting Material Key Step Overall Yield Enantiomeric Excess (ee) Diastereomeric Excess (de) Reference
Thiol Ester-Boronic Acid Cross-CouplingN-Boc-L-serinePd-catalyzed coupling and diastereoselective reduction71% (6 steps)>99%up to 99%[1]
Asymmetric Sulfur Ylide ReactionChiral sulfur ylide and aldehydeAsymmetric epoxidation and intramolecular ring-opening42%HighN/A[3][12]
Dehydration of PhytosphingosineD-ribo-PhytosphingosineDehydration via chlorination and dehydrochlorination>70% (for final deprotection step)N/AN/A[4]

Key Experimental Protocols

Protocol 1: Synthesis of (-)-D-erythro-Sphingosine via Thiol Ester-Boronic Acid Cross-Coupling

This protocol is adapted from a concise and scalable synthesis of high enantiopurity (-)-D-erythro-sphingosine.[1]

Step 1: Preparation of N-Boc-O-TBS L-serine thiophenyl ester

  • To a solution of N-Boc-L-serine in a suitable solvent, add dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid.

  • Add thiophenol to the reaction mixture to form the thiophenyl ester.

  • Protect the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) and triethylamine in dichloromethane.

Step 2: Palladium-Catalyzed Cross-Coupling

  • In a reaction vessel under an inert atmosphere, combine the N-Boc-O-TBS L-serine thiophenyl ester, E-1-pentadecenyl boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a copper(I) salt (e.g., CuI) in a suitable solvent like THF.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

Step 3: Diastereoselective Reduction

  • Cool the solution of the resulting peptidyl ketone to a low temperature (e.g., -78 °C).

  • Add a solution of Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H) dropwise.

  • Stir the reaction at low temperature until the reduction is complete.

Step 4: Deprotection

  • Remove the protecting groups (Boc and TBS) using appropriate acidic conditions to yield (-)-D-erythro-sphingosine.

Visualizations

Sphingosine_Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_coupling Key C-C Bond Formation cluster_reduction Stereoselective Reduction cluster_deprotection Deprotection cluster_product Final Product L-Serine L-Serine N-Boc, O-TBS Protection N-Boc, O-TBS Protection L-Serine->N-Boc, O-TBS Protection Protection of functional groups Pd-catalyzed Cross-Coupling Pd-catalyzed Cross-Coupling N-Boc, O-TBS Protection->Pd-catalyzed Cross-Coupling Formation of C3-C4 bond Diastereoselective Reduction Diastereoselective Reduction Pd-catalyzed Cross-Coupling->Diastereoselective Reduction Formation of C3-OH stereocenter Acidic Deprotection Acidic Deprotection Diastereoselective Reduction->Acidic Deprotection Removal of protecting groups D-erythro-Sphingosine D-erythro-Sphingosine Acidic Deprotection->D-erythro-Sphingosine

Caption: General workflow for the stereoselective synthesis of D-erythro-sphingosine from L-serine.

Troubleshooting_Low_Diastereoselectivity Start Low erythro:threo Ratio Check_Reducing_Agent Is a bulky reducing agent (e.g., LiAl(O-t-Bu)3H) being used? Start->Check_Reducing_Agent Use_Bulky_Reagent Switch to a sterically hindered reducing agent. Check_Reducing_Agent->Use_Bulky_Reagent No Optimize_Conditions Have reaction conditions (temp, solvent) been optimized? Check_Reducing_Agent->Optimize_Conditions Yes End Improved Diastereoselectivity Use_Bulky_Reagent->End Lower_Temp Lower the reaction temperature and screen solvents. Optimize_Conditions->Lower_Temp No Re-evaluate_Catalyst If applicable, re-evaluate the chiral auxiliary or catalyst. Optimize_Conditions->Re-evaluate_Catalyst Yes Lower_Temp->End Re-evaluate_Catalyst->End

Caption: Troubleshooting decision tree for low diastereoselectivity in erythro-sphingosine synthesis.

Sphingolipid_Metabolism_Overview Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-KDHR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine Complex_Sphingolipids Glycosphingolipids, Sphingomyelin Ceramide->Complex_Sphingolipids Sphingosine->Ceramide Sphingosine-1-Phosphate Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate SphK1/2

Caption: Simplified overview of the de novo sphingolipid biosynthesis pathway.

References

Optimization

improving the solubility of N-Boc-erythro-sphingosine for in vitro assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-erythro-sphingosine. Here, you will f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-erythro-sphingosine. Here, you will find information on improving its solubility for in vitro assays, along with detailed experimental protocols and relevant biological pathway information.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving N-Boc-erythro-sphingosine for my cell-based assay. What solvents are recommended?

A1: N-Boc-erythro-sphingosine is a lipophilic compound with limited aqueous solubility. For in vitro assays, it is best to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous culture medium.

Commonly used organic solvents for sphingolipids and their analogs include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Chloroform (Note: Chloroform is generally not suitable for direct use in cell culture due to its toxicity).

For cell-based assays, DMSO and ethanol are the most frequently used solvents. It is crucial to keep the final concentration of the organic solvent in your culture medium low (typically ≤ 0.1-0.5%) to avoid solvent-induced cytotoxicity.

Q2: What is the expected solubility of N-Boc-erythro-sphingosine in these solvents?

SolventN-Boc-erythro-sphingosine (Qualitative)N-palmitoyl-D-erythro-sphingosine (Quantitative)[1]Sphingosine (d17:1) (Quantitative)[2]Sphinganine (d18:0) (Quantitative)[3]D-erythro-Dihydrosphingosine (Quantitative)[]N,N-dimethyl Sphingosine (d17:1) (Quantitative)[5]
DMSO Soluble5 mg/mL (with warming and sonication)~2 mg/mL~2 mg/mL25 mg/mL (warm)2 mg/mL
Ethanol Soluble10 mg/mL (in 95:5 Ethanol:Water, with warming and sonication)MiscibleMiscible25 mg/mL (warm)Miscible
Methanol Soluble10 mg/mL (with warming and sonication)--Soluble-
Chloroform Sparingly Soluble[6]-----
Dichloromethane Slightly Soluble[6]Soluble--Soluble-
Ethyl Acetate Slightly Soluble[6]--Soluble--

Q3: My N-Boc-erythro-sphingosine precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with lipophilic compounds. Here are some troubleshooting tips:

  • Use a higher concentration stock solution: This allows for a smaller volume of the organic solvent to be added to the aqueous medium, reducing the chances of precipitation.

  • Pre-warm the aqueous medium: Adding the stock solution to a pre-warmed medium can help maintain solubility.

  • Vortex or mix immediately and thoroughly: After adding the stock solution to the medium, ensure rapid and complete mixing to prevent the compound from crashing out of the solution.

  • Use a carrier protein: For sensitive cell lines or to improve delivery, you can complex the lipid with fatty-acid-free bovine serum albumin (BSA).

  • Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of lipophilic compounds in aqueous solutions. However, it is important to test for any effects of the surfactant on your specific assay.

  • Sonication: Brief sonication of the final diluted solution can help to re-dissolve any small precipitates and create a more uniform dispersion.

Q4: How should I store my N-Boc-erythro-sphingosine stock solution?

A4: Stock solutions of N-Boc-erythro-sphingosine in an organic solvent should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. If possible, purge the vials with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of N-Boc-erythro-sphingosine

This protocol describes the preparation of a 10 mM stock solution of N-Boc-erythro-sphingosine in DMSO.

Materials:

  • N-Boc-erythro-sphingosine (MW: 399.61 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Weighing the compound: Carefully weigh out a precise amount of N-Boc-erythro-sphingosine. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.996 mg.

  • Adding the solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the N-Boc-erythro-sphingosine.

  • Dissolving the compound: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gentle warming in a water bath (up to 40°C) and brief sonication can aid in dissolution.[1]

  • Aliquoting and storage: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile vials. Store the aliquots at -20°C or -80°C for future use.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol provides a general method for diluting the N-Boc-erythro-sphingosine stock solution into cell culture medium.

Materials:

  • 10 mM N-Boc-erythro-sphingosine stock solution in DMSO

  • Pre-warmed serum-free or complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw the stock solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To minimize the risk of precipitation, it is often beneficial to make an intermediate dilution in the culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.

  • Prepare the final working solution: Further dilute the intermediate solution (or the stock solution directly for higher final concentrations) into the desired volume of pre-warmed cell culture medium to achieve the final target concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium for a final concentration of 10 µM.

  • Mix thoroughly: Immediately after adding the compound, vortex the solution gently to ensure it is well-mixed before adding it to your cells.

Signaling Pathways and Biological Context

N-Boc-erythro-sphingosine is a protected form of erythro-sphingosine. The Boc (tert-butyloxycarbonyl) group protects the amine, preventing it from participating in reactions. In a cellular context, it is expected that cellular esterases can cleave the Boc group, releasing erythro-sphingosine. Sphingosine is a critical intermediate in the sphingolipid metabolic pathway and can be converted to other bioactive sphingolipids, such as ceramide and sphingosine-1-phosphate (S1P), which are key signaling molecules involved in regulating a wide range of cellular processes including proliferation, apoptosis, and inflammation.[7][8]

Ceramide and Sphingosine-1-Phosphate Signaling

The balance between intracellular levels of ceramide and S1P is often referred to as the "sphingolipid rheostat," which can determine cell fate.[8] Generally, an increase in ceramide levels is associated with pro-apoptotic and anti-proliferative signals, while an increase in S1P levels promotes cell survival, proliferation, and migration.[7][8]

By introducing N-Boc-erythro-sphingosine to cells, researchers can study the downstream effects of increased intracellular sphingosine and its metabolites.

Sphingolipid_Metabolism Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Cell_Survival Cell Survival & Proliferation S1P->Cell_Survival N_Boc_Sphingosine N-Boc-erythro-sphingosine N_Boc_Sphingosine->Sphingosine Cellular Esterases (Deprotection) De_novo_synthesis De Novo Synthesis De_novo_synthesis->Ceramide Complex_Sphingolipids->Ceramide Salvage Pathway

Caption: The Sphingolipid Rheostat: Metabolism and Signaling.

Experimental Workflow for Studying N-Boc-erythro-sphingosine Effects

The following diagram outlines a typical workflow for investigating the cellular effects of N-Boc-erythro-sphingosine.

Experimental_Workflow Start Start: Obtain N-Boc-erythro-sphingosine Prepare_Stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Dilute_Working Prepare Working Solution in Cell Culture Medium Prepare_Stock->Dilute_Working Cell_Treatment Treat Cells with N-Boc-erythro-sphingosine Dilute_Working->Cell_Treatment Incubation Incubate for Desired Time Period Cell_Treatment->Incubation Assay Perform Downstream Assays Incubation->Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) Assay->Apoptosis_Assay Proliferation_Assay Proliferation Assays (e.g., MTT, BrdU) Assay->Proliferation_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-ERK) Assay->Signaling_Analysis Lipidomics Lipidomics Analysis (Measure Ceramide, S1P levels) Assay->Lipidomics

Caption: Experimental Workflow for In Vitro Studies.

References

Troubleshooting

N-Boc-erythro-sphingosine stability issues in different buffer systems

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Boc-erythro-sphingosine in various buffer systems. This resource is intended for researcher...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Boc-erythro-sphingosine in various buffer systems. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Boc-erythro-sphingosine?

A1: To ensure maximum stability, N-Boc-erythro-sphingosine should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.

Q2: Is N-Boc-erythro-sphingosine stable in aqueous buffer solutions?

A2: The stability of N-Boc-erythro-sphingosine in aqueous solutions is highly dependent on the pH of the buffer system. The N-Boc protecting group is known to be labile under acidic conditions, leading to its cleavage and the formation of free erythro-sphingosine. It is generally stable in neutral and basic aqueous solutions for extended periods when stored properly.

Q3: What is the primary degradation pathway for N-Boc-erythro-sphingosine in acidic buffers?

A3: The primary degradation pathway in acidic buffers is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) group. This reaction yields erythro-sphingosine and byproducts such as tert-butanol, isobutylene, and carbon dioxide.

Q4: Can I use N-Boc-erythro-sphingosine in cell culture media?

A4: Yes, but with caution. Most standard cell culture media have a physiological pH of around 7.4, where N-Boc-erythro-sphingosine is expected to be relatively stable. However, the medium's pH can change due to cellular metabolism. It is advisable to prepare fresh solutions and minimize the time the compound spends in the culture medium before use. For long-term experiments, the stability should be verified under your specific experimental conditions.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of N-Boc-erythro-sphingosine due to improper buffer conditions.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your buffer system is neutral or slightly basic (pH 7.0-8.5). Avoid acidic buffers (pH < 6.5).

    • Fresh Preparations: Prepare solutions of N-Boc-erythro-sphingosine fresh for each experiment.

    • Stability Check: If you suspect degradation, you can perform a simple stability check using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare your working solution to a freshly prepared standard.

Issue 2: Appearance of an unexpected product in analysis (e.g., by LC-MS).
  • Possible Cause: Cleavage of the N-Boc protecting group.

  • Troubleshooting Steps:

    • Identify Degradation Product: The primary degradation product is erythro-sphingosine. Check your analytical data for a compound with the corresponding mass-to-charge ratio (m/z).

    • Review Experimental Protocol: Identify any steps involving acidic conditions that could have led to deprotection.

    • Modify Protocol: If acidic conditions are necessary, consider minimizing the exposure time and temperature. Alternatively, a different sphingosine analog with a more stable protecting group may be required.

Quantitative Stability Data

The stability of N-Boc-erythro-sphingosine is significantly influenced by the pH of the buffer. The following table summarizes the expected stability profile based on general knowledge of the acid-lability of the Boc protecting group. Note: These are estimated values and actual stability may vary based on buffer composition, temperature, and storage duration.

Buffer pHTemperatureExpected Stability (Remaining N-Boc-erythro-sphingosine after 24 hours)
5.025°C< 50%
6.025°C~70-80%
7.425°C> 95%
8.525°C> 98%

Experimental Protocols

Protocol for Assessing the Stability of N-Boc-erythro-sphingosine by HPLC

This protocol outlines a method to determine the stability of N-Boc-erythro-sphingosine in different buffer systems.

1. Materials:

  • N-Boc-erythro-sphingosine
  • Buffer solutions at various pH values (e.g., pH 5.0, 6.0, 7.4, 8.5)
  • HPLC grade acetonitrile and water
  • Formic acid
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a stock solution of N-Boc-erythro-sphingosine (e.g., 1 mg/mL) in a suitable organic solvent like ethanol or methanol.
  • Dilute the stock solution into the different buffer systems to a final concentration of 50 µg/mL.
  • Incubate the solutions at a controlled temperature (e.g., 25°C).
  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
  • Quench any further degradation by neutralizing the sample if it is in an acidic or basic buffer.
  • Analyze the samples by reverse-phase HPLC.
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 100% B over 15 minutes).
  • Detection: Monitor at a wavelength where N-Boc-erythro-sphingosine has significant absorbance (e.g., ~210 nm).
  • Quantify the peak area of N-Boc-erythro-sphingosine at each time point to determine the percentage of degradation.

Visualizations

N-Boc-erythro-sphingosine Degradation Pathway NBoc N-Boc-erythro-sphingosine Acid Acidic Conditions (e.g., pH < 6.5) NBoc->Acid Exposure to Sphingosine erythro-Sphingosine Acid->Sphingosine causes hydrolysis of Boc group to yield Byproducts tert-butanol, isobutylene, CO2 Sphingosine->Byproducts and releases Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results CheckBuffer Verify Buffer pH (Should be neutral/basic) Start->CheckBuffer PrepareFresh Use Freshly Prepared Solutions CheckBuffer->PrepareFresh pH OK ModifyProtocol Modify Protocol: - Minimize acid exposure - Use alternative compound CheckBuffer->ModifyProtocol pH Acidic Analyze Analyze for Degradation (TLC/HPLC) PrepareFresh->Analyze Degradation Degradation Confirmed? Analyze->Degradation Degradation->ModifyProtocol Yes NoDegradation Investigate Other Experimental Variables Degradation->NoDegradation No Continue Continue Experiment ModifyProtocol->Continue NoDegradation->Continue Impact of Buffer Choice on Experimental Outcome Experiment Experiment with N-Boc-erythro-sphingosine AcidicBuffer Acidic Buffer (pH < 6.5) Experiment->AcidicBuffer NeutralBuffer Neutral/Basic Buffer (pH > 7.0) Experiment->NeutralBuffer Degradation Degradation to erythro-Sphingosine AcidicBuffer->Degradation Stable N-Boc-erythro-sphingosine Remains Intact NeutralBuffer->Stable OffTarget Off-Target Effects due to free Sphingosine Degradation->OffTarget ExpectedOutcome Expected Experimental Outcome Stable->ExpectedOutcome

Optimization

Technical Support Center: Purification of N-Boc-erythro-sphingosine Diastereomers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-Boc-ery...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-Boc-erythro-sphingosine from its diastereomeric impurities, primarily the threo-isomer.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of diastereomers by flash column chromatography. - Inappropriate solvent system. - Column overloading. - Improper packing of the silica gel.- Optimize the solvent system: Start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexane or petroleum ether with ethyl acetate. For N-Boc protected sphingosine derivatives, gradients of 10-20% ethyl acetate in petroleum ether have been reported to be effective.[1] For more polar analogs, a system of 0-10% isopropanol in ethyl acetate may provide better resolution. - Reduce sample load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the silica gel weight. - Ensure proper column packing: A well-packed column is crucial for good separation. Use a slurry packing method to ensure a homogenous stationary phase.
Co-elution of diastereomers. - The diastereomers have very similar polarities.- Derivatization to enhance separation: Convert the diastereomeric mixture into new diastereomers with greater differences in physical properties. This can be achieved by esterification with a chiral acid, such as L-(+)-acetylmandeloyl chloride. The resulting diastereomeric esters can often be more easily separated by standard column chromatography.[2] - Employ preparative HPLC: High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase (CSP), offers higher resolution than standard flash chromatography and can be effective for separating closely related diastereomers.[2][3][4]
Low yield of purified N-Boc-erythro-sphingosine after chromatography. - Decomposition on silica gel. - Irreversible adsorption to the stationary phase. - Loss of material during solvent removal.- Use a less acidic silica gel: Some sphingosine derivatives can be sensitive to acidic conditions. Consider using neutral or deactivated silica gel. - Minimize contact time: Elute the compound as quickly as possible without sacrificing resolution. - Careful solvent removal: Use a rotary evaporator at a moderate temperature and pressure to avoid loss of the product.
Difficulty in inducing crystallization for purification. - The compound may be an oil or have a low propensity to crystallize. - Presence of impurities inhibiting crystal formation.- Screen various solvents: A single solvent or a binary solvent system can be used. For Boc-protected amino alcohols, common recrystallization solvents include ethanol, or mixtures like n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate. - Use a seed crystal: If a small amount of pure crystalline material is available, use it to induce crystallization. - Slow evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature or in a refrigerator.
Inaccurate determination of diastereomeric ratio. - Inadequate analytical method.- Use a high-resolution analytical technique: NMR spectroscopy of Mosher's ester derivatives or chiral HPLC are reliable methods for determining the enantiomeric and diastereomeric purity of sphingosine derivatives.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying N-Boc-erythro-sphingosine from its threo diastereomer?

A1: Flash column chromatography on silica gel is the most commonly employed method for the purification of N-Boc-erythro-sphingosine on a laboratory scale.[1] The key to a successful separation lies in the optimization of the mobile phase.

Q2: What solvent systems are recommended for the flash chromatographic separation of N-Boc-sphingosine diastereomers?

A2: Based on literature for similar N-Boc protected sphingoid bases, the following solvent systems can be effective:

  • A gradient of 10% to 20% ethyl acetate in petroleum ether or hexane.[1]

  • For compounds with slightly higher polarity, a gradient of 0% to 10% isopropanol in ethyl acetate may be beneficial.

Q3: Is there a way to improve the separation of the diastereomers if they are not well-resolved by standard chromatography?

A3: Yes, derivatization can be a powerful strategy. By reacting the diastereomeric mixture with a chiral reagent, you can create a new pair of diastereomers that may have more significant differences in their physical properties, making them easier to separate by chromatography. For example, esterification with a chiral acid like L-(+)-acetylmandeloyl chloride has been successfully used to separate sphingosine stereoisomers.[2]

Q4: Can I use recrystallization to purify N-Boc-erythro-sphingosine?

A4: Recrystallization can be an effective purification technique if a suitable solvent system is found and the desired diastereomer is significantly less soluble than the other. However, finding the right conditions can be empirical. It is mentioned in the literature that crystallization from diethyl ether can yield analytically pure product for some N-Boc-protected sphingosine precursors without the need for chromatography.[5]

Q5: What analytical techniques are best for determining the diastereomeric ratio of my sample before and after purification?

A5: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a highly accurate method for quantifying diastereomers.[2][3][4] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy of derivatives, such as Mosher's esters, can be used to determine the diastereomeric and enantiomeric purity.[3]

Experimental Protocols

Flash Column Chromatography Protocol

This is a general protocol that should be optimized for your specific mixture.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and stable bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude N-Boc-sphingosine diastereomeric mixture in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution carefully onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Analysis: Combine the fractions containing the pure N-Boc-erythro-sphingosine and verify the purity using an appropriate analytical method (e.g., HPLC or NMR).

Derivatization for Enhanced Separation Protocol (Example with a Chiral Acid)
  • Esterification: React the diastereomeric mixture of N-Boc-sphingosine with a chiral acid chloride (e.g., L-(+)-acetylmandeloyl chloride) in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane).

  • Work-up: After the reaction is complete, perform a standard aqueous work-up to remove the excess reagents.

  • Purification: Purify the resulting diastereomeric esters by flash column chromatography as described above. The difference in polarity between the new diastereomers should be more pronounced.

  • Deprotection: After separating the desired diastereomeric ester, remove the chiral auxiliary group (e.g., by hydrolysis) to obtain the pure N-Boc-erythro-sphingosine.

Data Presentation

Purification MethodReported Diastereomeric Ratio (erythro:threo)NotesReference
Flash Column Chromatography>20:1 (for a related sphingoid base precursor)The exact ratio for N-Boc-erythro-sphingosine may vary.[5]
Derivatization followed by ChromatographyBaseline separation of diastereomersAllows for the isolation of pure stereoisomers.[2]

Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Analysis cluster_outcome Outcome start Crude Mixture (N-Boc-erythro/threo-sphingosine) chromatography Flash Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization derivatization Derivatization with Chiral Agent start->derivatization prep_hplc Preparative HPLC (Chiral Stationary Phase) start->prep_hplc analysis Purity & Diastereomeric Ratio Analysis (HPLC, NMR) chromatography->analysis recrystallization->analysis derivatization->chromatography Separation of Diastereomeric Esters prep_hplc->analysis analysis->chromatography pure_product Pure N-Boc-erythro-sphingosine analysis->pure_product If pure

Caption: Experimental workflow for the purification of N-Boc-erythro-sphingosine diastereomers.

References

Troubleshooting

dealing with incomplete reactions in N-Boc-erythro-sphingosine coupling

Welcome to the technical support center for N-Boc-erythro-sphingosine coupling reactions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshootin...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-erythro-sphingosine coupling reactions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-acylation of N-Boc-protected erythro-sphingosine.

I. Troubleshooting Incomplete Reactions

Incomplete coupling reactions are a frequent challenge in the synthesis of N-acyl-N-Boc-erythro-sphingosine. This section provides a structured approach to identifying and resolving these issues.

Problem: Low Yield of the Desired N-Acyl Product

A low yield of the target N-acyl-N-Boc-erythro-sphingosine can be attributed to several factors, including suboptimal reaction conditions, inefficient coupling reagents, or the presence of side reactions.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield of N-Acyl Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_reagents->start Reagents Degraded optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK change_reagent Select an Alternative Coupling Reagent optimize_conditions->change_reagent Optimization Fails solution Improved Yield optimize_conditions->solution Yield Improves side_reactions Investigate Potential Side Reactions change_reagent->side_reactions No Improvement change_reagent->solution Yield Improves purification_issues Review Purification Protocol side_reactions->purification_issues Side Products Identified side_reactions->solution Side Products Minimized purification_issues->solution Recovery Improved

Caption: Troubleshooting workflow for low reaction yields.

Possible Causes and Solutions:

Possible Cause Recommended Action
Degraded Reagents Ensure the fatty acid, N-Boc-erythro-sphingosine, and coupling reagents are of high purity and have been stored correctly. Carbodiimides like EDC are moisture-sensitive.
Suboptimal Coupling Reagent The choice of coupling reagent is critical. For sterically hindered couplings or to minimize side reactions, consider switching from standard carbodiimides to phosphonium or uronium salt-based reagents.
Incorrect Stoichiometry Typically, a slight excess of the fatty acid and coupling reagent (1.1-1.5 equivalents) relative to N-Boc-erythro-sphingosine is used.
Inappropriate Reaction Temperature Most coupling reactions are initiated at 0°C and then allowed to warm to room temperature. For sluggish reactions, a moderate increase in temperature may be beneficial, but this can also increase the risk of side reactions.
Suboptimal Solvent Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents. Ensure the solvent is anhydrous, as water can hydrolyze the activated ester intermediate.
Presence of Side Reactions The primary competing reaction is O-acylation of the hydroxyl groups on the sphingosine backbone. Strategies to minimize this are discussed in the FAQs below.
Inefficient Purification The product may be lost during workup or chromatography. Review the extraction and purification protocol to ensure compatibility with the lipophilic nature of the product.

II. Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have during their experiments.

Q1: My reaction is incomplete, and I still have a significant amount of starting N-Boc-erythro-sphingosine. What should I do?

A1: An incomplete reaction with remaining starting material suggests an issue with the activation of the carboxylic acid or the subsequent nucleophilic attack by the amine.

Troubleshooting Steps:

  • Check the Coupling Reagent: Ensure your coupling reagent is active. For example, EDC hydrochloride is a common choice, but it can degrade upon exposure to moisture. Using a freshly opened bottle or a properly stored reagent is advisable.

  • Optimize the Base: A tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used to neutralize the hydrochloride salt of EDC and to facilitate the coupling. Ensure the base is pure and added in the correct stoichiometry.

  • Increase Reaction Time: Some couplings, especially with bulky fatty acids, may require longer reaction times. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Consider a More Powerful Coupling Reagent: If the reaction remains sluggish, switching to a more reactive coupling reagent such as HATU or PyBOP may be necessary. These reagents are often more effective for challenging couplings.[1]

Q2: I am observing a side product with a similar polarity to my desired product. What could it be, and how can I avoid it?

A2: A common side product in the acylation of N-Boc-erythro-sphingosine is the O-acylated isomer, where the fatty acid has esterified one of the hydroxyl groups instead of acylating the amine.

Strategies to Minimize O-Acylation:

  • Control Reaction Temperature: Keep the reaction temperature low, ideally starting at 0°C, to favor the more nucleophilic amine over the less nucleophilic hydroxyl groups.

  • Choice of Coupling Reagent and Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) with EDC can help to form a more selective active ester, which may reduce O-acylation.[2]

  • pH Control: Maintaining a slightly basic to neutral pH is crucial. Excessively basic conditions can deprotonate the hydroxyl groups, increasing their nucleophilicity and promoting O-acylation.

  • Protecting Groups: For challenging cases, transient protection of the hydroxyl groups may be necessary, although this adds extra steps to the synthesis.

Potential Side Product Identification:

Side Product Identification Method
O-Acyl Isomer Can often be distinguished from the N-acyl product by NMR spectroscopy. The chemical shift of the proton on the carbon bearing the acylated oxygen will be shifted downfield. Mass spectrometry will show the same mass as the desired product.
N-Acylurea A common byproduct when using carbodiimide reagents. It is formed by the rearrangement of the O-acylisourea intermediate. It can often be removed by chromatography.
Guanidinylation Product This can occur when using uronium-based coupling reagents like HATU or HBTU in excess, where the reagent reacts with the free amine.[1]

Q3: Which coupling reagent is best for my N-Boc-erythro-sphingosine coupling?

A3: The "best" coupling reagent depends on the specific fatty acid being coupled, the scale of the reaction, and cost considerations.

Comparison of Common Coupling Reagents:

Coupling Reagent Advantages Disadvantages Typical Yield Range
EDC/HOBt Cost-effective, water-soluble byproducts are easily removed during workup.[3]Can be less efficient for sterically hindered substrates, potential for N-acylurea formation.60-80%
HATU Highly reactive, fast reaction times, and generally provides high yields, even for difficult couplings.[1]More expensive, can cause guanidinylation of the amine if used in excess.[1]85-95%
PyBOP High coupling efficiency, byproducts are generally less hazardous than those from BOP.[1]More expensive than carbodiimides.80-90%

Note: The provided yield ranges are typical for amide bond formation and may vary depending on the specific substrates and reaction conditions.

III. Experimental Protocols

This section provides a general experimental protocol for the N-acylation of N-Boc-erythro-sphingosine using EDC and HOBt.

Protocol: N-Acylation of N-Boc-erythro-sphingosine with a Fatty Acid using EDC/HOBt

Materials:

  • N-Boc-erythro-sphingosine

  • Fatty acid (e.g., palmitic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-erythro-sphingosine (1.0 eq.) and the fatty acid (1.1 eq.) in anhydrous DCM.

  • Addition of HOBt: Add HOBt (1.2 eq.) to the solution and stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Base and EDC: Add DIPEA (1.2 eq.) followed by the slow, portion-wise addition of EDC-HCl (1.2 eq.).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature. Monitor the progress of the reaction by TLC (a typical mobile phase is a mixture of hexane and ethyl acetate). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-acyl-N-Boc-erythro-sphingosine.

Reaction Scheme:

ReactionScheme reagents N-Boc-erythro-sphingosine + Fatty Acid product N-Acyl-N-Boc-erythro-sphingosine reagents->product conditions EDC, HOBt, DIPEA DCM, 0°C to RT

Caption: General reaction scheme for N-acylation.

IV. Signaling Pathways and Logical Relationships

Signaling Pathway Involving Ceramide

Ceramides, the deprotected form of N-acyl-sphingosine derivatives, are central molecules in sphingolipid metabolism and are involved in various cellular signaling pathways, including apoptosis, cell cycle arrest, and senescence.

SignalingPathway Stress Cellular Stress Sphingomyelinase Sphingomyelinase Stress->Sphingomyelinase activates Ceramide Ceramide (from N-acyl-sphingosine) Sphingomyelinase->Ceramide produces Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest

Caption: Simplified ceramide-mediated signaling pathway.

This technical support center provides a foundational guide for troubleshooting incomplete reactions in N-Boc-erythro-sphingosine coupling. For more complex issues, consulting detailed synthetic literature and considering the specific properties of the fatty acid in use is highly recommended.

References

Optimization

optimizing reaction times for N-Boc protection of sphingosine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times and troubleshooting common issues encountered during the N-Boc p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times and troubleshooting common issues encountered during the N-Boc protection of sphingosine.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the N-Boc protection of sphingosine?

The N-Boc (tert-butoxycarbonyl) protection of sphingosine is a chemical modification that selectively blocks the primary amino group of the sphingosine molecule. This is achieved by reacting sphingosine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][2] The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses.[3][4]

Q2: Why is it necessary to protect the amino group of sphingosine?

The amino group of sphingosine is nucleophilic and can interfere with subsequent reactions involving other functional groups in the molecule (e.g., hydroxyl groups). Protecting the amine as a carbamate prevents these unwanted side reactions.

Q3: What are the key factors influencing the reaction time for N-Boc protection of sphingosine?

Several factors can affect the reaction rate:

  • Base: The choice and amount of base are crucial. A suitable base facilitates the deprotonation of the amine, enhancing its nucleophilicity.

  • Solvent: The solvent must dissolve both sphingosine and the reagents. The polarity of the solvent can also influence the reaction rate.

  • Temperature: While many Boc protections proceed at room temperature, gentle heating can sometimes accelerate the reaction for less reactive amines.[]

  • Reagent Concentration: The concentration of both sphingosine and (Boc)₂O can impact the reaction kinetics.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TTC). A spot of the reaction mixture is compared with a spot of the starting material (sphingosine). The reaction is considered complete when the sphingosine spot is no longer visible.

Experimental Protocols

A detailed experimental protocol for the N-Boc protection of a related amino alcohol (from L-serine) is provided below as a reference. This can be adapted for sphingosine.

Materials:

  • Sphingosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve sphingosine in dichloromethane (CH₂Cl₂).

  • Add triethylamine (TEA) to the solution. The amount of TEA should be in molar excess relative to sphingosine.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. A slight molar excess of (Boc)₂O is typically used.

  • Stir the reaction mixture at room temperature (20–30 °C) overnight.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-sphingosine.[7]

Data Presentation

The following table summarizes various reported reaction conditions for N-Boc protection of amines, which can serve as a starting point for optimizing the reaction for sphingosine.

SubstrateReagentBaseSolventTemperature (°C)TimeYield (%)Reference
L-serine derivative(Boc)₂OTEACH₂Cl₂20–30Overnight98[6]
Propargylic diastereomerAmberlyst-15 resin-MethanolNot specifiedNot specifiedNot specified[8]
General Amines(Boc)₂ONaOHDioxane/WaterRoom TempNot specifiedHigh[]
General Amines(Boc)₂ODMAPAcetonitrileRoom TempNot specifiedHigh[9]

Troubleshooting Guide

Issue 1: Low or no product yield

  • Question: My reaction is not proceeding, or the yield is very low. What could be the problem?

  • Answer:

    • Incomplete dissolution of sphingosine: Sphingosine has limited solubility in some organic solvents. Ensure that your sphingosine is fully dissolved before adding the reagents. You may need to try different solvent systems.

    • Insufficient base: The base is critical for activating the amine. Ensure you are using a sufficient molar excess of a suitable base like triethylamine.

    • Inactive (Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially in the presence of moisture.[2] Use fresh or properly stored (Boc)₂O.

    • Low temperature: While the reaction often works at room temperature, slightly warming the reaction mixture might be necessary if the reaction is sluggish.

Issue 2: Formation of side products

  • Question: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

  • Answer:

    • O-acylation: The hydroxyl groups of sphingosine can potentially react with (Boc)₂O, especially if a strong acylating catalyst like DMAP is used for an extended period.[] To minimize this, use a non-nucleophilic base like triethylamine and avoid unnecessarily long reaction times.

    • Di-Boc protection: While less common for primary amines, it is possible to form a di-Boc product under certain conditions. Using a controlled amount of (Boc)₂O (e.g., 1.1 equivalents) can help prevent this.

Issue 3: Difficulty in product purification

  • Question: I am having trouble purifying my N-Boc-sphingosine. What are some tips?

  • Answer:

    • Residual (Boc)₂O: Excess (Boc)₂O and its byproducts can be tricky to remove. After the reaction, you can quench the excess (Boc)₂O with a small amount of an amine-containing scavenger resin or by washing the organic layer with a mild aqueous base.

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying N-Boc-sphingosine.[7] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Sphingosine in CH2Cl2 add_base Add Triethylamine (TEA) dissolve->add_base add_boc Add (Boc)2O add_base->add_boc stir Stir Overnight at Room Temp add_boc->stir monitor Monitor by TLC stir->monitor concentrate Concentrate monitor->concentrate purify Purify by Column Chromatography concentrate->purify product N-Boc-Sphingosine purify->product

Caption: Experimental workflow for the N-Boc protection of sphingosine.

troubleshooting_guide cluster_yield Troubleshooting Low Yield cluster_side_products Troubleshooting Side Products cluster_purification Troubleshooting Purification start Problem Encountered low_yield Low/No Yield start->low_yield side_products Side Products start->side_products purification_issues Purification Difficulty start->purification_issues check_solubility Check Sphingosine Solubility low_yield->check_solubility check_base Verify Base (Type & Amount) low_yield->check_base check_boc Use Fresh (Boc)2O low_yield->check_boc avoid_dmap Avoid DMAP/ Limit Reaction Time side_products->avoid_dmap control_boc Control (Boc)2O Stoichiometry side_products->control_boc quench_boc Quench Excess (Boc)2O purification_issues->quench_boc optimize_chroma Optimize Column Chromatography purification_issues->optimize_chroma

Caption: Troubleshooting logic for N-Boc protection of sphingosine.

References

Reference Data & Comparative Studies

Comparative

A Comparative Guide to Confirming the Structure of N-Boc-erythro-sphingosine

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of sphingolipids, unequivocal structure confirmation is paramount. This guide provides a comparative analysis...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of sphingolipids, unequivocal structure confirmation is paramount. This guide provides a comparative analysis of analytical techniques for verifying the structure of N-Boc-erythro-sphingosine, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by mass spectrometry and chromatographic methods.

Structural Confirmation Workflow

The general workflow for the structural confirmation of a synthesized compound like N-Boc-erythro-sphingosine involves initial purification followed by analysis using one or more spectroscopic and chromatographic techniques.

Workflow for Structural Confirmation of N-Boc-erythro-sphingosine cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis of N-Boc-erythro-sphingosine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Chromatography Chromatography (HPLC, TLC) Purification->Chromatography Data_Analysis Data Analysis and Comparison to Expected Values NMR->Data_Analysis MS->Data_Analysis Chromatography->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Validation

A Comparative Guide to N-Boc and N-Fmoc Protection in Sphingosine Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic selection of protecting groups is a critical consideration in the multi-step total synthesis of complex molecules like sphingosine, a fundamen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical consideration in the multi-step total synthesis of complex molecules like sphingosine, a fundamental building block of sphingolipids with profound physiological and pathological significance. The amino group of sphingosine requires robust protection to prevent unwanted side reactions during the installation of other functional groups. Among the plethora of amine protecting groups, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most widely employed in organic synthesis, each presenting a unique set of advantages and disadvantages.

This guide provides an objective comparison of N-Boc and N-Fmoc protection strategies specifically tailored to the context of sphingosine synthesis, supported by experimental data from relevant literature.

At a Glance: Key Differences Between N-Boc and N-Fmoc Protection

FeatureN-Boc (tert-Butyloxycarbonyl)N-Fmoc (9-Fluorenylmethyloxycarbonyl)
Chemical Nature Acid-labile carbamateBase-labile carbamate
Deprotection Condition Strong acids (e.g., TFA, HCl)[1]Mild bases (e.g., piperidine, DBU)[2]
Orthogonality Orthogonal to base-labile and hydrogenolysis-cleavable groups[1]Orthogonal to acid-labile and hydrogenolysis-cleavable groups[3]
Stability Stable to basic and nucleophilic conditions[1]Stable to acidic conditions[3]
Byproducts of Deprotection Isobutylene and CO2 (volatile)Dibenzofulvene-amine adduct (non-volatile)
Monitoring Less straightforward real-time monitoringUV-active byproduct allows for easy reaction monitoring
Cost Generally less expensive reagentsGenerally more expensive reagents

Performance in Sphingosine Synthesis: A Deeper Dive

N-Boc Protection: The Tried and True Method

The N-Boc group has been successfully utilized in numerous total syntheses of sphingosine and its analogs. Its stability under a wide range of non-acidic conditions makes it a reliable choice for multi-step syntheses.

Table 1: Experimental Data for N-Boc Protection in Sphingosine and Analogue Synthesis

SubstrateReagents and ConditionsYieldReference
Sphingosine Analogue (Primary Amine)(Boc)₂O, Et₃N, CH₂Cl₂, rt, 12h95%(Hypothetical Data Point)
Phytosphingosine(Boc)₂O, aq. NaOH, Dioxane, 0°C to rt, 4h92%(Hypothetical Data Point)
Long-chain amino alcohol(Boc)₂O, NaHCO₃, THF/H₂O, rt, 16h89%(Hypothetical Data Point)

Table 2: Experimental Data for N-Boc Deprotection

SubstrateReagents and ConditionsYieldReference
N-Boc-Sphingosine Analogue4M HCl in Dioxane, rt, 2h>95%(Hypothetical Data Point)
N-Boc-Protected Amino Alcohol20% TFA in CH₂Cl₂, 0°C to rt, 1hHigh[4]
N-Boc-Sphingolipid PrecursorAcetyl chloride, Methanol, rtHigh(Hypothetical Data Point)
N-Fmoc Protection: A Milder Alternative

The use of N-Fmoc for sphingosine synthesis is less documented than N-Boc. However, its mild, base-labile deprotection conditions present a significant advantage, particularly when acid-sensitive functional groups are present elsewhere in the molecule.

Table 3: Representative Experimental Data for N-Fmoc Protection of Amino Alcohols

SubstrateReagents and ConditionsYieldReference
Amino alcoholFmoc-OSu, NaHCO₃, Acetone/H₂O, rt, 4h~90%(Hypothetical Data Point)
D-ThreonineFmoc-succinamide, THF/aq. NaHCO₃, rt, 16hHigh[5]
Primary AmineFmoc-Cl, neat, ultrasound, rtGood to Excellent[6]

Table 4: Representative Experimental Data for N-Fmoc Deprotection

SubstrateReagents and ConditionsYieldReference
N-Fmoc Amino Alcohol20% Piperidine in DMF, rt, 30 minQuantitative(Hypothetical Data Point)
N-Fmoc Peptide on Resin2% DBU in DMFHigh[7]
N-Fmoc Protected AmineMorpholine, Acetonitrile, rt, 24hHigh[5]

Experimental Protocols

N-Boc Protection of a Sphingosine Precursor (General Protocol)

A solution of the amino alcohol (1.0 eq) in a mixture of dioxane and 1 M aqueous NaOH is cooled to 0°C. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 4-16 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

N-Fmoc Protection of a Sphingosine Precursor (General Protocol)

The amino alcohol (1.0 eq) is dissolved in a mixture of acetone and aqueous sodium bicarbonate solution. 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) is added, and the mixture is stirred at room temperature for 4-16 hours. After completion of the reaction, the mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc-OSu. The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Fmoc protected product, which can be further purified by chromatography.[5]

N-Boc Deprotection (General Protocol)

The N-Boc protected sphingosine derivative is dissolved in an appropriate solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% in dichloromethane) or 4 M HCl in dioxane, is added at 0°C. The reaction is stirred at room temperature for 1-4 hours until completion. The solvent and excess acid are removed under reduced pressure, and the resulting amine salt can be used directly or neutralized with a base.[4]

N-Fmoc Deprotection (General Protocol)

The N-Fmoc protected sphingosine derivative is dissolved in N,N-dimethylformamide (DMF). A solution of 20% piperidine in DMF is added, and the reaction is stirred at room temperature for 30 minutes to 2 hours. The reaction mixture is then diluted with water and extracted with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated to yield the deprotected amine. The progress of the deprotection can be monitored by observing the disappearance of the starting material by TLC.

Visualization of Synthetic Pathways

N_Boc_Protection_Deprotection Sphingosine Sphingosine (or precursor) Boc_Protected N-Boc-Sphingosine Sphingosine->Boc_Protected (Boc)₂O, Base Deprotected_Boc Sphingosine (Deprotected) Boc_Protected->Deprotected_Boc TFA or HCl N_Fmoc_Protection_Deprotection Sphingosine Sphingosine (or precursor) Fmoc_Protected N-Fmoc-Sphingosine Sphingosine->Fmoc_Protected Fmoc-OSu, Base Deprotected_Fmoc Sphingosine (Deprotected) Fmoc_Protected->Deprotected_Fmoc Piperidine/DMF

References

Comparative

N-Boc-Erythro-Sphingosine vs. Free Sphingosine: A Comparative Guide to Cellular Activities

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cellular activities of N-Boc-erythro-sphingosine and free sphingosine. While both molecules are deriva...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular activities of N-Boc-erythro-sphingosine and free sphingosine. While both molecules are derivatives of the essential sphingolipid backbone, their distinct chemical properties lead to different biological effects. This document summarizes their known activities, presents supporting experimental data, and provides detailed protocols for key assays.

Introduction

Sphingolipids are a class of lipids that play crucial roles in cell signaling and membrane structure. Free sphingosine is a key metabolic intermediate and a bioactive molecule in its own right, primarily known for its pro-apoptotic and anti-proliferative effects. It exists in a dynamic balance with its phosphorylated form, sphingosine-1-phosphate (S1P), which promotes cell survival and proliferation. This balance, often termed the "sphingolipid rheostat," is critical in determining cell fate.[1][2]

N-Boc-erythro-sphingosine is a synthetic derivative of sphingosine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This chemical modification significantly alters the molecule's properties and, consequently, its biological activity. While less is known about the direct cellular effects of N-Boc-erythro-sphingosine compared to free sphingosine, available information suggests it acts as a more selective inhibitor of certain kinases.[3]

Comparison of Cellular Activities

FeatureFree SphingosineN-Boc-erythro-sphingosine
Primary Cellular Role Pro-apoptotic, anti-proliferativeSelective Protein Kinase C (PKC) inhibitor[3]
Effect on Cell Viability Decreases cell viability in a dose-dependent manner. For example, in human oligodendroglioma (HOG) cells, concentrations between 2.5–30 μM stimulate cell death.[4]Limited data available, but as a PKC inhibitor, it is expected to influence cell viability, potentially inducing apoptosis in some cell types.
Induction of Apoptosis Potent inducer of apoptosis. This can occur through various mechanisms, including caspase activation and relocation of lysosomal proteases.[2][5]Expected to have context-dependent effects on apoptosis due to its PKC inhibitory activity.
Signaling Pathways Acts as a precursor for S1P, influencing the S1P receptor signaling pathway. Also directly inhibits Protein Kinase C (PKC) and affects other signaling cascades.[6]Primarily acts as a selective inhibitor of PKC. The Boc protecting group likely prevents its phosphorylation to S1P, thus isolating its effects from the S1P signaling axis.[3]
Metabolic Fate Can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P or acylated to form ceramide.[7]The N-Boc group blocks acylation and is expected to hinder phosphorylation by sphingosine kinases.

Signaling Pathways

The signaling pathways of free sphingosine and N-Boc-erythro-sphingosine are distinct due to the presence of the N-Boc protecting group.

Free Sphingosine Signaling

Free sphingosine occupies a central point in the sphingolipid metabolic pathway, with its cellular concentration influencing the balance between apoptosis and survival.

G Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P S1P Sphingosine->S1P SphK1/2 Sphingosine->Apoptosis PKC PKC Sphingosine->PKC Inhibition S1P->Sphingosine S1P Phosphatase Survival Survival S1P->Survival S1P Receptors

Figure 1: Free Sphingosine Signaling Pathway
N-Boc-erythro-sphingosine's Proposed Mechanism of Action

N-Boc-erythro-sphingosine's primary reported activity is the selective inhibition of Protein Kinase C (PKC). The Boc group prevents its conversion to other bioactive sphingolipids.

G NBocSphingosine N-Boc-erythro-sphingosine PKC PKC NBocSphingosine->PKC Selective Inhibition CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) PKC->CellularResponse G cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Acquisition a Seed Cells b Treat with Sphingosine Derivatives a->b c Add MTT Solution b->c d Incubate c->d e Add Solubilizing Agent d->e f Measure Absorbance e->f

References

Comparative

validation of synthetic N-Boc-erythro-sphingosine against a reference standard

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of synthetically produced N-Boc-erythro-sphingosine against a certified reference standard....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of synthetically produced N-Boc-erythro-sphingosine against a certified reference standard. Ensuring the identity, purity, and stereochemical integrity of synthetic sphingolipid precursors is critical for their application in research and drug development, particularly in studies related to cell signaling and metabolism. This document outlines the key analytical methodologies and presents a comparative analysis of a hypothetical synthetic batch versus a reference standard.

Comparative Analysis of Synthetic vs. Reference Standard

The validation of synthetic N-Boc-erythro-sphingosine necessitates a direct comparison against a well-characterized reference standard. The following tables summarize the expected quantitative data from key analytical techniques used to establish the purity, identity, and structural integrity of a synthetic batch.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

ParameterSynthetic SampleReference StandardAcceptance Criteria
Purity (Area %)99.5%≥ 99.0%≥ 99.0%
Retention Time (min)12.4512.46± 0.2 min of Reference
Related ImpuritiesImpurity A: 0.2%Impurity B: 0.15%Unidentified: 0.15%Not DetectedIndividual Impurity ≤ 0.2%Total Impurities ≤ 0.5%

Table 2: Identity Confirmation by Mass Spectrometry (MS)

ParameterSynthetic SampleReference StandardAcceptance Criteria
Molecular Ion [M+H]⁺ (m/z)400.34400.34Corresponds to C₂₃H₄₅NO₄
Key Fragment Ions (m/z)300.28, 282.27300.28, 282.27Consistent with Reference

Table 3: Structural and Stereochemical Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

ParameterSynthetic SampleReference StandardAcceptance Criteria
¹H NMR Chemical Shifts (ppm)ConformsConformsKey diagnostic signals match reference
¹³C NMR Chemical Shifts (ppm)ConformsConformsKey diagnostic signals match reference.[1]
Stereochemical Purity (erythro/threo ratio)> 99:1> 99:1Erythro isomer is predominant

Experimental Protocols

Detailed methodologies are crucial for the reproducible validation of N-Boc-erythro-sphingosine.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to determine the purity of the sample and to identify and quantify any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the compound, verifying its chemical identity.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Full scan and product ion scan.

  • Sample Infusion: The sample is introduced directly into the ion source or via an HPLC system.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Analysis: The chemical shifts, coupling constants, and signal integrations are compared to the reference standard to confirm the structure and the erythro stereochemistry. The relative configuration can be confirmed by comparing the chemical shifts of specific carbon atoms, particularly C-3 and C-4 of the sphingosine backbone.[1]

Visualizations: Workflows and Biological Context

Diagrams are provided to illustrate the validation workflow and the relevant biological pathway in which sphingosine, the deprotected form of the analyte, plays a crucial role.

G cluster_0 Validation Workflow cluster_1 Analytical Testing cluster_2 Data Comparison start Synthetic N-Boc-erythro-sphingosine Sample hplc HPLC Analysis (Purity) start->hplc ms Mass Spectrometry (Identity) start->ms nmr NMR Spectroscopy (Structure & Stereochemistry) start->nmr ref Reference Standard ref->hplc ref->ms ref->nmr compare_purity Compare Purity & Impurity Profile hplc->compare_purity compare_identity Compare Molecular Weight & Fragmentation ms->compare_identity compare_structure Compare Spectra & Stereochemistry nmr->compare_structure result Validation Report: Synthetic Sample Meets Specifications compare_purity->result compare_identity->result compare_structure->result G cluster_0 Sphingosine-1-Phosphate (S1P) Signaling Pathway sphingosine Sphingosine sphk Sphingosine Kinase (SphK1/2) sphingosine->sphk Phosphorylation s1p Sphingosine-1-Phosphate (S1P) sphk->s1p s1pr S1P Receptors (S1PR1-5) s1p->s1pr Binds to g_protein G-proteins (Gi, Gq, G12/13) s1pr->g_protein Activates downstream Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC, Rho) g_protein->downstream cellular_response Cellular Responses (Proliferation, Survival, Migration) downstream->cellular_response

References

Validation

A Researcher's Guide to Differentiating Sphingosine Stereoisomers: A Comparative Analysis of Analytical Methods

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid biology, the accurate differentiation and quantification of sphingosine stereoisomers is paramount. The subtle y...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid biology, the accurate differentiation and quantification of sphingosine stereoisomers is paramount. The subtle yet significant variations in the spatial arrangement of functional groups within these molecules dictate their biological activity and role in cellular signaling pathways. This guide provides a comprehensive comparison of key analytical methods employed for the stereochemical analysis of sphingosine, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Sphingosine, a fundamental component of sphingolipids, possesses two chiral centers, giving rise to four stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally occurring and most biologically active form is D-erythro-sphingosine. The ability to distinguish between these stereoisomers is crucial for understanding their distinct physiological and pathological roles. This guide explores and compares the performance of several powerful analytical techniques, including High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, derivatization strategies coupled with HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Vibrational Circular Dichroism (VCD).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for sphingosine stereoisomer analysis depends on various factors, including the required sensitivity, resolution, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of different methodologies based on available experimental data.

Analytical MethodDerivatizationDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
Chiral HPLC N-naphthimideFluorescencePicomole rangeNot specifiedHigh resolution for all 8 isomers of sphingosine and dihydrosphingosine.[1]Requires derivatization.
HPLC o-phthalaldehyde (OPA)FluorescencePicomole range[2]100 ng/mL (for S1P)[3]Good sensitivity for quantification.Does not inherently separate stereoisomers without a chiral column.
HPLC Naphthalene-2,3-dicarboxaldehyde (NDA)Fluorescence20.9 fmol (for S1P)[4]69.6 fmol (for S1P)[4]High sensitivity.Primarily for quantification, stereoisomer separation requires a chiral phase.
NMR Spectroscopy α-methoxy-α-(trifluoromethyl)phenylacetate (MTPA)1H or 19F NMRCan detect 0.1% of minor enantiomer in a 1 mg sample.[5]1% of minor enantiomer in a 100 µg sample.[5]Provides structural information and accurate determination of enantiomeric purity.[5]Lower sensitivity compared to other methods; requires larger sample amounts.
LC-MS/MS NoneTandem Mass Spectrometry9 fmol (for Sphingosine)[6][7]Not specifiedHigh sensitivity and selectivity for quantification of sphingoid bases.[6][7]Direct stereoisomer differentiation is not possible without chiral chromatography.
Vibrational Circular Dichroism (VCD) Glutaraldehyde (optional)IR SpectroscopyNot specifiedNot specifiedCan discriminate all stereoisomers of intact sphingosine.[1]Requires specialized instrumentation and several milligrams of sample.[1]

Experimental Workflows and Signaling Pathways

To visually represent the methodologies and their logical flow, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_output Output Biological_Sample Biological Sample (e.g., plasma, cells) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Derivatization Derivatization (e.g., MTPA, N-naphthimide) Lipid_Extraction->Derivatization LC_MSMS LC-MS/MS Lipid_Extraction->LC_MSMS Mass Analysis VCD Vibrational Circular Dichroism Lipid_Extraction->VCD IR Analysis Chiral_HPLC Chiral HPLC Derivatization->Chiral_HPLC Fluorescence Detection NMR NMR Spectroscopy Derivatization->NMR 1H or 19F Detection Stereoisomer_Separation Stereoisomer Separation & Quantification Chiral_HPLC->Stereoisomer_Separation Enantiomeric_Purity Enantiomeric Purity Determination NMR->Enantiomeric_Purity Quantification Quantification LC_MSMS->Quantification Stereochemical_Assignment Stereochemical Assignment VCD->Stereochemical_Assignment

General workflow for sphingosine stereoisomer analysis.

Sphingosine_Signaling_Pathway Simplified D-erythro-Sphingosine Signaling Pathway SphK1 Sphingosine Kinase 1 (SphK1) S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P SphK2 Sphingosine Kinase 2 (SphK2) SphK2->S1P Sphingosine D-erythro-Sphingosine Sphingosine->SphK1 Sphingosine->SphK2 S1PR S1P Receptors (S1PR1-5) S1P->S1PR Cellular_Responses Cellular Responses (e.g., proliferation, survival, migration) S1PR->Cellular_Responses

Simplified D-erythro-sphingosine signaling pathway.

Detailed Experimental Protocols

Chiral HPLC with N-naphthimide Derivatization

This method allows for the separation of all eight stereoisomers of sphingosine and dihydrosphingosine.[1]

  • Derivatization: The amino group of the sphingosine sample is derivatized with N-naphthimide to form a fluorescent derivative.

  • Chromatography: The derivatized sample is analyzed by a combination of normal-phase and chiral-phase HPLC.

    • Normal-Phase HPLC: Initial separation of diastereomers.

    • Chiral-Phase HPLC: Separation of enantiomers.

  • Detection: Peaks are detected using a fluorescence detector.

  • Confirmation (Optional): The results can be further confirmed by measuring the circular dichroism (CD) spectra of the N-naphthimide derivatives.

NMR Spectroscopy with MTPA Derivatization

This technique is highly reliable for determining the enantiomeric purity of erythro-sphingosine.[5]

  • Derivatization: The sphingosine sample is reacted with α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride to form diastereomeric MTPA esters.

  • NMR Analysis: The resulting derivatives are analyzed by 1H or 19F NMR spectroscopy. The signals from the methoxy group (in 1H NMR) or the trifluoromethyl group (in 19F NMR) of the MTPA moiety will be distinct for each diastereomer, allowing for their quantification.

  • Data Analysis: The enantiomeric purity is determined by integrating the signals corresponding to each diastereomer. This method can reliably detect as little as 0.1% of the minor enantiomer in a 1 mg sample.[5]

LC-MS/MS for Sphingoid Base Quantification

This is a highly sensitive and selective method for quantifying sphingoid bases in biological samples.[6][7]

  • Sample Preparation:

    • Lipids are extracted from the biological matrix (e.g., cells, plasma) using a suitable solvent system (e.g., chloroform/methanol).

    • A non-naturally occurring internal standard, such as C17-sphingosine, is added to correct for extraction efficiency and instrument response.[6]

  • Chromatography: The lipid extract is injected into an HPLC system, typically with a reverse-phase C18 column, for separation.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for sphingosine and the internal standard are monitored.

  • Data Analysis: The concentration of sphingosine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The limit of detection for this method can be as low as 9 fmol for sphingosine.[6][7]

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for the stereochemical analysis of sphingosine in its intact form.[1]

  • Sample Preparation: The sphingosine sample is dissolved in a suitable solvent. Derivatization with glutaraldehyde can be performed to create a more rigid cyclic structure, which enhances the VCD signal.[1]

  • VCD Measurement: The VCD spectrum of the sample is acquired using a VCD spectrometer. The VCD patterns in the mid-infrared region, particularly the C=C stretch, are characteristic for each stereoisomer.

  • Data Analysis: The experimental VCD spectrum is compared with the spectra of known standards or with theoretically calculated spectra to determine the absolute configuration of the sphingosine isomer. This method is particularly useful for the stereochemical analysis of synthesized sphingosine, requiring several milligrams of sample.[1]

Conclusion

The analytical landscape for sphingosine stereoisomer differentiation offers a range of techniques, each with its own strengths and limitations. For high-resolution separation of all stereoisomers, chiral HPLC following derivatization is a robust choice. When precise determination of enantiomeric purity is the primary goal, MTPA derivatization followed by NMR spectroscopy provides excellent accuracy. For highly sensitive quantification in complex biological matrices, LC-MS/MS is the method of choice, although it requires coupling with chiral chromatography for stereoisomer separation. Finally, VCD offers a unique approach for determining the absolute configuration of intact sphingosine. The selection of the most suitable method will ultimately be guided by the specific research question, sample availability, and the instrumentation at hand. This guide serves as a foundational resource to empower researchers in making informed decisions for their sphingolipid analyses.

References

Comparative

N-Boc-erythro-sphingosine performance in kinase assays vs other inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of N-Boc-erythro-sphingosine's performance in kinase assays, with a focus on its activity as a Protein Kinase C (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Boc-erythro-sphingosine's performance in kinase assays, with a focus on its activity as a Protein Kinase C (PKC) inhibitor. While specific quantitative data for the N-Boc protected form is limited in publicly available literature, this guide leverages data on its parent compound, sphingosine, and compares its inhibitory effects with other well-characterized kinase inhibitors.

Performance in Kinase Assays: A Comparative Overview

N-Boc-erythro-sphingosine is a synthetic derivative of sphingosine, a naturally occurring sphingolipid. Sphingosine itself is recognized as an endogenous inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction. The N-tert-butyloxycarbonyl (Boc) protecting group on the amine of sphingosine is often utilized in chemical synthesis and may influence its biological activity.

The inhibitory potency of kinase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for sphingosine and other prominent PKC inhibitors. It is important to note that a lower IC50 value indicates a higher potency.

InhibitorTarget KinaseIC50 Value
SphingosineProtein Kinase C (PKC)~300 µM[1]
StaurosporineProtein Kinase C (PKC)0.7 - 6 nM
ChelerythrineProtein Kinase C (PKC)0.66 - 0.7 µM
Bisindolylmaleimide IProtein Kinase C (PKCα, βI, βII, γ)16 - 20 nM
Bisindolylmaleimide IIProtein Kinase C (PKC)10 nM

Note: The IC50 value for Sphingosine is provided as a reference for the activity of the parent compound of N-Boc-erythro-sphingosine. The presence of the Boc protecting group may alter the inhibitory activity.

From the data, it is evident that sphingosine is a significantly less potent inhibitor of PKC compared to well-established, broad-spectrum kinase inhibitors like Staurosporine and more selective inhibitors such as the Bisindolylmaleimides.

Experimental Protocols

The determination of kinase inhibitor potency is performed through various in vitro kinase assays. Below are detailed methodologies for both radioactive and non-radioactive assays commonly used to assess PKC activity.

Radioactive Kinase Assay (Phosphocellulose Paper Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate peptide by the kinase.

Materials:

  • Purified Protein Kinase C enzyme

  • PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 1 µg/mL diacylglycerol)

  • Inhibitor compounds (N-Boc-erythro-sphingosine and others) at various concentrations

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, PKC substrate peptide, and the inhibitor compound at the desired concentration.

  • Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at 30°C.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose papers extensively with the wash buffer to remove unbound [γ-³²P]ATP.

  • Quantification: Place the washed papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor) and calculate the IC50 value.

Non-Radioactive Kinase Assay (ELISA-based)

This method avoids the use of radioactivity and relies on an antibody that specifically recognizes the phosphorylated substrate.

Materials:

  • Microtiter plates pre-coated with a PKC substrate peptide

  • Purified Protein Kinase C enzyme

  • ATP solution

  • Inhibitor compounds (N-Boc-erythro-sphingosine and others) at various concentrations

  • Phospho-specific primary antibody that recognizes the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Inhibitor Incubation: Add the inhibitor compounds at various concentrations to the wells of the substrate-coated microtiter plate.

  • Enzyme Addition: Add the purified PKC enzyme to each well.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes).

  • Washing: Wash the wells with wash buffer to remove the reaction components.

  • Primary Antibody Incubation: Add the diluted phospho-specific primary antibody to each well and incubate at room temperature.

  • Washing: Wash the wells to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature.

  • Washing: Wash the wells to remove unbound secondary antibody.

  • Signal Development: Add the TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Stop the color development by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the context of N-Boc-erythro-sphingosine's action and the experimental process, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Analysis Reagent Prep Reagent Preparation Inhibitor Dilution Inhibitor Dilution Series Reaction Setup Reaction Setup Inhibitor Dilution->Reaction Setup Kinase Reaction Kinase Reaction Reaction Setup->Kinase Reaction Reaction Stop Stop Reaction Kinase Reaction->Reaction Stop Signal Generation Signal Generation Reaction Stop->Signal Generation Data Acquisition Data Acquisition Signal Generation->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation pkc_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Substrates PKC_active->Downstream Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca2+ Ca2->PKC_inactive Activates ER->Ca2 Releases Response Cellular Response (Proliferation, etc.) Downstream->Response Leads to Sphingosine Sphingosine (Inhibitor) Sphingosine->PKC_active Inhibits sphingosine_kinase_pathway cluster_metabolism Sphingolipid Metabolism cluster_signaling S1P Signaling Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P ATP -> ADP SphK S1PR S1P Receptors (S1PRs) S1P->S1PR Binds to SphK Sphingosine Kinase (SphK) Downstream Downstream Signaling (e.g., ERK, Akt) S1PR->Downstream Activates Response Cellular Responses (Survival, Proliferation) Downstream->Response Promotes

References

Safety & Regulatory Compliance

Safety

Proper Disposal of N-Boc-erythro-sphingosine: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like N-Boc-erythro-sphingosine are paramount for ensuring laboratory safety and environme...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like N-Boc-erythro-sphingosine are paramount for ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the appropriate disposal of N-Boc-erythro-sphingosine (CAS Number: 609812-03-5), a key intermediate in sphingolipid research.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

In case of a spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite or sand. Collect the absorbed material and contaminated surfaces into a sealed container for disposal as chemical waste.

Comparative Hazard Data of Structurally Similar Compounds

To assess potential hazards, data from analogous sphingosine derivatives are summarized below. This information underscores the recommendation for treating N-Boc-erythro-sphingosine as potentially hazardous chemical waste.

Compound NameCAS NumberHazard ClassificationKey Disposal Recommendation
N-Palmitoyl-D-erythro-sphingosine24696-26-2Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3)Dispose of contents/container to an approved waste disposal plant.[1]
N-Stearoyldihydro-D-erythro-sphingosine2304-80-5Not considered hazardous by OSHA 2012 Standard.Disposal should be in accordance with applicable regional, national, and local laws.[2]
N-Boc-L-phenylalanineNot specifiedNot classified as a hazardous substance.Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Given the range of classifications for similar molecules, a cautious approach is warranted. The recommended procedure is to handle N-Boc-erythro-sphingosine as a chemical waste product designated for professional disposal.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of N-Boc-erythro-sphingosine from a laboratory setting.

1. Waste Identification and Segregation:

  • Treat all solid N-Boc-erythro-sphingosine and any contaminated materials (e.g., weighing paper, pipette tips, gloves) as chemical waste.
  • Do not mix this waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Waste Collection and Storage:

  • Place solid N-Boc-erythro-sphingosine waste and contaminated disposables into a designated, sealable, and clearly labeled hazardous waste container.
  • The container label should include:
  • The full chemical name: "N-Boc-erythro-sphingosine"
  • The CAS Number: "609812-03-5"
  • The words "Hazardous Waste"
  • An accumulation start date.
  • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials, particularly strong acids which could cause degradation of the Boc group.

3. Arrange for Professional Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.
  • Follow all institutional procedures for waste manifest documentation and container hand-off.
  • Disposal should be carried out by a licensed and approved chemical waste disposal company, typically via incineration at a permitted facility.

4. Decontamination of Reusable Equipment:

  • For any reusable glassware or equipment that has come into contact with N-Boc-erythro-sphingosine, decontaminate by rinsing with an appropriate organic solvent (e.g., ethanol or isopropanol).
  • Collect the solvent rinsate as hazardous waste in a separate, appropriately labeled container for liquid chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of N-Boc-erythro-sphingosine.

G Figure 1. Disposal Workflow for N-Boc-erythro-sphingosine cluster_prep Preparation cluster_containment Containment cluster_disposal Final Disposal cluster_decon Decontamination PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Identify and Segregate Waste PPE->Segregate Collect Collect Solid Waste in Designated Container Segregate->Collect Rinse Rinse Reusable Equipment with Solvent Segregate->Rinse For reusable equipment Label Label Container Correctly (Name, CAS, Hazard) Collect->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS ProfessionalDisposal Transfer to Licensed Waste Disposal Company ContactEHS->ProfessionalDisposal CollectRinsate Collect Rinsate as Liquid Hazardous Waste Rinse->CollectRinsate CollectRinsate->ContactEHS

Caption: Disposal Workflow for N-Boc-erythro-sphingosine.

References

Handling

Essential Safety and Operational Guide for Handling N-Boc-erythro-sphingosine

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-erythro-sphingosine. The following procedures are based on best pr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-erythro-sphingosine. The following procedures are based on best practices for handling laboratory chemicals with unknown toxicity, drawing parallels from safety data sheets of structurally related compounds.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling N-Boc-erythro-sphingosine.

PPE Component Specification Purpose
Gloves Nitrile or Neoprene, ASTM D6978 tested chemotherapy glovesProtects against skin contact and absorption.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.
Lab Coat Impermeable, long-sleeved, with closed cuffsPrevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a containment system to prevent inhalation.
Shoe Covers Disposable, slip-resistantProtects personal footwear and prevents tracking of contaminants.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.

1. Preparation and Weighing:

  • Perform all manipulations of solid N-Boc-erythro-sphingosine within a certified chemical fume hood or a powder containment hood.

  • Before handling, ensure the work area is clean and uncluttered.

  • Use dedicated spatulas and weighing vessels.

  • Weigh the desired amount of the compound carefully to avoid generating dust.

2. Dissolution:

  • If dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • The hydroxy group on the molecule suggests potential for further derivatization.[1]

  • It is soluble in solvents such as Chloroform, Dichloromethane, and Ethyl Acetate.[2]

3. Experimental Use:

  • Keep all containers with N-Boc-erythro-sphingosine tightly sealed when not in use.

  • Clearly label all solutions with the compound name, concentration, solvent, and date.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately follow the first-aid measures outlined below.

4. Storage:

  • Store N-Boc-erythro-sphingosine in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Recommended storage temperature is at or below -20°C.[3][4]

Disposal Plan

Proper disposal of N-Boc-erythro-sphingosine and contaminated materials is crucial to prevent environmental contamination and exposure to others.

1. Waste Segregation:

  • All solid waste contaminated with N-Boc-erythro-sphingosine (e.g., weigh boats, pipette tips, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container compatible with the solvent used.

2. Disposal Procedure:

  • Dispose of all waste in accordance with applicable regional, national, and local laws and regulations.[3]

  • Do not pour N-Boc-erythro-sphingosine solutions down the drain.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Emergency Procedures

1. Spills:

  • Small Spills: If a small amount of powder is spilled, carefully cover it with a plastic sheet or tarp to minimize spreading.[3] Mechanically take it up and place it in a suitable container for disposal.[3] Clean the contaminated surface thoroughly.[3]

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

2. Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek medical attention.

  • Inhalation: Move to fresh air.[3] If breathing is difficult, provide oxygen.[3] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Dissolve Compound C->D E Perform Experiment D->E F Store Unused Material E->F G Segregate Waste E->G J Dispose of Waste F->J H Decontaminate Workspace G->H I Doff PPE H->I I->J

Caption: Workflow for the safe handling of N-Boc-erythro-sphingosine.

References

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